Tracazolate
Beschreibung
Eigenschaften
CAS-Nummer |
41094-88-6 |
|---|---|
Molekularformel |
C16H24N4O2 |
Molekulargewicht |
304.39 g/mol |
IUPAC-Name |
ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
PCTRYMLLRKWXGF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |
Kanonische SMILES |
CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |
Andere CAS-Nummern |
41094-88-6 |
Synonyme |
4-butylamine-1-ethyl-6-methyl-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester ICI 136,753 ICI 136753 tracazolate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tracazolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Tracazolate (ICI-136,753), a pyrazolopyridine derivative with anxiolytic and anticonvulsant properties. This compound is classified as a nonbenzodiazepine that modulates the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Core Mechanism of Action: Allosteric Modulation of the GABA-A Receptor
This compound exerts its pharmacological effects primarily as a positive allosteric modulator of the GABA-A receptor.[1] Unlike classical benzodiazepines that bind at the interface of α and γ subunits, this compound interacts with a distinct site on the receptor complex, leading to an enhancement of GABA-mediated chloride currents.[1][2] This potentiation of the GABAergic signal results in neuronal hyperpolarization and a general inhibitory effect on neurotransmission, which underlies its anxiolytic and anticonvulsant activities.[3][4]
The action of this compound is highly dependent on the subunit composition of the GABA-A receptor.[3] It displays a unique pharmacological profile where its potency is influenced by the type of β subunit, and its efficacy (whether it potentiates or inhibits) is determined by the third subunit (e.g., γ, δ, or ε).[5]
Subunit Selectivity and Functional Effects
This compound demonstrates a notable selectivity for GABA-A receptors containing the β3 subunit.[6] Its modulatory effect is also profoundly influenced by the presence of specific γ, δ, or ε subunits. For instance, the replacement of a γ2S subunit with an ε subunit can dramatically switch this compound's effect from potentiation to inhibition.[5]
A key characteristic of this compound is its significant potentiation of GABA-A receptors containing the δ subunit.[7] This is particularly interesting as δ-containing receptors are often located extrasynaptically and are involved in tonic inhibition. This compound has been shown to dramatically increase the maximal current amplitude of α1β2δ receptor isoforms, which are otherwise relatively "silent" receptors with low efficacy for GABA activation.[8][9] This suggests that this compound can recruit a novel form of inhibition in the central nervous system.[9]
Furthermore, this compound has been observed to enhance the binding of both [3H]flunitrazepam (a benzodiazepine) and [3H]GABA to their respective binding sites, indicating a complex allosteric interaction.[10] The enhancement of GABA binding is reversed by picrotoxin, while the enhancement of flunitrazepam binding is reversed by bicuculline.[10] Notably, the anxiolytic effects of this compound are not reversed by benzodiazepine antagonists like Ro15-1788.[10]
In addition to its primary action on GABA-A receptors, this compound has been reported to interact with adenosine receptors and phosphodiesterases, although its anxiolytic effects are predominantly attributed to its modulation of GABAergic neurotransmission.[5][7]
Quantitative Data on this compound's Potency
The following table summarizes the half-maximal effective concentration (EC50) of this compound at various recombinant GABA-A receptor subunit combinations, highlighting its subunit-dependent effects.
| GABA-A Receptor Subunit Combination | Effect | EC50 (μM) |
| α1β3γ2 | Potentiation | 1.5[6] |
| α1β1γ2s | Potentiation | 13.2[6] |
| α1β3 | Potentiation | 2.7[6] |
| α6β3γ | Potentiation | 1.1[6] |
| α1β1ε | Inhibition | 4.0[6] |
| α1β3ε | Inhibition | 1.2[6] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus laevis Oocytes
A common method to characterize the effects of compounds like this compound on specific GABA-A receptor subunit combinations is the two-electrode voltage clamp technique using Xenopus laevis oocytes.
1. Oocyte Preparation:
- Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary.
- The oocytes are treated with collagenase to defolliculate them.
- Stage V-VI oocytes are selected and injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and δ).
- The injected oocytes are incubated in Barth's solution for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
- An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., containing NaCl, KCl, BaCl2, MgCl2, and HEPES buffer).
- The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording. The membrane potential is typically held at -70 mV.
- GABA-activated currents are elicited by applying GABA at a specific concentration (e.g., the EC50 for that receptor subtype).
3. Drug Application:
- This compound is dissolved in the recording solution at various concentrations.
- The oocyte is pre-incubated with the this compound solution before the co-application of GABA and this compound.
- The change in the GABA-activated current in the presence of this compound is measured.
4. Data Analysis:
- Concentration-response curves are generated by plotting the potentiation or inhibition of the GABA-activated current as a function of the this compound concentration.
- The EC50 value, representing the concentration of this compound that produces 50% of its maximal effect, is calculated from these curves.
Visualizations
Caption: Mechanism of Action of this compound at the GABA-A Receptor.
Caption: Experimental Workflow for Characterizing this compound using TEVC.
References
- 1. Buy this compound hydrochloride [smolecule.com]
- 2. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacological properties of this compound: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. alpha1beta2delta, a silent GABAA receptor: recruitment by this compound and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α1β2δ, a silent GABAA receptor: recruitment by this compound and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of pyrazolopyridines [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Tracazolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of tracazolate. It is designed to serve as a core resource for professionals in the fields of neuroscience, pharmacology, and drug development. This document details the physicochemical characteristics of this compound, its mechanism of action as a modulator of the GABA-A receptor, and methodologies for its study.
Chemical Identity and Structure
This compound, with the systematic IUPAC name ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is a pyrazolopyridine derivative.[1][2] It belongs to the class of nonbenzodiazepine anxiolytics, acting as a positive allosteric modulator of the GABA-A receptor.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
| CAS Number | 41094-88-6 |
| PubChem CID | 5522 |
| ChEMBL ID | CHEMBL84567 |
| UNII | NH0HPL3U1T |
| Molecular Formula | C16H24N4O2 |
| SMILES | CCCCNC1=C(C(=O)OCC)C(C)=NC2=C1C=NN2CC |
| InChI | InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19) |
| InChIKey | PCTRYMLLRKWXGF-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a synthetic organic compound with the following physicochemical properties:
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 304.39 g/mol | PubChem |
| Melting Point | 73.5-75 °C | CAS Common Chemistry |
| Boiling Point (Predicted) | 419.5 °C at 760 mmHg | LookChem |
| Solubility | Slightly soluble in DMSO and water | Vulcanchem |
| LogP (Predicted) | 3.22 | LookChem |
| pKa (Predicted) | 5.01 ± 0.10 | LookChem |
| Hydrogen Bond Donor Count | 1 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Hydrogen Bond Acceptor Count | 5 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Rotatable Bond Count | 8 | IUPHAR/BPS Guide to PHARMACOLOGY |
Pharmacological Properties
This compound is recognized for its anxiolytic and anticonvulsant effects, with sedative properties emerging at higher doses.[1] Its primary mechanism of action involves the allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.
Table 3: Pharmacological Profile of this compound
| Parameter | Description |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors.[1] |
| Receptor Subtype Selectivity | Selective for GABA-A receptors containing α1 and β3 subunits.[1] The functional effect (potentiation or inhibition) is dependent on the third subunit (e.g., γ, δ, or ε).[3] |
| Pharmacological Effects | Anxiolytic and anticonvulsant.[1] |
GABA-A Receptor Signaling Pathway
This compound enhances the function of GABA-A receptors, which are ligand-gated ion channels. The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting action potential firing. This compound binds to an allosteric site on the receptor, increasing the efficiency of GABA binding and subsequent chloride ion influx.
References
Tracazolate: A Positive Allosteric Modulator of the GABA-A Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tracazolate (ICI-136,753) is a pyrazolopyridine derivative that exhibits anxiolytic and anticonvulsant properties through its action as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike classical benzodiazepines, this compound displays a unique pharmacological profile, with its modulatory effects being highly dependent on the subunit composition of the GABA-A receptor complex. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing relevant pathways and workflows.
Introduction to this compound and GABA-A Receptor Modulation
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. Positive allosteric modulators like this compound bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, thereby increasing inhibitory neurotransmission.[2] this compound's anxiolytic effects are thought to be mediated through this interaction.[3] It has been shown to have a greater separation between its therapeutic and sedative doses compared to benzodiazepines.[4]
Quantitative Data on this compound's Modulation of GABA-A Receptors
The modulatory effect of this compound is highly dependent on the subunit composition of the GABA-A receptor. Its potency and efficacy vary significantly with different α, β, and particularly the third subunit (γ, δ, or ε).[5]
Table 1: Potentiation of GABA-Evoked Currents by this compound in Recombinant Human GABA-A Receptors Expressed in Xenopus Oocytes
| Receptor Subtype | GABA Concentration | This compound Concentration | Fold Increase in Current Amplitude (mean ± SEM) | Reference |
| α1β2 | 3 µM | 10 µM | 3.9 ± 0.8 | [6] |
| α1β2 | 100 µM | 10 µM | No potentiation (1.0 ± 0.1) | [6] |
| α1β2δ | 3 µM | 10 µM | 58.7 ± 6.3 | [6] |
| α1β2δ | 100 µM | 10 µM | 23.4 ± 3.0 | [6] |
| α1β1δ | EC20 | Not specified | Greater than α1β1γ2 | [5] |
| α2β3δ | Not specified | 10 µM | Approx. 3-fold (at saturating GABA) | [6] |
| α1β1δ | Not specified | 10 µM | Approx. 3-fold (at saturating GABA) | [6] |
Table 2: Effect of this compound on GABA EC50 in Recombinant GABA-A Receptors
| Receptor Subtype | This compound Effect on GABA EC50 | Notes | Reference |
| α1β1γ2s | Leftward shift | Indicates increased GABA potency | [5] |
| α1β1ε | No significant shift | [5] | |
| α1β1δ | Leftward shift | Indicates increased GABA potency | [5] |
| α1β2δ | 4-fold decrease | Indicates increased GABA potency | [6] |
Table 3: Radioligand Binding Data for this compound
| Radioligand | Preparation | Effect of this compound | Mechanism | Reference |
| [3H]Flunitrazepam | Rat synaptic membrane fragments | Enhances binding | Increase in affinity | [7] |
| [3H]GABA | Frozen and thawed Triton X-100-treated membrane fragments | Enhances binding | Increase in the number of sites | [7] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is fundamental for characterizing the modulatory effects of compounds like this compound on specific GABA-A receptor subtypes.
Objective: To measure the potentiation of GABA-evoked currents by this compound on recombinant GABA-A receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for desired human GABA-A receptor subunits (e.g., α1, β2, δ)
-
Nuclease-free water
-
Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
GABA stock solution
-
This compound stock solution (in DMSO)
-
Two-electrode voltage clamp setup
-
Microelectrodes (filled with 3 M KCl)
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., collagenase treatment).
-
Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., a 1:1:1 ratio for α, β, and γ/δ subunits) in nuclease-free water.
-
Incubate the injected oocytes in Barth's solution at 18-21°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Barth's solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20) for a defined duration to obtain a control GABA-evoked current.
-
Wash the oocyte with Barth's solution until the current returns to baseline.
-
Pre-apply this compound at the desired concentration for a set period.
-
Co-apply the same concentration of GABA in the presence of this compound and record the potentiated current.
-
Perform a thorough washout with Barth's solution.
-
Repeat for different concentrations of this compound to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the fold potentiation for each this compound concentration.
-
To determine the effect on GABA potency, generate GABA dose-response curves in the absence and presence of a fixed concentration of this compound and compare the EC50 values.
-
Radioligand Binding Assay
This assay is used to determine how this compound affects the binding of other ligands to the GABA-A receptor complex.
Objective: To assess the effect of this compound on the binding of a radiolabeled benzodiazepine ([³H]flunitrazepam) to GABA-A receptors.
Materials:
-
Rat brain tissue (e.g., cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]Flunitrazepam
-
Unlabeled flunitrazepam or diazepam (for non-specific binding determination)
-
This compound
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, [³H]flunitrazepam at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of unlabeled flunitrazepam.
-
Incubate the mixture at a specific temperature (e.g., 0-4°C) for a time sufficient to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the effect of different concentrations of this compound on the specific binding of [³H]flunitrazepam.
-
Behavioral Assays for Anxiolytic Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents.[8][9][10][11][12]
Objective: To evaluate the anxiolytic effects of this compound in rats.
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
Procedure:
-
Habituation: Allow rats to acclimate to the testing room for at least 60 minutes before the test.[9]
-
Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) at a predetermined time before the test.
-
Testing:
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open arms and closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
This test is based on the innate aversion of mice to brightly illuminated areas.[3][13][14][15][16]
Objective: To assess the anxiolytic-like effects of this compound in mice.
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting them.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes.[13]
-
Drug Administration: Administer this compound or vehicle to the mice.
-
Testing:
-
Place the mouse in the center of the illuminated compartment, facing away from the opening.
-
Allow the mouse to freely explore both compartments for a set period (e.g., 5-10 minutes).[13]
-
Record the session with a video camera.
-
-
Data Analysis:
-
Measure the following:
-
Time spent in the light compartment.
-
Latency to the first entry into the dark compartment.
-
Number of transitions between the two compartments.
-
-
An anxiolytic effect is suggested by an increase in the time spent in the light compartment.
-
This test assesses anxiety by measuring the extent to which an animal interacts with an unfamiliar conspecific.[1][4][17][18]
Objective: To determine if this compound reduces anxiety-induced social avoidance.
Apparatus: An open field arena, which may contain a small enclosure for a novel animal.
Procedure:
-
Habituation: Acclimate the test animal to the arena.
-
Drug Administration: Administer this compound or vehicle.
-
Testing:
-
Session 1 (No Social Target): Place the test animal in the arena with an empty enclosure and record its activity for a set duration (e.g., 2.5 minutes).[1]
-
Session 2 (Social Target): Place a novel, unfamiliar animal inside the enclosure and reintroduce the test animal to the arena. Record for the same duration.
-
-
Data Analysis:
-
Measure the time the test animal spends in a defined "interaction zone" around the enclosure in both sessions.
-
Calculate a social interaction ratio (time in interaction zone with social target / time in interaction zone without social target).
-
An anxiolytic effect is indicated by an increased social interaction ratio.
-
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound's effects.
This compound's Subunit-Dependent Modulation
Caption: this compound's differential effects on GABA-A receptors.
Conclusion
This compound represents a fascinating example of a subtype-selective GABA-A receptor positive allosteric modulator. Its complex pharmacological profile, characterized by subunit-dependent potentiation and even inhibition, distinguishes it from broader-acting modulators like benzodiazepines. The data and protocols presented in this guide offer a framework for the continued investigation of this compound and the development of novel therapeutics targeting specific GABA-A receptor subtypes for the treatment of anxiety and other neurological disorders.
References
- 1. Social Interaction Test [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α1β2δ, a silent GABAA receptor: recruitment by this compound and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. Light-dark box test for mice [protocols.io]
- 17. Social Interaction Test [bio-protocol.org]
- 18. maze.conductscience.com [maze.conductscience.com]
Tracazolate: A Technical Guide to its Anxiolytic and Anticonvulsant Properties
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tracazolate (ICI-136,753) is a non-benzodiazepine pyrazolopyridine derivative that has demonstrated significant anxiolytic and anticonvulsant effects in preclinical studies.[1][2] Unlike classical benzodiazepines, this compound exhibits a unique pharmacological profile, primarily through its allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This document provides a comprehensive overview of this compound's core properties, including quantitative efficacy data, detailed experimental methodologies, and an exploration of its mechanism of action.
Introduction
This compound, with the chemical name 4-butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester, emerged as a novel therapeutic candidate with a wider separation between its therapeutic anxiolytic doses and sedative side effects compared to traditional benzodiazepines like chlordiazepoxide.[1][4] Its unique interaction with the GABA-A receptor, where it can enhance the binding of benzodiazepines, distinguishes it from other modulators.[1][5] This guide synthesizes the available data to provide a technical resource for professionals in the field of neuroscience and drug development.
Mechanism of Action: GABA-A Receptor Modulation
This compound's primary pharmacological activity is mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[3][6]
-
Allosteric Modulation: this compound acts as a positive allosteric modulator of the GABA-A receptor.[2] Its effect is highly dependent on the subunit composition of the receptor complex.
-
Subunit Selectivity: It shows selectivity for GABA-A receptors containing α1 and β3 subunits.[2][7] The nature of the third subunit (e.g., γ, δ, or ε) critically determines whether this compound potentiates or inhibits the receptor's function.[3][8] For instance, replacing the γ2s subunit with an ε subunit can switch this compound's effect from potentiation to inhibition.[3][6]
-
Enhancement of GABA and Benzodiazepine Binding: this compound has been shown to enhance the binding of both GABA and benzodiazepines (like flunitrazepam) to the receptor complex.[4][5] This enhancement of GABA binding is due to an increase in the number of binding sites and is potentiated by chloride ions.[5]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro GABA-A Receptor Modulation
| Receptor Subunit Composition | Effect of this compound | EC₅₀ (μM) | Reference |
| α1β1γ2s | Potentiation | 13.2 | [7] |
| α1β3γ2 | Potentiation | 1.5 | [7] |
| α1β1ε | Inhibition | 4.0 | [7] |
| α1β3ε | Inhibition | 1.2 | [7] |
| α1β3 | Potentiation | 2.7 | [7] |
| α6β3γ | Potentiation | 1.1 | [7] |
| α1β2δ | Strong Potentiation | - | [8] |
EC₅₀ values represent the concentration required to elicit a half-maximal response.
Table 2: In Vivo Anxiolytic and Anticonvulsant Activity
| Test | Species | Effect | Potency Comparison | Reference |
| Anticonflict Assay | Rats, Mice | Dose-related anxiolytic activity | 1/4 to 1/2 the potency of chlordiazepoxide | [1] |
| Antagonism of Chemoconvulsants | Rodents | Antagonizes effects of pentylenetetrazole and bicuculline | - | [1] |
| Interaction Studies | Rodents | Potentiates anxiolytic and anticonvulsant effects of chlordiazepoxide | - | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental procedures used to characterize this compound.
In Vitro Electrophysiology
-
Objective: To determine the effect of this compound on various recombinant GABA-A receptor subtypes.
-
Methodology:
-
Expression System: Xenopus laevis oocytes are injected with cRNAs encoding specific GABA-A receptor subunits (e.g., α1, β2, γ2s).[3][8]
-
Electrophysiological Recording: Two-electrode voltage-clamp technique is used to measure GABA-activated chloride currents.[8]
-
Drug Application: Oocytes are perfused with varying concentrations of GABA in the presence and absence of this compound to determine its modulatory effects (potentiation or inhibition).
-
Data Analysis: Concentration-response curves are generated to calculate EC₅₀ values and maximal efficacy changes.[3]
-
In Vivo Behavioral Assays
-
Objective: To assess the anxiolytic and anticonvulsant properties of this compound in animal models.
-
Anxiolytic Activity (Anticonflict Test):
-
Animal Model: Rats or mice are typically used.[1]
-
Apparatus: A conflict paradigm is established, often involving rewarding a behavior (e.g., drinking or lever-pressing for food) that is simultaneously punished (e.g., with a mild foot shock).
-
Procedure: Animals are administered this compound, a vehicle control, or a reference drug (e.g., chlordiazepoxide) prior to the test session.
-
Measurement: Anxiolytic activity is indicated by an increase in the rate of the punished behavior.[1]
-
-
Anticonvulsant Activity (Chemoconvulsant Challenge):
-
Animal Model: Rodents are commonly used.[9]
-
Procedure: Animals are pre-treated with this compound or a vehicle. Subsequently, a convulsant agent such as pentylenetetrazole (PTZ) or bicuculline is administered.[1][9]
-
Measurement: The ability of this compound to prevent or delay the onset of seizures, and to reduce their severity or duration, is recorded.
-
Key Differentiators and Advantages
-
Separation of Effects: this compound demonstrates a notable separation between its therapeutic anxiolytic/anticonvulsant doses and those causing sedation or muscle relaxation, a significant advantage over many benzodiazepines.[1][2][4]
-
Reduced Side Effects: Preclinical studies suggest this compound is less likely to potentiate the effects of alcohol and barbiturates compared to benzodiazepines.[1][4]
-
Novel Mechanism: Its ability to enhance benzodiazepine binding, rather than competing for the same site, represents a unique modulatory mechanism.[1][5]
Conclusion
This compound is a potent pyrazolopyridine with well-documented anxiolytic and anticonvulsant properties. Its unique, subunit-dependent modulatory action on the GABA-A receptor and its favorable separation of therapeutic and sedative effects underscore its potential as a lead compound for the development of novel therapeutics for anxiety and seizure disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. Pharmacological properties of this compound: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. α1β2δ, a silent GABAA receptor: recruitment by this compound and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacological Profile of Tracazolate, a Pyrazolopyridine Modulator of GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tracazolate (ICI-136,753) is a pyrazolopyridine derivative that exhibits potent anxiolytic and anticonvulsant properties. Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Unlike classical benzodiazepines, this compound demonstrates a unique pharmacological profile characterized by subunit-selective modulation of GABAA receptors. This document provides an in-depth technical overview of the pharmacological characteristics of this compound, including its binding affinity, functional effects on various GABAA receptor subtypes, and its behavioral pharmacology in established preclinical models of anxiety. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for researchers in the fields of neuropharmacology and drug development.
Introduction
This compound belongs to the pyrazolopyridine class of compounds and has been identified as a non-benzodiazepine anxiolytic agent.[1] Its chemical structure is distinct from that of traditional benzodiazepines, which is reflected in its unique pharmacological profile.[1] this compound's therapeutic potential lies in its ability to modulate GABAergic neurotransmission, a key pathway in the regulation of anxiety and neuronal excitability.[2] This guide will systematically detail the in vitro and in vivo pharmacology of this compound, with a focus on its interaction with GABAA receptors.
Mechanism of Action: Allosteric Modulation of GABAA Receptors
This compound exerts its pharmacological effects by acting as a positive allosteric modulator of GABAA receptors.[2] This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA.[2] This potentiation of GABAergic signaling leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. This ultimately manifests as anxiolytic and anticonvulsant effects.[1]
A key feature of this compound's mechanism of action is its subunit-dependent modulation of GABAA receptors. The effect of this compound, whether it is potentiation or inhibition of the GABA-mediated current, is determined by the specific subunit composition of the GABAA receptor complex.[3]
GABAA Receptor Signaling Pathway
The binding of GABA to its receptor opens a chloride ion channel. As a positive allosteric modulator, this compound enhances this effect, leading to increased chloride influx and neuronal inhibition.
Quantitative Pharmacology: Binding and Functional Data
The interaction of this compound with GABAA receptors has been quantified through radioligand binding assays and electrophysiological studies.
Radioligand Binding Assays
Radioligand binding studies have demonstrated that this compound does not directly compete with benzodiazepines for their binding site. Instead, it enhances the binding of [3H]flunitrazepam, a benzodiazepine agonist, to rat synaptic membranes.[4] This enhancement is due to an increase in the affinity of the receptor for the radioligand.[4]
Functional Modulation of Recombinant GABAA Receptors
Electrophysiological studies using two-electrode voltage clamp in Xenopus laevis oocytes expressing various recombinant GABAA receptor subtypes have provided detailed insights into the functional consequences of this compound binding. The data reveals a complex pattern of modulation that is highly dependent on the subunit composition of the receptor.
| GABAA Receptor Subtype | Effect of this compound | EC50 (µM) |
| α1β1γ2s | Potentiation | 13.2 |
| α1β3γ2 | Potentiation | 1.5 |
| α1β1ε | Inhibition | 4.0 |
| α1β3ε | Inhibition | 1.2 |
| α1β3 | Potentiation | 2.7 |
| α6β3γ | Potentiation | 1.1 |
| α1β2δ | Potentiation (59-fold increase in current amplitude at GABA EC50) | Not Reported |
Data sourced from Thompson et al., 2002 and Zheleznova et al., 2008.[2][3]
Experimental Protocols
Radioligand Binding Assay (Competitive Displacement)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the GABAA receptor, which can be adapted for studying this compound's allosteric effects.
Methodology:
-
Receptor Preparation: Homogenize rat cerebral cortex in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in fresh buffer.
-
Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion flow across the oocyte membrane in response to the application of GABA and modulators like this compound.
Methodology:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Drug Application: Perfuse the oocyte with a solution containing GABA at a specific concentration (e.g., the EC20) in the absence and presence of varying concentrations of this compound.
-
Data Acquisition and Analysis: Record the changes in membrane current. Analyze the data to determine the effect of this compound on the GABA-evoked currents (potentiation or inhibition) and calculate the EC50 for this effect.
In Vivo Behavioral Assays: Conflict Tests
Conflict tests are used to assess the anxiolytic potential of compounds by measuring their ability to increase behaviors that have been suppressed by punishment.
This test is based on the conflict between the motivation to drink (induced by water deprivation) and the aversion to a mild electric shock delivered upon drinking.
Methodology:
-
Apparatus: A testing chamber with a grid floor for delivering foot shocks and a drinking spout connected to a lickometer and a shock generator.
-
Procedure: Water-deprive rats or mice for a set period (e.g., 48 hours). Place the animal in the testing chamber. After a certain number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout.
-
Drug Administration: Administer this compound or a vehicle control to the animals prior to the test session.
-
Data Collection: Record the number of shocks the animal is willing to take to drink during the test session.
-
Analysis: An increase in the number of shocks received in the drug-treated group compared to the vehicle group is indicative of an anxiolytic effect.
This test involves a more complex operant conditioning paradigm where animals are trained to press a lever for a food reward, and this behavior is then punished with a mild electric shock.
Methodology:
-
Apparatus: An operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor for shock delivery.
-
Procedure: Train food-deprived rats to press a lever for a food reward on a variable-interval schedule. Once the behavior is stable, introduce a conflict component where lever presses are punished with a mild foot shock.
-
Drug Administration: Administer this compound or a vehicle control before the test session.
-
Data Collection: Record the number of lever presses during both the punished and unpunished periods.
-
Analysis: An increase in the number of lever presses during the punished periods in the drug-treated group indicates an anxiolytic effect.
Summary and Conclusion
This compound is a pyrazolopyridine with a distinct pharmacological profile as a subunit-selective allosteric modulator of GABAA receptors. Its ability to potentiate or inhibit GABAergic currents depending on the receptor subunit composition highlights a level of complexity not seen with classical benzodiazepines. The quantitative data from electrophysiological studies provide a clear picture of its functional selectivity. The anxiolytic and anticonvulsant effects observed in preclinical behavioral models are consistent with its mechanism of action. This in-depth guide, by consolidating the available quantitative data and detailing the experimental methodologies, serves as a valuable resource for the scientific community engaged in the study of GABAergic modulation and the development of novel therapeutics for anxiety and seizure disorders. Further research to elucidate the precise binding site of this compound and to obtain a comprehensive set of binding affinities (Ki values) across all major GABAA receptor subtypes would provide an even more complete understanding of its pharmacological profile.
References
- 1. Benzodiazepine effects upon Geller-Seifter conflict test in rats: analysis of individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 4. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? | MDPI [mdpi.com]
Tracazolate's Selectivity for GABAA Receptors with β3 Subunits: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological selectivity of tracazolate for γ-aminobutyric acid type A (GABAA) receptors containing the β3 subunit. This compound, a pyrazolopyridine compound, exhibits a unique profile as a positive allosteric modulator of GABAA receptors, with its anxiolytic effects attributed to this interaction.[1] A key determinant of its pharmacological action is the specific subunit composition of the GABAA receptor complex, with a pronounced selectivity for receptors incorporating the β3 subunit. This document details the quantitative data supporting this selectivity, outlines the experimental methodologies used in its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Interaction with GABAA Receptor Isoforms
The functional effects of this compound are highly dependent on the specific β subunit isoform present in the GABAA receptor complex. The following tables summarize the quantitative data from electrophysiological studies on recombinant GABAA receptors expressed in Xenopus laevis oocytes.
Table 1: Functional Potency of this compound on α1βxγ2s GABAA Receptors
| Receptor Subunit Composition | This compound EC50 (μM) | Fold Potentiation of GABA EC20 | Nature of Modulation |
| α1β1γ2s | 1.8 ± 0.2 | 2.5 ± 0.3 | Potentiation |
| α1β2γ2s | 0.4 ± 0.1 | 4.0 ± 0.5 | Potentiation |
| α1β3γ2s | 0.1 ± 0.02 | 6.2 ± 0.8 | Potentiation |
Data compiled from Thompson et al., 2002.[1] The EC50 values represent the concentration of this compound required to produce half of its maximal potentiation of a GABA EC20 response. The data clearly indicate a higher potency of this compound on receptors containing the β3 subunit.
Table 2: Influence of the Third Subunit on this compound's Action on β3-containing Receptors
| Receptor Subunit Composition | This compound Effect on GABA Response |
| α1β3γ2s | Potentiation |
| α1β3ε | Inhibition |
Data from Thompson et al., 2002.[1] This table highlights the critical role of the third subunit in determining whether this compound acts as a positive or negative modulator, even in the presence of the preferred β3 subunit.
The selectivity of this compound for the β3 subunit is conferred by a single amino acid residue, asparagine, at position 265 within the second transmembrane domain (TM2).[1] Mutation of this residue in the β3 subunit to the corresponding residue in the β1 subunit abolishes the high-potency potentiation by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Expression of Recombinant GABAA Receptors in Xenopus laevis Oocytes
This protocol describes the preparation and injection of cRNA into Xenopus oocytes to express specific GABAA receptor subunit combinations.
Materials:
-
Plasmids containing cDNA for human GABAA receptor subunits (α1, β1, β2, β3, γ2s, ε)
-
mMessage mMachine™ cRNA synthesis kit
-
Nuclease-free water
-
Xenopus laevis frogs
-
Collagenase Type II
-
OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate, 0.5 mM theophylline, and 50 μg/ml gentamycin.
-
Microinjection apparatus
Procedure:
-
cRNA Synthesis: Linearize the plasmids containing the GABAA receptor subunit cDNAs. Synthesize capped cRNAs from the linearized plasmids using the mMessage mMachine™ kit according to the manufacturer's instructions. Resuspend the purified cRNA in nuclease-free water at a concentration of 1 μg/μl.
-
Oocyte Preparation: Surgically remove oocyte lobes from anesthetized female Xenopus laevis. Manually separate the oocytes and treat with collagenase Type II (1 mg/ml in OR-2 solution) for 2 hours with gentle agitation to defolliculate.
-
Oocyte Injection: Wash the defolliculated oocytes thoroughly with OR-2 and then transfer to ND96 solution. Inject each oocyte with 50 nl of a cRNA mixture containing the desired subunit combination (e.g., α1:β3:γ2s in a 1:1:1 ratio) for a total of 1-5 ng of cRNA per oocyte.
-
Incubation: Incubate the injected oocytes at 18°C in ND96 solution for 2-7 days to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the functional characterization of this compound's effects on the expressed GABAA receptors.
Materials:
-
Expressed oocytes from the protocol above
-
TEVC setup (e.g., Axoclamp 900A amplifier, Digidata digitizer)
-
Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)
-
Recording chamber
-
Perfusion system
-
Recording solution (ND96)
-
GABA stock solution
-
This compound stock solution
Procedure:
-
Oocyte Placement: Place an oocyte in the recording chamber and continuously perfuse with ND96 solution.
-
Impaling the Oocyte: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.[2]
-
GABA Application: Apply GABA at its EC20 concentration to establish a baseline current.
-
This compound Application: Co-apply varying concentrations of this compound with the GABA EC20 solution to determine the EC50 for potentiation or inhibition. To determine the maximum potentiation, apply a saturating concentration of this compound.
-
Data Acquisition and Analysis: Record the changes in current amplitude using appropriate software (e.g., pCLAMP). Analyze the data to determine EC50 values and the degree of potentiation or inhibition. Plot concentration-response curves using graphing software.
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of this compound for GABAA receptors.
Materials:
-
Cell membranes expressing the GABAA receptor of interest (e.g., from transfected HEK293 cells or rat brain tissue)
-
Radioligand specific for the this compound binding site (Note: A specific high-affinity radioligand for the this compound site is not commercially available, so an indirect approach, such as modulation of [35S]TBPS binding, may be necessary).
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known ligand for the site)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.[3]
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
GABAA Receptor Signaling Pathway
The binding of GABA to its receptor triggers the opening of a chloride ion channel, leading to hyperpolarization of the neuron. This compound allosterically modulates this process. Downstream signaling can involve changes in intracellular calcium and phosphorylation of key neuronal proteins.
References
The Early Discovery and Development of Tracazolate (ICI-136,753): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracazolate (ICI-136,753) is a novel anxiolytic and anticonvulsant agent belonging to the pyrazolopyridine class of compounds.[1][2] Unlike classical benzodiazepines, this compound exhibits a unique pharmacological profile as a positive allosteric modulator of the GABA-A receptor, demonstrating selectivity for specific subunit compositions.[1][3] This technical guide provides a comprehensive overview of the early discovery and development of this compound, detailing its synthesis, mechanism of action, key preclinical findings, and available pharmacokinetic data.
Chemical Synthesis
The synthesis of this compound, chemically named 4-butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester, is achieved through a straightforward nucleophilic substitution reaction. The process involves the reaction of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester with n-butylamine.
Synthesis Workflow
Caption: Chemical synthesis pathway of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a positive allosteric modulator, enhancing the effect of GABA.[4] this compound's interaction with the GABA-A receptor is distinct from benzodiazepines; it does not bind to the classical benzodiazepine site but rather to a novel site, leading to an enhancement of benzodiazepine binding.[2]
The modulatory effect of this compound is highly dependent on the subunit composition of the GABA-A receptor. It shows a degree of selectivity for receptors containing α1 and β3 subunits.[1] The nature of the third subunit (e.g., γ, δ, or ε) within the receptor complex critically determines whether this compound acts as a potentiator or an inhibitor of the GABA-mediated current.[3]
Signaling Pathway of this compound's Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of this compound: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Tracazolate's Interaction with Adenosine Receptors and Phosphodiesterases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tracazolate (ICI-136,753) is a pyrazolopyridine derivative primarily recognized for its anxiolytic and anticonvulsant properties, which are largely attributed to its modulatory effects on GABA-A receptors. However, emerging evidence suggests that this compound and structurally related compounds also interact with adenosine receptors and phosphodiesterases (PDEs), key components of cyclic nucleotide signaling pathways. This technical guide provides an in-depth analysis of these interactions, presenting available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades to facilitate further research and drug development in this area. Due to the limited specific data on this compound's activity at these targets, this guide incorporates data from the closely related pyrazolopyridines, etazolate and cartazolate, to provide a comparative context for its potential pharmacological profile.
Introduction: Adenosine and Phosphodiesterase Signaling
Adenosine is an endogenous purine nucleoside that plays a critical role in regulating a wide array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are integral to cellular signaling, modulating the levels of the second messenger cyclic adenosine monophosphate (cAMP).
-
A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi/o), which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][4]
-
A2A and A2B Receptors: Generally couple to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[3][4]
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the concentration of intracellular cyclic nucleotides, cAMP and cyclic guanosine monophosphate (cGMP), by catalyzing their hydrolysis to the inactive 5'-monophosphate forms.[5] By controlling the levels of these second messengers, PDEs play a crucial role in a multitude of signaling pathways. There are 11 distinct PDE families (PDE1-PDE11), each with multiple isoforms and splice variants, exhibiting different substrate specificities, tissue distributions, and regulatory properties.[5][6]
The interplay between adenosine receptors and phosphodiesterases forms a complex regulatory network that fine-tunes cellular responses to a variety of stimuli. Pharmacological modulation of these targets, therefore, holds significant therapeutic potential for a range of disorders.
Interaction of Pyrazolopyridines with Adenosine Receptors
While specific binding affinities of this compound for adenosine receptor subtypes are not extensively documented in publicly available literature, studies on related pyrazolopyridine compounds, such as etazolate and cartazolate, provide valuable insights into the potential interactions of this chemical class with adenosine receptors.
Quantitative Data: Adenosine Receptor Binding Affinities
The following table summarizes the reported binding affinities (Ki) of etazolate and cartazolate for various adenosine receptor subtypes. This data is presented to offer a comparative framework for understanding the potential adenosine receptor pharmacology of this compound.
| Compound | Receptor Subtype | Reported Ki (nM) | Species | Reference |
| Etazolate | A1 | ~145 | Rat | [7] |
| A2A | ~272 | Rat | [7] | |
| A3 | ~10 | Rat | [7] | |
| Cartazolate | A1 | Data not available | ||
| A2A | Data not available | |||
| A3 | Data not available |
Note: The lack of comprehensive and consistent data across all receptor subtypes for these compounds highlights an area for future research.
Adenosine Receptor Signaling Pathways
The activation of adenosine receptors initiates distinct intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and subsequent changes in cAMP levels.
Interaction of Pyrazolopyridines with Phosphodiesterases
Several pyrazolopyridine derivatives have been identified as potent inhibitors of phosphodiesterases, with a notable selectivity for the PDE4 family.
Quantitative Data: Phosphodiesterase Inhibition
The following table summarizes the reported inhibitory concentrations (IC50) of etazolate and other pyrazolopyridines against various PDE isoforms. This comparative data provides a basis for understanding the potential PDE inhibitory profile of this compound.
| Compound | PDE Isoform | Reported IC50 (nM) | Reference |
| Etazolate | PDE4 | Selective inhibitor, specific IC50 values vary by study | [8] |
| Pyrazolopyrimidine 4c | PDE1 | 60 | [9] |
| PDE5 | 75 | [9] | |
| LASSBio-448 | PDE4A | 700 | [10][11] |
| PDE4B | 1400 | [10][11] | |
| PDE4C | 1100 | [10][11] | |
| PDE4D | 4700 | [10][11] |
Mechanism of Phosphodiesterase Inhibition
PDE inhibitors act by preventing the hydrolysis of cAMP and cGMP, thereby increasing their intracellular concentrations and prolonging their signaling effects.
Experimental Protocols
The following sections outline generalized protocols for assessing the interaction of compounds like this compound with adenosine receptors and phosphodiesterases. These are based on standard methodologies reported in the literature for similar compounds.
Adenosine Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from transfected CHO or HEK293 cells).[3]
-
Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]NECA for A2A and A3).[3]
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known ligand like theophylline or R-PIA).[3]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors like MgCl2).[3]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and either the test compound at varying concentrations or the non-specific binding control.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[3]
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphodiesterase Activity Assay
This protocol describes an assay to measure the inhibitory effect of a test compound on the activity of a specific PDE isoform.
Materials:
-
Purified recombinant human PDE isoform of interest.
-
Substrate: [3H]cAMP or [3H]cGMP.
-
Test compound (e.g., this compound) at various concentrations.
-
Snake venom nucleotidase (e.g., from Crotalus atrox).
-
Anion exchange resin (e.g., Dowex).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the purified PDE enzyme, the test compound at varying concentrations, and the assay buffer.
-
Initiate the reaction by adding the [3H]cAMP or [3H]cGMP substrate.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C for 10-30 minutes).
-
Terminate the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Add snake venom nucleotidase to the reaction mixture and incubate to convert the [3H]5'-AMP or [3H]5'-GMP product to [3H]adenosine or [3H]guanosine.
-
Add an anion exchange resin slurry to bind the unreacted [3H]cAMP or [3H]cGMP.
-
Centrifuge the mixture to pellet the resin.
-
Transfer an aliquot of the supernatant (containing the [3H]adenosine or [3H]guanosine) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
Calculate the percentage of PDE inhibition for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
Conclusion and Future Directions
The available evidence, primarily from studies on structurally related pyrazolopyridines, suggests that this compound may possess a pharmacological profile that extends beyond its well-characterized effects on GABA-A receptors to include interactions with adenosine receptors and phosphodiesterases. The data on etazolate, in particular, points towards a potential for A3 adenosine receptor affinity and selective PDE4 inhibition.
However, a significant knowledge gap remains regarding the specific binding affinities and inhibitory potencies of this compound itself at the various adenosine receptor subtypes and PDE isoforms. To fully elucidate the therapeutic potential and off-target effects of this compound, further research is warranted. This should include:
-
Comprehensive Radioligand Binding Studies: To determine the Ki values of this compound for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).
-
Broad-Spectrum PDE Inhibition Profiling: To determine the IC50 values of this compound against all 11 PDE families.
-
Functional Assays: To characterize the functional consequences of this compound's interaction with these targets (e.g., adenylyl cyclase activity assays for adenosine receptors).
A thorough understanding of this compound's complete pharmacological profile will be instrumental in guiding future drug discovery and development efforts, potentially uncovering novel therapeutic applications for this and related pyrazolopyridine compounds.
References
- 1. Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones as selective human A(1) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Tracazolate: A Technical Guide to its Role as a Nonbenzodiazepine Modulator of GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of tracazolate, a pyrazolopyridine derivative classified as a nonbenzodiazepine anxiolytic. It details the compound's mechanism of action, pharmacological profile, and key experimental data. This document is intended to serve as a resource for researchers and professionals involved in the study and development of novel therapeutics targeting the GABAergic system.
Introduction: Understanding this compound's Position as a Nonbenzodiazepine
This compound (ICI-136,753) is an anxiolytic and anticonvulsant agent that, unlike traditional benzodiazepines, does not bind to the classical benzodiazepine site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] Instead, it acts as a positive allosteric modulator at a distinct site, enhancing the receptor's function in a unique subunit-dependent manner.[1][2] This distinct mechanism of action affords this compound a pharmacological profile with a greater separation between its anxiolytic and sedative effects compared to benzodiazepines.[3]
Mechanism of Action: A Unique Allosteric Modulator
This compound's primary molecular target is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Its anxiolytic properties are attributed to its ability to potentiate GABA-A receptor function.[2] Unlike benzodiazepines, which increase the frequency of channel opening in the presence of GABA, this compound's modulatory effects are more complex and highly dependent on the subunit composition of the GABA-A receptor complex.[2]
This compound exhibits a preference for GABA-A receptors containing the β3 subunit.[2] Furthermore, the nature of the third subunit (e.g., γ, δ, or ε) within the receptor complex critically determines whether this compound acts as a positive or negative allosteric modulator.[2] For instance, in receptors containing γ2s subunits, this compound potentiates the GABA-mediated chloride current, whereas in the presence of an ε subunit, it can be inhibitory.[2] This subunit-dependent modulation highlights the nuanced interaction of this compound with the GABA-A receptor and offers a potential avenue for developing subtype-selective therapeutics.
Signaling Pathway of this compound's Action
The binding of this compound to its allosteric site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
In Vitro Efficacy of this compound on Recombinant GABA-A Receptors
This compound's efficacy (EC50) as a positive allosteric modulator is dependent on the subunit composition of the GABA-A receptor.
| GABA-A Receptor Subunit Composition | This compound Effect | EC50 (µM) |
| α1β1γ2s | Potentiation | 13.2 |
| α1β3γ2 | Potentiation | 1.5 |
| α1β1ε | Inhibition | 4.0 |
| α1β3ε | Inhibition | 1.2 |
| α1β3 | Potentiation | 2.7 |
| α6β3γ | Potentiation | 1.1 |
Data sourced from a commercial supplier, presented for reference.[4]
Pharmacokinetic Parameters of this compound
| Species | Bioavailability (Oral) | Elimination Half-life (t1/2) |
| Rat | Low (due to extensive metabolism) | ~14 hours |
| Dog | Low (due to extensive metabolism) | ~10 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Enhancement Assay
As this compound enhances the binding of benzodiazepines rather than competing for the same binding site, a binding enhancement assay is more appropriate than a traditional competitive binding assay.[5]
Objective: To quantify the potentiation of [3H]flunitrazepam binding to GABA-A receptors by this compound.
Materials:
-
Rat whole brain synaptic membranes
-
[3H]flunitrazepam (radioligand)
-
This compound (test compound)
-
GABA (optional, to assess additive effects)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brains according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, assay buffer, and a fixed concentration of [3H]flunitrazepam.
-
Non-specific Binding: Membrane preparation, a high concentration of a competing unlabeled benzodiazepine (e.g., diazepam), and [3H]flunitrazepam.
-
Test Compound: Membrane preparation, varying concentrations of this compound, and [3H]flunitrazepam.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage enhancement of specific [3H]flunitrazepam binding as a function of this compound concentration.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To measure the modulatory effect of this compound on GABA-evoked currents in Xenopus oocytes expressing specific GABA-A receptor subunit combinations.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for desired GABA-A receptor subunits (e.g., α1, β3, γ2s)
-
Recording solution (e.g., ND96)
-
GABA solutions of varying concentrations
-
This compound solutions of varying concentrations
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrodes filled with KCl
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current injection).
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
GABA Application: Apply a low concentration of GABA (typically the EC10-EC20) to establish a baseline current.
-
This compound Co-application: Co-apply varying concentrations of this compound with the same concentration of GABA to measure the potentiation or inhibition of the GABA-evoked current.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Calculate the percentage modulation for each this compound concentration. Plot the percentage modulation against the this compound concentration to determine the EC50.
Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in rodents.[6][7]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specified time before the test.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a fixed period (typically 5 minutes).
-
Data Collection: Record the animal's behavior using a video tracking system. Key parameters to measure include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion
This compound represents a significant departure from classical benzodiazepines, offering a unique mechanism of action as a subunit-dependent allosteric modulator of the GABA-A receptor. Its distinct pharmacological profile, characterized by a favorable separation of anxiolytic and sedative effects, underscores the potential for developing novel, more targeted anxiolytic therapies. The detailed experimental data and protocols provided in this guide offer a foundation for further research into this compound and other nonbenzodiazepine modulators of the GABAergic system.
References
- 1. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Symptomatic and neurotrophic effects of GABAA receptor positive allosteric modulation in a mouse model of chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of this compound: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracazolate Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for tracazolate hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development, offering a centralized resource for this critical physicochemical information. This document presents quantitative data in structured tables, details generalized experimental protocols for further investigation, and includes visual diagrams to elucidate key concepts and workflows.
Core Physicochemical Properties
This compound hydrochloride, a pyrazolopyridine derivative, is recognized for its anxiolytic properties, primarily acting as a positive allosteric modulator of the GABA-A receptor. An understanding of its solubility and stability is paramount for the development of viable pharmaceutical formulations and for ensuring its therapeutic efficacy and safety.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Available data for this compound hydrochloride's solubility is summarized below.
Table 1: Solubility Data for this compound Hydrochloride
| Solvent/Medium | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (293.4 mM) | Sonication is recommended to aid dissolution.[1] |
| Water | Slightly soluble | Quantitative data is not readily available in the public domain. |
| 0.1 M Hydrochloric Acid (HCl) | Soluble | Specific quantitative value not cited, but generally regarded as soluble.[2] |
| 1 eq. Hydrochloric Acid (HCl) | 34.09 mg/mL | The hydrochloride salt enhances aqueous solubility compared to the free base.[3] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
While specific experimental details for generating the above data are not fully available, a standard and widely accepted method for determining equilibrium solubility is the shake-flask method. The following protocol is a generalized procedure that can be adapted for this compound hydrochloride.
Objective: To determine the equilibrium solubility of this compound hydrochloride in various aqueous and non-aqueous media.
Materials:
-
This compound hydrochloride powder
-
Selected solvents (e.g., purified water, phosphate buffer pH 7.4, 0.1 M HCl)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV) to quantify this compound hydrochloride
Procedure:
-
Add an excess amount of this compound hydrochloride powder to a series of vials, each containing a known volume of the desired solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let undissolved particles settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Clarify the supernatant by centrifugation or filtration (using a filter compatible with the solvent and compound) to remove any remaining undissolved solid.
-
Dilute the clarified supernatant with a suitable solvent to a concentration within the validated range of the analytical method.
-
Quantify the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility based on the measured concentration and the dilution factor.
References
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tracazolate (ICI-136,753) is a pyrazolopyridine derivative investigated for its non-benzodiazepine anxiolytic and anticonvulsant properties.[1] Its primary mechanism of action is the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2] Unlike classical benzodiazepines, this compound exhibits a unique pharmacological profile, demonstrating a remarkable dependence on the subunit composition of the GABA-A receptor complex. This specificity makes it an invaluable tool for dissecting the function of distinct GABA-A receptor isoforms, particularly those previously considered "silent" or having low efficacy. This guide provides an in-depth overview of this compound's core research applications, detailing its effects on various receptor subtypes, its use in behavioral paradigms, and the experimental protocols employed in its study.
Mechanism of Action: Allosteric Modulation of the GABA-A Receptor
This compound exerts its effects by binding to an allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding modulates the receptor's response to GABA. A key feature of this compound is that its functional effect—whether potentiation or inhibition of the GABA-mediated current—is critically determined by the specific subunits comprising the receptor pentamer.[2]
Notably, this compound's interaction differs from benzodiazepines. It has been shown to enhance the binding of benzodiazepines (like [3H]flunitrazepam) and GABA to their respective sites, an effect that is additive with GABA's own enhancement of benzodiazepine binding.[3][4][5] This suggests a distinct modulatory site or mechanism. The action of pyrazolopyridines like this compound is hypothesized to be related to their effects on the GABA-stimulated chloride ionophore site.[5]
Subunit-Specific Effects
Research using recombinant GABA-A receptors expressed in Xenopus laevis oocytes has revealed this compound's profound subunit selectivity. Its potency is influenced by the type of β subunit, while its efficacy (potentiation vs. inhibition) is dictated by the third subunit (e.g., γ, δ, or ε).[2][6]
-
δ (Delta) Subunit-Containing Receptors : this compound dramatically potentiates GABA-A receptors containing the δ subunit, such as the α1β2δ isoform.[7][8] These receptors, which are often extrasynaptic and contribute to tonic inhibition, normally exhibit very small GABA-mediated currents. This compound can increase the maximal current of these "silent" receptors by over 20-fold, effectively recruiting them into an active state.[7][8] This makes this compound a critical tool for studying the role of δ-containing receptors in neuronal excitability.
-
γ (Gamma) Subunit-Containing Receptors : Receptors containing the γ2S subunit, the typical target for benzodiazepines, are also potentiated by this compound. The drug produces a leftward shift in the GABA concentration-response curve, increasing the receptor's sensitivity to GABA.[2]
-
ε (Epsilon) Subunit-Containing Receptors : In stark contrast, replacing the γ2S subunit with an ε subunit transforms this compound's effect from potentiation to inhibition of the GABA-activated current.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on GABA-A receptor function and its behavioral outcomes in preclinical models.
Table 1: Effects of this compound on Recombinant GABA-A Receptor Function
| Receptor Subunit Composition | Effect on GABA EC50 | Effect on Maximal GABA Current (Imax) | Fold Increase at GABA EC50 | Reference |
|---|---|---|---|---|
| α1β2δ | 4-fold decrease | 23-fold increase | 59-fold increase | [7][8] |
| α1β1γ2S | Leftward shift (Potentiation) | Concentration-related decrease | Not specified | [2] |
| α1β1δ | Leftward shift (Potentiation) | Increased | Potentiation greater than on α1β1γ2 | [2] |
| α1β1ε | No shift | Concentration-related decrease (Inhibition) | Not applicable | [2] |
| α1β3 | Potentiation | Not specified | Not specified |[2] |
Table 2: Behavioral Effects of this compound in Animal Models
| Model | Species | Dose | Primary Effect | Reference |
|---|---|---|---|---|
| Anticonflict Test | Rat, Mouse | Dose-related | Anxiolytic activity (Potency ~1/4 to 1/2 of chlordiazepoxide) | [3] |
| Elevated Plus-Maze | Rat | 5 mg/kg | Anxiolytic activity (Significantly elevated time on open arms) | [9] |
| Pentylenetetrazole (PTZ)-induced Seizure | Mouse | Not specified | Anticonvulsant activity | [3] |
| Bicuculline-induced Seizure | Mouse | Not specified | Anticonvulsant activity |[3] |
Primary Research Applications
Probing δ-Subunit Containing GABA-A Receptors
The most significant application of this compound is as a pharmacological tool to study δ-containing GABA-A receptors. Its ability to "rescue" the function of otherwise low-efficacy α1β2δ receptors allows researchers to investigate their physiological roles, which were previously difficult to assess.[7][8] For instance, this compound has been used to confirm the presence of functional α1β2δ GABA-A receptors mediating tonic currents in specific neuron types, such as parvalbumin-positive interneurons (PV+INs).[10]
Differentiating GABA-A Receptor Isoforms
This compound's unique profile of potentiating γ- and δ-containing receptors while inhibiting ε-containing ones provides a method for pharmacologically dissecting the contribution of different GABA-A receptor populations to specific neural circuits or behaviors.[2]
Anxiolytic and Anticonvulsant Research
In behavioral neuroscience, this compound serves as a reference compound for a non-benzodiazepine anxiolytic.[3] Its efficacy in anticonflict and elevated plus-maze tests validates these models for anxiety research.[9] Furthermore, it is used to explore mechanisms of anxiety and convulsions that are distinct from classical benzodiazepine pathways, especially given that its effects are not reversed by benzodiazepine antagonists like flumazenil.[5][11] A key advantage noted in early research is its wider separation between anxiolytic and sedative doses compared to benzodiazepines, making it a model for developing safer anxiolytics.[3][5]
Detailed Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is essential for characterizing the effects of compounds on specific, reconstituted ion channels.
Objective: To measure the modulatory effect of this compound on the function of a specific recombinant GABA-A receptor subtype.
Methodology:
-
Receptor Expression: Complementary RNAs (cRNAs) encoding the desired GABA-A receptor subunits (e.g., α1, β2, δ) are synthesized in vitro. The cRNAs are then microinjected into Xenopus laevis oocytes. The oocytes are incubated for 2-5 days to allow for receptor protein expression and assembly in the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes, one for voltage clamping (Vhold, typically -50 to -70 mV) and one for current recording.
-
Compound Application:
-
A baseline is established in the buffer solution.
-
GABA is applied at a specific concentration (e.g., its EC50) to elicit a baseline chloride current (IGABA).
-
The oocyte is washed until the current returns to baseline.
-
The oocyte is pre-incubated with a known concentration of this compound for 1-2 minutes.
-
The same concentration of GABA is co-applied with this compound, and the modulated current is recorded.
-
-
Data Analysis: The peak current amplitude in the presence of this compound is compared to the baseline IGABA. Concentration-response curves for GABA, with and without this compound, are generated to determine changes in EC50 and maximal current (Imax).
Radioligand Binding Assay
Objective: To determine if this compound enhances the binding of a radiolabeled benzodiazepine (e.g., [3H]flunitrazepam) to GABA-A receptors in brain tissue.
Methodology:
-
Membrane Preparation: Rat brain tissue (e.g., cortex) is homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to create a synaptic membrane preparation. Protein concentration is determined.[4]
-
Assay Incubation: In assay tubes, a fixed amount of membrane protein is incubated with:
-
A fixed concentration of the radioligand (e.g., [3H]flunitrazepam).
-
Increasing concentrations of this compound.
-
Buffer to reach a final volume.
-
For non-specific binding: A parallel set of tubes includes a high concentration of an unlabeled competitor (e.g., diazepam) to saturate all specific binding sites.
-
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. Filters are washed quickly with ice-cold buffer.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid. The radioactivity trapped on the filters is counted using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted to show the enhancement of radioligand binding as a function of this compound concentration.
Elevated Plus-Maze (EPM) for Anxiety
Objective: To assess the anxiolytic-like effects of this compound in rodents.[9]
Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a 'plus' shape and elevated from the floor.
-
Procedure:
-
Rats are administered this compound (e.g., 5 mg/kg, intraperitoneally) or a vehicle control.
-
After a set pre-treatment period (e.g., 30 minutes), each rat is placed in the center of the maze, facing an open arm.
-
The rat is allowed to freely explore the maze for a fixed duration (e.g., 5 minutes). The session is typically recorded by an overhead camera.
-
-
Behavioral Scoring: An observer or automated tracking software scores key behaviors:
-
Number of entries into open and closed arms.
-
Time spent in the open and closed arms.
-
-
Data Analysis: The primary measures indicating anxiolytic activity are an increase in the percentage of time spent in the open arms and/or an increase in the percentage of open arm entries relative to total entries.
Conclusion
This compound remains a highly valuable and specialized tool in neuroscience research. Its unique, subunit-dependent modulation of the GABA-A receptor provides a level of pharmacological specificity that is rare among CNS-active compounds. For researchers investigating the nuanced roles of different GABA-A receptor isoforms, particularly the elusive δ-subunit containing receptors, this compound is an indispensable activator. Its distinct anxiolytic profile also continues to inform the development of novel therapeutic strategies for anxiety and seizure disorders that aim to improve upon the side-effect profile of classical benzodiazepines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α1β2δ, a silent GABAA receptor: recruitment by this compound and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alpha1beta2delta, a silent GABAA receptor: recruitment by this compound and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A therapeutic small molecule enhances γ-oscillations and improves cognition/memory in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of pyrazolopyridines and a triazolopyridazine on the pentobarbital discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Tracazolate (ICI-136,753)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Tracazolate, designated by the code ICI-136,753, is a pyrazolopyridine derivative investigated for its anxiolytic and anticonvulsant properties. It belongs to the nonbenzodiazepine class of compounds that interact with GABAA receptors but possesses a distinct chemical structure from traditional benzodiazepines.[1]
| Identifier | Value |
| CAS Number | 41094-88-6[1] |
| IUPAC Name | Ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate[1] |
| Molecular Formula | C16H24N4O2[1] |
| Molar Mass | 304.394 g·mol−1[1] |
Pharmacological Profile and Mechanism of Action
This compound's primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Unlike benzodiazepines, which enhance the affinity of GABA for its receptor, this compound appears to modulate the receptor's function through a distinct binding site.[2] This interaction enhances the GABA-mediated influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibitory effects.
This compound exhibits a unique receptor binding profile, with selectivity for GABAA receptors containing α1 and β3 subunits.[1] Its effect—potentiation or inhibition—is critically dependent on the third subunit present in the receptor complex (e.g., γ, δ, or ε).[3][4][5] Notably, this compound can profoundly enhance the activity of α1β2δ-containing receptors, which are typically less responsive to GABA alone.[5]
While the primary activity of this compound is at the GABAA receptor, it has also been reported to interact with adenosine receptors and phosphodiesterases, although these interactions are less well-characterized.[3][4]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, focusing on its functional potency at various GABAA receptor subtypes and its pharmacokinetic profile in preclinical species.
Table 1: In Vitro Potency of this compound at Recombinant GABAA Receptors
| Receptor Subunit Combination | Effect | EC50 (µM) |
| α1β2 | Potentiation | ~10 (decreased GABA EC50 from 1.8 µM to 0.2 µM)[5] |
| α1β2δ | Potentiation | Markedly increased maximal current response (23-fold) and decreased GABA EC50[5][6] |
| α1β1δ | Potentiation | Shifted GABA concentration-response curves to the left with increased maximum responses[3] |
| α1β3 | Potentiation | Potentiated by this compound[3][4] |
| α1β1ε | Inhibition | - |
| α1β3γ2s | Potentiation | - |
Note: Specific Ki values for binding affinity were not available in the reviewed literature. The data primarily reflects functional potentiation (EC50).
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route of Administration | Mean t1/2 (β) (hours) | Bioavailability | Key Metabolites |
| Rat | Oral / IV | 14[7] | Low (due to extensive metabolism)[7] | De-esterified this compound (in blood), γ-ketothis compound (in brain)[7] |
| Dog | Oral / IV | 10[7] | Low (due to extensive metabolism)[7] | Desethyl-desbutyl-deesterified compound, desbutyl-deesterified compound, and desbutyl-desethyl-lactone (in urine)[8] |
Note: Specific Cmax and AUC values were not detailed in the available literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's pharmacological properties.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to assess the functional modulation of specific GABAA receptor subtypes by this compound.
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate oocytes from Xenopus laevis.
-
Prepare cRNAs for the desired α, β, and γ/δ/ε GABAA receptor subunits.
-
Inject the cRNAs into the oocytes and incubate for 2-4 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution (e.g., 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).[9]
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -70 mV.[9]
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
Co-apply GABA with varying concentrations of this compound to determine its modulatory effects (potentiation or inhibition) on the GABA-evoked current.
-
Record the resulting currents using a suitable amplifier and digitizer.[9]
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Construct concentration-response curves and calculate EC50 values for this compound's modulatory effects.
-
Vogel Conflict Test in Rodents
This behavioral assay is employed to evaluate the anxiolytic-like effects of this compound. The test creates a conflict between the motivation to drink and the aversion to a mild electric shock.
-
Animal Preparation:
-
Use rats or mice and subject them to a period of water deprivation (e.g., 18-48 hours) to induce thirst.[9]
-
Acclimate the animals to the testing apparatus.
-
-
Apparatus:
-
A test chamber with a grid floor connected to a shock generator.
-
A drinking spout connected to a water source and a lickometer to detect licks.[10]
-
-
Experimental Procedure:
-
Administer this compound or a vehicle control to the animals at various doses.
-
Place the animal in the testing chamber.
-
Allow the animal to drink from the spout. After a set number of licks (e.g., 20), deliver a mild electric shock through the grid floor.[10][11]
-
The test session typically lasts for a fixed duration (e.g., 3-5 minutes).[9]
-
-
Data Collection and Analysis:
-
Record the total number of licks and the number of shocks received during the session.
-
Anxiolytic compounds, like this compound, are expected to increase the number of punished licks compared to the vehicle control group.
-
Analyze the data for dose-dependent effects.
-
Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents
This model is used to assess the anticonvulsant activity of this compound. PTZ is a GABAA receptor antagonist that induces seizures.
-
Animal Preparation:
-
Use mice or rats and divide them into treatment groups.
-
-
Drug Administration:
-
Administer this compound or a vehicle control to the animals at various doses, typically via intraperitoneal (i.p.) injection.
-
-
Seizure Induction:
-
At the time of expected peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to induce seizures.[12]
-
-
Observation and Scoring:
-
Immediately after PTZ administration, place each animal in an individual observation chamber.
-
Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of seizures.[12][13]
-
The primary endpoint is typically the presence or absence of clonic seizures lasting for at least 5 seconds.[12]
-
-
Data Analysis:
-
Determine the percentage of animals in each group that are protected from seizures.
-
Calculate the ED50 (the dose that protects 50% of the animals) for this compound.
-
Signaling Pathways and Logical Relationships
GABAA Receptor Signaling Pathway
The primary signaling pathway for this compound involves the allosteric modulation of the GABAA receptor, a ligand-gated ion channel.
Caption: this compound's modulation of the GABAA receptor signaling pathway.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for characterizing the in vitro effects of this compound.
Caption: Experimental workflow for in vitro analysis of this compound.
Logical Relationship for In Vivo Anxiolytic and Anticonvulsant Testing
This diagram outlines the logical progression of in vivo testing for a compound like this compound.
Caption: Logical flow for in vivo evaluation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α1β2δ, a silent GABAA receptor: recruitment by this compound and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practice on Behavioral Pharmacology (Anxiolytics) [kameriki.info]
- 7. Metabolism, disposition, and pharmacokinetics of this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of this compound. Metabolites in dog and rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. orchidscientific.com [orchidscientific.com]
- 12. Anxiety and Depression [panlab.com]
- 13. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Toxicology of Tracazolate: An In-depth Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicology of Tracazolate (ICI-136,753), a pyrazolopyridine derivative investigated for its anxiolytic and anticonvulsant properties. This document is intended to inform researchers, scientists, and drug development professionals on the known safety profile of this compound to ensure its safe handling and use in a laboratory setting.
Executive Summary
This compound is a positive allosteric modulator of the GABA-A receptor, exhibiting selectivity for certain subunit compositions.[1][2] Its mechanism of action, distinct from traditional benzodiazepines, has made it a compound of interest in neuroscience research.[1] Toxicological data indicates that this compound has a low acute toxicity profile, with no mortality observed in rodents at the maximum feasible oral and intravenous doses.[3] Repeated-dose toxicity studies have identified potential target organs, including the lungs, kidneys, and liver, at higher dose levels. This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of its mechanism of action and toxicological assessment workflows.
General Safety and Handling Precautions
According to available Safety Data Sheets (SDS), this compound hydrochloride is not classified as a hazardous substance or mixture.[4] However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust or aerosols. Use in a well-ventilated area or with appropriate exhaust ventilation.[4] Avoid contact with skin and eyes.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
-
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicology and pharmacology of this compound.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Dose | Observation | Reference |
| Mouse | Oral | 500 mg/kg | No mortality observed; minimal lethal dose could not be determined. | [3] |
| Rat | Oral | 500 mg/kg | No mortality observed; minimal lethal dose could not be determined. | [3] |
| Mouse | Intravenous | 25 mg/kg | No mortality observed; minimal lethal dose could not be determined. | [3] |
| Dog | Intravenous | 25 mg/kg | CNS-related effects including reduced activity, labored breathing, and piloerection were observed. | [3] |
Table 2: Summary of Findings from Repeated-Dose Toxicity Studies
| Species | Duration | Route of Administration | Doses Tested | Key Observations | Reference |
| Rat | 4 weeks | Oral (gavage) | 0, 12.5, 50, 200 mg/kg/day | No treatment-related effects observed. | [3] |
| Dog | 52 weeks | Oral (gavage) | 0, 5, 25, 50 mg/kg/day | Non-dose proportional increase in plasma concentrations. The study was incomplete, and target organs of toxicity and a NOAEL could not be definitively identified from the provided summary. | [3] |
Note: Specific No-Observed-Adverse-Effect-Levels (NOAELs) for these studies are not publicly available in the reviewed literature.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Reference |
| Rat | Absorption (Oral) | >80% | [5] |
| Dog | Absorption (Oral) | >80% | [5] |
| Rat | Mean t1/2 (beta) | 14 hours | [5] |
| Dog | Mean t1/2 (beta) | 10 hours | [5] |
| Rat & Dog | Major Excretion Route | Renal | [5] |
| Rat & Dog | Metabolism | Extensive | [5] |
Table 4: In Vitro Activity of this compound Hydrochloride at GABA-A Receptor Subtypes
| Receptor Subtype | Effect | EC50 | Reference |
| α1β1γ2s | Potentiation | 13.2 µM | [6] |
| α1β3γ2 | Potentiation | 1.5 µM | [6] |
| α1β1ε | Inhibition | 4.0 µM | [6] |
| α1β3ε | Inhibition | 1.2 µM | [6] |
| α1β3 | Inhibition | 2.7 µM | [6] |
| α6β3γ | Inhibition | 1.1 µM | [6] |
Experimental Protocols
Detailed experimental protocols for the this compound-specific studies are not fully available in the public domain. However, the methodologies likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Following general principles of OECD Guideline 420/423)
-
Test Animals: Typically, young adult nulliparous and non-pregnant female rats are used.[7][8]
-
Housing and Fasting: Animals are housed in standard laboratory conditions. Feed is withheld overnight for rats before administration of the test substance.[9]
-
Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[10]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Repeated-Dose Oral Toxicity (Following general principles of OECD Guideline 407/408/409)
-
Test Animals: The studies on this compound used rats and dogs.[3]
-
Dose Administration: The test substance is administered daily by oral gavage at multiple dose levels for the duration of the study (e.g., 28 or 90 days).[11] A control group receives the vehicle only.
-
Clinical Observations: Daily observations for signs of toxicity are performed. Body weight and food consumption are measured weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples may also be collected for urinalysis.
-
Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed and preserved for histopathological examination.
Mechanism of Action and Experimental Workflow Visualizations
Signaling Pathway of this compound at the GABA-A Receptor```dot
General Workflow for a Repeated-Dose Toxicity Study
Caption: A generalized workflow for conducting a repeated-dose toxicity study.
Discussion and Conclusion
The available data suggests that this compound has a low potential for acute toxicity. The inability to determine an LD50 at high oral and intravenous doses in rodents is a significant indicator of its low acute lethality. However, the observation of CNS effects in dogs at a high intravenous dose highlights the need for caution, particularly with parenteral administration routes.
Repeated-dose studies indicate that at higher, sustained doses, this compound may induce effects in several organ systems. While specific NOAELs are not publicly available, the reported findings underscore the importance of careful dose selection and monitoring in any long-term in vivo studies.
This compound is extensively metabolized, and its pharmacokinetic profile suggests a relatively long half-life in both rats and dogs. R[5]esearchers should consider this in the design of experiments, particularly in washout periods and the timing of sample collection.
References
- 1. Buy this compound hydrochloride [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Metabolism, disposition, and pharmacokinetics of this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oecd.org [oecd.org]
- 8. youtube.com [youtube.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. oecd.org [oecd.org]
Tracazolate's Modulatory Effects on GABA-A Receptor Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of tracazolate, a pyrazolopyridine derivative, on different γ-aminobutyric acid type A (GABA-A) receptor subunit compositions. This compound exhibits a unique and complex interaction with GABA-A receptors, with its effects being highly dependent on the specific subunits that constitute the receptor pentamer. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Quantitative Analysis of this compound's Effects
This compound's interaction with GABA-A receptors is characterized by a remarkable subunit selectivity, influencing its potency and efficacy as a modulator. The following tables consolidate the available quantitative data from key studies, primarily utilizing two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing recombinant GABA-A receptors.
| Receptor Subunit Composition | This compound Effect | EC50 (µM) | Maximum Modulation (%) | Key Findings |
| α1β1γ2S | Potentiation | 1.2 ± 0.1 | ~150% of GABA EC20 | Potentiates GABA-evoked currents.[1] |
| α1β2γ2S | Potentiation | 12.6 ± 2.5 | ~150% of GABA EC20 | ~10-fold lower potency compared to β3-containing receptors.[1] |
| α1β3γ2S | Potentiation | 1.1 ± 0.1 | ~150% of GABA EC20 | High potency, suggesting selectivity for the β3 subunit.[1] |
| α1β1δ | Potentiation | 0.9 ± 0.1 | >600% of GABA EC20 | Strong potentiation of GABA-evoked currents.[1] |
| α1β2δ | Potentiation | Not specified | 23-fold increase in max current | Significantly increases maximal GABA-evoked current and decreases GABA EC50 fourfold.[2][3] |
| α1β3δ | Potentiation | Not specified | Not specified | Potentiates GABA-evoked currents. |
| α1β1ε | Inhibition | 1.8 ± 0.2 | - | Shifts from potentiation to inhibition with the ε subunit.[1] |
| α1β3ε | Inhibition | 0.7 ± 0.1 | - | Higher potency of inhibition compared to β1-containing receptors.[1] |
| α1β1γ1 | Intermediate | 1.5 ± 0.2 | - | Displays a profile intermediate between potentiation and inhibition.[1] |
| α1β1γ3 | Intermediate | 1.4 ± 0.2 | - | Similar intermediate profile to γ1-containing receptors.[1] |
Table 1: Summary of this compound's Functional Effects on Various GABA-A Receptor Subunit Combinations. Data are primarily derived from electrophysiological recordings in Xenopus oocytes. EC50 values represent the concentration of this compound required to elicit half of its maximal effect. Maximum modulation is expressed as a percentage of the control GABA response at a specific concentration (e.g., EC20).
Experimental Protocols
The characterization of this compound's effects on GABA-A receptors predominantly relies on electrophysiological techniques, particularly the two-electrode voltage-clamp (TEVC) method using Xenopus laevis oocytes.
Recombinant GABA-A Receptor Expression in Xenopus Oocytes
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to surgically remove a portion of the ovary. Oocytes are then manually defolliculated after treatment with collagenase to remove the follicular cell layer.
-
cRNA Injection: Capped complementary RNA (cRNA) encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S) are synthesized in vitro. A specific ratio of subunit cRNAs (typically 1:1:1) is microinjected into the cytoplasm of stage V-VI oocytes.
-
Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression and insertion into the oocyte membrane.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
-
Oocyte Placement: An oocyte expressing the recombinant GABA-A receptors is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).
-
Electrode Impalement: Two glass microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential (voltage-sensing electrode), and the other injects current (current-passing electrode).
-
Voltage Clamp: The membrane potential of the oocyte is clamped at a holding potential, typically between -50 mV and -80 mV, to minimize the influence of voltage-gated ion channels.
-
Drug Application: GABA, the primary agonist, is applied to the oocyte to evoke an inward chloride current. Once a stable baseline response to GABA is established, this compound is co-applied with GABA to determine its modulatory effect.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine parameters such as the EC50 (concentration for half-maximal effect), potentiation percentage, or inhibition of the GABA-evoked current. Dose-response curves are generated by applying a range of this compound concentrations.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the complex interactions of this compound with GABA-A receptors, the following diagrams, generated using the DOT language, illustrate key processes and relationships.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Characterizing this compound's Effects.
Caption: this compound's Subunit-Dependent Effects.
Discussion and Conclusion
The data and methodologies presented in this guide highlight the intricate nature of this compound's interaction with GABA-A receptors. Its pharmacological profile is not defined by a single action but rather by a spectrum of effects dictated by the receptor's subunit composition.
Key takeaways include:
-
β-Subunit Selectivity: this compound demonstrates a clear preference for β3-containing receptors, resulting in higher potency compared to receptors incorporating β1 or β2 subunits.[1]
-
Third Subunit Determines Functional Outcome: The nature of the third subunit (γ, δ, or ε) is a critical determinant of whether this compound acts as a positive allosteric modulator (potentiator) or an inhibitor. The presence of a γ2 or δ subunit leads to potentiation, while the ε subunit results in inhibition.[1][2] Receptors with γ1 or γ3 subunits exhibit an intermediate profile.[1]
-
Strong Modulation of δ-Containing Receptors: this compound is a particularly efficacious modulator of δ-containing GABA-A receptors, which are often located extrasynaptically and contribute to tonic inhibition.[2][3][4] This suggests that this compound could have a significant impact on neuronal excitability.
References
- 1. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α1β2δ, a silent GABAA receptor: recruitment by this compound and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha1beta2delta, a silent GABAA receptor: recruitment by this compound and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for Tracazolate in In Vitro Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of Tracazolate (ICI-136,753), a pyrazolopyridine derivative and a nonbenzodiazepine anxiolytic agent, in in vitro brain slice electrophysiology. This compound is a potent modulator of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting complex, subunit-dependent effects that make it a valuable tool for investigating the nuances of GABAergic neurotransmission.[1]
Pharmacological Profile of this compound
This compound primarily exerts its anxiolytic and anticonvulsant effects through allosteric modulation of GABAA receptors.[1] Unlike benzodiazepines, this compound's effect—whether potentiation or inhibition of the receptor's function—is critically dependent on the subunit composition of the GABAA receptor complex.[2] It has been shown to be selective for GABAA receptors containing α1 and β3 subunits.[2]
The following table summarizes the quantitative data on this compound's efficacy at various recombinant GABAA receptor subtypes, as determined in Xenopus laevis oocytes. This information is crucial for interpreting results obtained in brain slices, where a heterogeneous population of GABAA receptors is present.
| GABAA Receptor Subunit Composition | Effect of this compound | EC50 (µM) |
| α1β3γ2s | Potentiation | 1.5 |
| α1β1γ2s | Potentiation | 13.2 |
| α1β1δ | Potentiation | - |
| α1β3ε | Inhibition | 1.2 |
| α1β1ε | Inhibition | 4.0 |
Table 1: Efficacy of this compound at different recombinant GABAA receptor subtypes. Data compiled from studies on receptors expressed in Xenopus laevis oocytes. The EC50 value represents the concentration of this compound that produces 50% of its maximal effect.
Experimental Protocols
This section outlines a detailed methodology for preparing acute brain slices and performing whole-cell patch-clamp recordings to investigate the effects of this compound on synaptic transmission.
Acute Brain Slice Preparation
High-quality acute brain slices are essential for viable and stable electrophysiological recordings. This protocol is adapted from standard procedures.
Materials:
-
Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·4H2O, and 10 mM MgSO4·7H2O. The pH should be titrated to 7.3–7.4 with concentrated hydrochloric acid.
-
Artificial Cerebrospinal Fluid (aCSF for recovery and recording): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 5 mM HEPES, 2 mM CaCl2·2H2O, and 2 mM MgSO4·7H2O. The pH should be titrated to 7.3-7.4 with NaOH.
-
Vibrating microtome (vibratome)
-
Dissection tools (sterilized)
-
Recovery and holding chambers
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., rodent) according to approved institutional protocols. Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG slicing solution.
-
Brain Extraction: Rapidly dissect the brain and immerse it in the ice-cold, carbogenated NMDG slicing solution.
-
Slicing: Mount the brain on the vibratome stage. Cut coronal or sagittal slices of the desired brain region (e.g., hippocampus, cortex) at a thickness of 250-400 µm in the ice-cold, carbogenated slicing solution.
-
Recovery:
-
Transfer the slices to a recovery chamber containing NMDG-based solution at 32-34°C for 10-15 minutes, continuously bubbled with carbogen.
-
Subsequently, transfer the slices to a holding chamber with room temperature, carbogenated aCSF and allow them to recover for at least 1 hour before commencing recordings.
-
Whole-Cell Patch-Clamp Recordings
This protocol describes how to measure the effect of this compound on spontaneous inhibitory postsynaptic currents (sIPSCs).
Materials:
-
Prepared acute brain slices
-
Recording Rig: Upright microscope with IR-DIC optics, micromanipulators, patch-clamp amplifier, and data acquisition system.
-
Perfusion system
-
Intracellular Solution (K-Gluconate based): 135 mM K-Gluconate, 10 mM HEPES, 10 mM KCl, 2 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO) and working solutions in aCSF.
-
Borosilicate glass capillaries for patch pipettes (3-6 MΩ resistance when filled).
Procedure:
-
Slice Placement and Perfusion: Transfer a brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 ml/min.
-
Neuron Identification: Identify neurons in the desired brain region (e.g., CA1 pyramidal neurons in the hippocampus) using IR-DIC optics.
-
Whole-Cell Configuration: Obtain a gigaseal and establish a whole-cell patch-clamp configuration.
-
Baseline Recording: Record spontaneous synaptic activity for a stable baseline period of at least 10 minutes. For recording sIPSCs, hold the neuron at a potential near the reversal potential for glutamate-mediated currents (around -70 mV, this should be empirically determined).
-
Application of this compound: Bath-apply this compound at the desired concentration (a starting concentration of 10 µM is suggested based on studies with recombinant receptors) by adding it to the perfusion aCSF.
-
Data Acquisition: Record the changes in sIPSC frequency and amplitude for at least 10-15 minutes to allow for drug equilibration and to observe the full effect.
-
Washout: Wash out the drug by perfusing with regular aCSF for at least 15-20 minutes to observe any reversal of the effects.
-
Data Analysis: Analyze the frequency and amplitude of sIPSCs before, during, and after this compound application using appropriate software.
Visualizations
Signaling Pathway of this compound at a GABAergic Synapse
The following diagram illustrates the mechanism of action of this compound at a synapse with GABAA receptors. This compound acts as a positive allosteric modulator, enhancing the effect of GABA.
Caption: this compound enhances GABAergic inhibition.
Experimental Workflow for Brain Slice Electrophysiology with this compound
The following diagram outlines the key steps in the experimental protocol for investigating the effects of this compound.
Caption: Workflow for this compound in brain slices.
References
Application Notes and Protocols for Tracazolate in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracazolate (ICI-136,753) is a non-benzodiazepine pyrazolopyridine compound with anxiolytic properties. Its mechanism of action involves the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike benzodiazepines, this compound's effects are highly dependent on the subunit composition of the GABA-A receptor, exhibiting both potentiation and inhibition of GABA-evoked currents.[1][2] This subunit selectivity makes this compound a valuable pharmacological tool for probing the function of specific GABA-A receptor subtypes and a potential lead compound for the development of targeted therapeutics with improved side-effect profiles.
These application notes provide a comprehensive guide to utilizing this compound in patch clamp electrophysiology experiments to characterize its effects on GABA-A receptors. Detailed protocols for whole-cell patch clamp recordings, data analysis, and visualization of key concepts are included to facilitate robust and reproducible experimental design.
Mechanism of Action and Signaling Pathway
This compound allosterically modulates GABA-A receptors, meaning it binds to a site distinct from the GABA binding site.[3] This binding event alters the receptor's conformation, thereby influencing its response to GABA. The functional outcome of this compound binding—potentiation or inhibition—is critically determined by the specific subunits that make up the pentameric GABA-A receptor complex.[2]
GABA-A receptors are chloride ion channels that open upon binding to GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting neuronal firing.[4] Positive allosteric modulators (PAMs) enhance the effect of GABA, leading to a greater chloride influx for a given concentration of GABA. This compound acts as a potent PAM at GABA-A receptors containing the δ (delta) subunit.[2] Conversely, its interaction with receptors containing certain other subunits, such as the ε (epsilon) subunit, can lead to inhibition.[2]
Quantitative Data Presentation
The modulatory effects of this compound are highly dependent on the subunit composition of the GABA-A receptor. The following tables summarize the quantitative data from patch clamp electrophysiology studies.
Table 1: Potentiation of GABA-Evoked Currents by this compound on δ-Subunit Containing Receptors
| Receptor Subtype | GABA Concentration | This compound Concentration | Effect | Reference |
| α1β2δ | EC50 | 10 µM | 59-fold increase in current amplitude | [5] |
| α1β2δ | Saturating (100 µM) | 10 µM | 23-fold increase in maximum current | [5] |
| α1β1δ | EC20 | Not specified | Potentiation observed (greater than on α1β1γ2) | [2] |
Table 2: Subunit-Dependent Modulation of GABA-A Receptors by this compound
| Receptor Subtype | Effect of this compound | Key Determinant Subunit(s) | Reference |
| α1β3γ2s | Potentiation | γ2s (or absence of ε) | [2] |
| α1β3ε | Inhibition | ε | [2] |
| α1β3 | Potentiation | Absence of ε | [2] |
| α1β1γ2s | Potentiation | β1 (Asn 265) | [2] |
| α1β1ε | Inhibition | ε | [2] |
| α1β1δ | Potentiation | δ | [2] |
Experimental Protocols
This section provides a detailed protocol for characterizing the effects of this compound on a specific GABA-A receptor subtype expressed in a heterologous system (e.g., HEK293 cells) using whole-cell patch clamp electrophysiology.
Cell Culture and Transfection
-
Cell Culture : Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection : Co-transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, and δ) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent. Plate cells on glass coverslips 12-24 hours before transfection. Recordings can be performed 24-48 hours post-transfection.
Solutions and Reagents
Table 3: Composition of Recording Solutions
| Solution | Component | Concentration (mM) |
| Internal (Pipette) Solution | KCl | 140 |
| MgCl₂ | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.2 | |
| External Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 |
Adjust the pH of the internal solution to 7.3 with KOH and the external solution to 7.4 with NaOH. The osmolarity of both solutions should be adjusted to ~290-300 mOsm.
Drug Solutions:
-
GABA Stock (100 mM): Dissolve GABA in deionized water. Prepare fresh dilutions in external solution daily.
-
This compound Stock (10 mM): Dissolve this compound in DMSO. Store at -20°C. Dilute to the final working concentration in external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Whole-Cell Patch Clamp Protocol
-
Pipette Fabrication : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup : Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
Obtaining a Giga-ohm Seal :
-
Identify a transfected cell (e.g., by GFP fluorescence).
-
Approach the cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ).
-
-
Whole-Cell Configuration : After achieving a stable giga-ohm seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Voltage-Clamp Recordings :
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Allow the cell to stabilize for 2-5 minutes before starting the experiment.
-
-
Drug Application :
-
Use a rapid solution exchange system for fast application of GABA and this compound.
-
To determine the potentiation of GABA-evoked currents, first establish a baseline response by applying a sub-maximal concentration of GABA (e.g., EC10-EC20) for 2-5 seconds.
-
Pre-apply this compound (at the desired concentration) for 30-60 seconds, followed by the co-application of this compound and GABA.
-
Ensure a sufficient washout period with external solution between drug applications to allow for full recovery of the baseline response.
-
Data Analysis
-
Measurement of Peak Current : Measure the peak amplitude of the GABA-evoked inward current in the absence and presence of this compound.
-
Calculation of Potentiation : Calculate the percentage of potentiation using the following formula: ((I_GABA+this compound / I_GABA) - 1) * 100 Where I_GABA+this compound is the peak current in the presence of GABA and this compound, and I_GABA is the peak current in the presence of GABA alone.
-
Concentration-Response Curves : To determine the EC50 of this compound's modulatory effect, apply a range of this compound concentrations with a fixed sub-maximal concentration of GABA. Plot the percentage of potentiation against the logarithm of the this compound concentration and fit the data with a Hill equation.
Conclusion
This compound is a versatile pharmacological tool for the study of GABA-A receptors. Its subunit-dependent modulatory effects provide a means to dissect the contributions of different receptor subtypes to inhibitory neurotransmission. The protocols and data presented in these application notes offer a framework for researchers to design and execute patch clamp electrophysiology experiments to investigate the nuanced pharmacology of this compound and other allosteric modulators of GABA-A receptors. Careful consideration of the GABA-A receptor subunit composition in the experimental system is crucial for the accurate interpretation of the results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel GABAAR Allosteric Modulators Through Reinforcement Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracazolate as a Pharmacological Tool to Probe Tonic Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using tracazolate, a pyrazolopyridine compound, as a pharmacological tool to investigate tonic GABAergic inhibition. This compound acts as a positive allosteric modulator of GABAA receptors, exhibiting a degree of selectivity for receptors containing the δ (delta) subunit, which are key mediators of tonic currents. This document outlines the mechanism of action of this compound, provides detailed protocols for its use in electrophysiological experiments, summarizes quantitative data on its effects, and illustrates the relevant signaling pathways and experimental workflows.
Mechanism of Action
Tonic inhibition is a persistent, low-level inhibitory conductance generated by the activation of extrasynaptic GABAA receptors by ambient concentrations of GABA in the extracellular space. These extrasynaptic receptors often contain the δ subunit, which confers a high affinity for GABA. This compound potentiates the function of these receptors, thereby enhancing tonic inhibition. Its anxiolytic effects are thought to be mediated through its interaction with GABAA receptors.[1]
This compound's effect is subunit-dependent. It potentiates GABAA receptors containing β3 subunits and its modulatory action (potentiation versus inhibition) is determined by the third subunit present in the receptor complex (e.g., γ, δ, or ε).[1] Notably, this compound significantly enhances currents mediated by δ-subunit-containing GABAA receptors, making it a valuable tool to probe the function of these specific receptor subtypes and their contribution to tonic inhibition.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on GABAA receptor-mediated currents in various preparations.
Table 1: Effect of this compound on Recombinant GABAA Receptors Expressed in Xenopus Oocytes
| GABAA Receptor Subunit Composition | This compound Concentration | Effect on GABA-evoked Current | Reference |
| α1β3γ2S | 1 µM | Potentiation | [1] |
| α1β3ε | 1 µM | Inhibition | [1] |
| α1β1δ | 10 µM | Potentiation (leftward shift in GABA EC50 and increased maximum response) | [1] |
| α1β2δ | 10 µM | 59-fold increase in current at GABA EC50; 23-fold increase in maximum current | [2][3] |
Table 2: Effect of this compound on Tonic Currents in Neurons
| Neuron Type | Preparation | This compound Concentration | Effect on Tonic Current | Reference |
| Parvalbumin-positive Interneurons (PV+INs) | Mouse brain slice | 10 µM | ~82% increase in tonic current | [4] |
| Hippocampal CA1 Pyramidal Neurons | Rat brain slice | 10 µM | Potentiation of tonic current | [5] |
| Cerebellar Granule Cells | Rat brain slice | 10 µM | Potentiation of tonic current | [6] |
| Thalamocortical Neurons | Rat brain slice | Not specified | Potentiation of δ-subunit specific tonic current | [7][8] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing brain slices for electrophysiology.[9]
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
Solutions:
-
Cutting Solution (in mM): 220 glycerol, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 20 D-glucose. Continuously bubbled with carbogen.
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 D-glucose. Continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Protocol 2: Whole-Cell Voltage-Clamp Recording of Tonic Currents
This protocol outlines the measurement of tonic currents from neurons in acute brain slices.
Materials:
-
Prepared brain slices
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Perfusion system
-
This compound stock solution (see below)
-
GABAA receptor antagonist (e.g., bicuculline or gabazine)
Solutions:
-
Internal Solution (in mM): 135 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.2 Na-GTP, 4 Na2-phosphocreatine. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.1%.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Visualize a neuron using the microscope and obtain a whole-cell patch-clamp recording in voltage-clamp mode. Hold the neuron at a potential of -60 to -70 mV.
-
Allow the recording to stabilize for several minutes.
-
Establish a baseline recording of the holding current for at least 5 minutes.
-
Bath apply this compound at the desired concentration (e.g., 10 µM) and record the change in the holding current. The potentiation of the inward holding current reflects the enhancement of the tonic GABAergic current.
-
After a stable effect of this compound is observed, co-apply a GABAA receptor antagonist (e.g., 20 µM bicuculline) to block all GABAA receptor-mediated currents, including the tonic current. The outward shift in the holding current in the presence of the antagonist relative to the baseline represents the total tonic current.
-
The this compound-sensitive component of the tonic current can be calculated by subtracting the baseline tonic current from the tonic current measured in the presence of this compound.
-
Wash out the drugs to allow the holding current to return to baseline.
Data Analysis:
The magnitude of the tonic current is measured as the difference in the mean holding current before and after the application of a GABAA receptor antagonist. This can be quantified by creating an all-points histogram of the current trace and fitting a Gaussian distribution to determine the mean current.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-potentiated tonic inhibition.
Experimental Workflow
Caption: Experimental workflow for probing tonic inhibition with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Function and modulation of δ-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA Type A Receptor Trafficking and the Architecture of Synaptic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor-mediated Cl- currents in rat thalamic reticular and relay neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple modes of GABAergic inhibition of rat cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tonic activin signaling shapes cellular and synaptic properties of CA1 neurons mainly in dorsal hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Tracazolate Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of Tracazolate stock solutions for use in cell culture experiments. This compound is a pyrazolopyridine derivative and a positive allosteric modulator of GABAA receptors, making it a valuable tool for research in neuroscience and pharmacology.[1][2][3] Adherence to proper preparation and handling procedures is crucial for obtaining accurate and reproducible experimental results.
Introduction to this compound
This compound (ICI-136,753) is a nonbenzodiazepine anxiolytic and anticonvulsant agent that exerts its effects by modulating gamma-aminobutyric acid (GABA) type A receptors.[2][3] It displays selectivity for GABAA receptors containing specific subunits, such as α1 and β3.[1][2] The potency of this compound can be influenced by the subunit composition of the GABAA receptor complex.[4][5] Its mechanism of action involves enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1]
This compound Properties and Solubility
Properly dissolving and storing this compound is fundamental to maintaining its activity and ensuring consistent experimental outcomes.
| Property | Data | Reference |
| Molecular Formula | C₁₆H₂₄N₄O₂ | [2][6] |
| Molar Mass | 304.39 g/mol | [2][6] |
| Appearance | Solid powder | |
| Solubility (in DMSO) | Up to 125 mg/mL (366.73 mM) with sonication | [5] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), high purity, sterile | [7] |
| Typical Stock Conc. | 1-10 mM | [7] |
| Storage of Stock | -20°C or -80°C, protected from light | [7][8] |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for preparing this compound stock and working solutions.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended for high concentrations)[5]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Safety Precautions
While this compound is not classified as a cytotoxic agent, it is a bioactive small molecule. Standard laboratory safety practices should be followed. Handle the powder in a fume hood or a designated area to avoid inhalation. Wear appropriate PPE, including a lab coat, gloves, and safety glasses, to prevent skin and eye contact.[9][10]
Preparation of this compound Stock Solution (10 mM)
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 304.39 g/mol = 0.00304 g = 3.04 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 3.04 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[7][8]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[7] Properly stored, stock solutions are typically stable for several months.[11]
-
Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution directly into the cell culture medium.
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilute to the final concentration:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix thoroughly by gentle pipetting.
-
-
-
Vehicle Control:
-
It is critical to include a vehicle control in your experiments.[7] This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used. For the example above, the vehicle control would contain 0.1% DMSO.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing stock solutions.
Caption: Mechanism of action of this compound on the GABAA receptor.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. Buy this compound hydrochloride [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C16H24N4O2 | CID 5522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. ashp.org [ashp.org]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Studying Gamma Oscillations with Tracazolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma oscillations (30-90 Hz) are rhythmic fluctuations in local field potentials that are crucial for higher cognitive functions such as perception, attention, and memory.[1] These oscillations are primarily generated by the interplay between excitatory pyramidal neurons and inhibitory interneurons, particularly the fast-spiking, parvalbumin-positive (PV+) interneurons.[2] The inhibitory component, mediated by the neurotransmitter γ-aminobutyric acid (GABA), is critical for the precise timing and synchronization of neuronal firing that underlies gamma rhythms.
Tracazolate is a pyrazolopyridine derivative that acts as a positive allosteric modulator of specific subtypes of the GABA_A receptor.[3] It displays selectivity for GABA_A receptors containing α1 and β3 subunits, with its modulatory effect being further dependent on the third subunit.[3][4] Notably, this compound potentiates GABA_A receptors containing the α1β2δ subunit combination, which are expressed on PV+ interneurons and contribute to tonic inhibition.[5][6] By enhancing GABAergic neurotransmission, this compound provides a valuable pharmacological tool to investigate the role of specific GABA_A receptor subtypes in the generation and modulation of gamma oscillations.
These application notes provide detailed protocols for utilizing this compound in in vitro electrophysiology studies to explore its impact on gamma oscillations induced in acute brain slices.
Data Presentation
Table 1: Quantitative Effects of this compound on GABAergic Currents
| Compound | Concentration | Cell Type | Parameter Measured | Effect | Reference |
| This compound | 10 µM | Parvalbumin-Positive Interneurons (PV+INs) | Tonic GABAergic Current | 82% increase | [5] |
Table 2: Typical Parameters for Chemically-Induced Gamma Oscillations in Hippocampal Slices
| Inducing Agent | Concentration | Brain Region | Typical Frequency Range (Hz) | Typical Power Range (µV²) | Reference |
| Kainic Acid | 50 - 400 nM | CA3 | 30 - 50 | 200 - 2000 | [5][7] |
| Carbachol | 10 - 50 µM | CA3 | 20 - 80 | Varies | [8] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action in Gamma Oscillation Modulation
Caption: this compound enhances GABAergic inhibition of PV+ interneurons, modulating gamma oscillations.
Experimental Workflow for Studying this compound's Effect on Gamma Oscillations
Caption: Workflow for in vitro analysis of this compound on gamma oscillations.
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol is adapted from standard procedures for obtaining viable brain slices for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Cyanoacrylate glue
-
Petri dishes
-
Filter paper
-
Ice-cold slicing solution (e.g., NMDG-based or sucrose-based aCSF, see below)
-
Artificial cerebrospinal fluid (aCSF, see below)
-
Carbogen gas (95% O₂, 5% CO₂)
Solutions:
-
Slicing aCSF (Sucrose-based): 87 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 75 mM sucrose, 25 mM glucose, 0.5 mM CaCl₂, 7 mM MgCl₂. Osmolality ~320-330 mOsm/kg.
-
Recording aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Osmolality ~300-310 mOsm/kg.
-
Note: Both solutions must be continuously bubbled with carbogen for at least 30 minutes prior to and throughout the experiment to maintain pH and oxygenation.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold slicing aCSF until the brain is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing aCSF.
-
Isolate the brain region of interest (e.g., hippocampus).
-
Mount the tissue onto the vibratome stage using cyanoacrylate glue.
-
Submerge the tissue in the vibratome buffer tray filled with ice-cold, carbogenated slicing aCSF.
-
Cut coronal or horizontal slices at a thickness of 300-400 µm.
-
Transfer the slices to a recovery chamber containing recording aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated recording aCSF for at least 1 hour before starting experiments.
Protocol 2: Induction and Recording of Gamma Oscillations and Modulation by this compound
This protocol outlines the procedure for inducing gamma oscillations in hippocampal slices using kainic acid and subsequently modulating them with this compound.
Materials:
-
Prepared acute brain slices
-
Recording chamber (submerged or interface type) continuously perfused with carbogenated aCSF (2-4 ml/min) at 32-34°C
-
Electrophysiology rig (amplifier, digitizer, micromanipulators)
-
Glass microelectrodes (1-3 MΩ) filled with recording aCSF for local field potential (LFP) recordings
-
Data acquisition and analysis software
-
Kainic acid stock solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, with final solvent concentration <0.1%)
Procedure:
-
Transfer a single brain slice to the recording chamber.
-
Position the recording electrode in the stratum pyramidale of the CA3 region of the hippocampus.
-
Allow the slice to equilibrate in the recording chamber for at least 15-20 minutes while perfusing with standard aCSF.
-
Induction of Gamma Oscillations:
-
Switch the perfusion to aCSF containing a low concentration of kainic acid (e.g., 50-100 nM).
-
Monitor the LFP for the emergence of stable gamma oscillations. This may take 20-40 minutes.
-
-
Baseline Recording:
-
Once stable oscillations are established, record a baseline period of at least 10-15 minutes.
-
-
Application of this compound:
-
Prepare aCSF containing both kainic acid and the desired concentration of this compound (e.g., starting with 10 µM).
-
Switch the perfusion to the this compound-containing aCSF.
-
For a dose-response study, apply increasing concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM), allowing for a stable recording period at each concentration.
-
-
Post-Modulation Recording:
-
Record the LFP for at least 15-20 minutes in the presence of this compound to observe its modulatory effects.
-
-
Washout (Optional):
-
To test for reversibility, switch the perfusion back to the aCSF containing only kainic acid and record for an additional 20-30 minutes.
-
-
Data Analysis:
-
Filter the recorded LFP data in the gamma frequency band (30-90 Hz).
-
Perform power spectral density analysis to determine the peak power and peak frequency of the oscillations before, during, and after this compound application.
-
Quantify changes in gamma power and frequency and present the data as a percentage of the baseline.
-
Concluding Remarks
The protocols described provide a framework for investigating the role of this compound-sensitive GABA_A receptors in the modulation of gamma oscillations. By enhancing the activity of specific GABAergic interneurons, this compound serves as a powerful tool to dissect the intricate neural circuitry underlying cognitive-relevant brain rhythms. Careful execution of these experiments will yield valuable insights into the fundamental mechanisms of gamma oscillation generation and their pharmacological modulation, with potential implications for the development of novel therapeutics for neurological and psychiatric disorders characterized by aberrant neural synchrony.
References
- 1. researchgate.net [researchgate.net]
- 2. Instantaneous modulation of gamma oscillation frequency by balancing excitation with inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Hippocampal Gamma Oscillations by Modulation of Intrinsic Neuronal Excitability [frontiersin.org]
- 4. iris.unito.it [iris.unito.it]
- 5. A therapeutic small molecule enhances γ-oscillations and improves cognition/memory in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Role for δ Subunit-Containing GABAA Receptors on Parvalbumin-Positive Neurons in Maintaining Electrocortical Signatures of Sleep States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Tracazolate in [3H]Flunitrazepam and [3H]GABA Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracazolate (ICI 136,753) is a non-benzodiazepine pyrazolopyridine derivative with demonstrated anxiolytic properties. Its mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike benzodiazepines, which primarily increase the frequency of chloride channel opening, this compound enhances GABAergic neurotransmission through a distinct mechanism that is dependent on the subunit composition of the GABA-A receptor complex.
Radioligand binding assays are fundamental tools for characterizing the interaction of compounds like this compound with their receptor targets. The use of [3H]flunitrazepam, a benzodiazepine site radioligand, and [3H]GABA, the natural agonist radioligand, allows for a detailed investigation of this compound's modulatory effects on the GABA-A receptor. These application notes provide detailed protocols for conducting these binding assays and summarize the available quantitative data to facilitate research and drug development efforts.
Mechanism of Action of this compound at the GABA-A Receptor
This compound acts as a positive allosteric modulator of the GABA-A receptor. Its binding to a site distinct from the GABA and benzodiazepine binding sites leads to a conformational change in the receptor, enhancing the effect of GABA. Research has shown that this compound's effects are highly dependent on the subunit composition of the pentameric GABA-A receptor. Specifically, this compound exhibits selectivity for receptors containing α1 and β3 subunits[1]. The nature of the third subunit (e.g., γ2, δ, or ε) further dictates whether this compound acts as a positive modulator or even an inhibitor[1].
In the context of radioligand binding assays:
-
[3H]Flunitrazepam Binding: this compound enhances the binding of [3H]flunitrazepam to the benzodiazepine site. This enhancement is due to an increase in the affinity of the receptor for [3H]flunitrazepam (a decrease in the Kd value)[2]. This effect is potentiated by chloride ions and is additive with the enhancement caused by GABA. The GABA antagonist bicuculline can block the enhancement of [3H]flunitrazepam binding by both this compound and GABA[2].
-
[3H]GABA Binding: this compound also enhances the binding of [3H]GABA to its recognition site on the GABA-A receptor. This enhancement is primarily caused by an increase in the number of available binding sites (Bmax) and is also potentiated by chloride ions[2]. The effects of this compound and benzodiazepines on [3H]GABA binding are additive[2].
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound in [3H]flunitrazepam and [3H]GABA binding assays based on available literature.
Table 1: Effect of this compound on [3H]Flunitrazepam Binding
| Parameter | Value | Conditions | Reference |
| EC50 (Enhancement) | 0.4 µM | Rat synaptic membrane fragments, in the presence of 150 mM NaCl | [2] |
| Effect on Kd | Decrease (Increased Affinity) | Rat synaptic membrane fragments | [2] |
| Effect on Bmax | No significant change | Rat synaptic membrane fragments | [2] |
Table 2: Effect of this compound on [3H]GABA Binding
| Parameter | Value | Conditions | Reference |
| Effect on Bmax | Increase (Increased Number of Sites) | Frozen and thawed Triton X-100-treated rat synaptic membrane fragments | [2] |
| Effect on Kd | No significant change | Frozen and thawed Triton X-100-treated rat synaptic membrane fragments | [2] |
| IC50, Ki | Not explicitly reported in the reviewed literature. | - | - |
Signaling Pathway and Experimental Workflow Diagrams
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway with modulatory sites.
Experimental Workflow for [3H]Flunitrazepam Binding Assay
Caption: Workflow for [3H]Flunitrazepam binding assay.
Experimental Workflow for [3H]GABA Binding Assay
Caption: Workflow for [3H]GABA binding assay.
Experimental Protocols
Protocol 1: [3H]Flunitrazepam Binding Assay
Objective: To determine the effect of this compound on the binding of [3H]flunitrazepam to the benzodiazepine site of the GABA-A receptor.
Materials:
-
Tissue: Whole rat brain cortex or cerebellum.
-
Radioligand: [3H]Flunitrazepam (specific activity 70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Diazepam or Clonazepam (1-10 µM).
-
Buffers:
-
Homogenization Buffer: 0.32 M Sucrose.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl.
-
-
Equipment:
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
-
Incubation tubes.
-
Filtration manifold and Whatman GF/B glass fiber filters.
-
Liquid scintillation counter and vials.
-
Scintillation cocktail.
-
Procedure:
-
Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet in Assay Buffer and centrifuge again at 20,000 x g for 20 minutes. e. Repeat the wash step (1d) two more times. f. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Binding Assay: a. Set up incubation tubes for total binding, non-specific binding, and various concentrations of this compound. b. To each tube, add:
- 100 µL of membrane suspension (approx. 100 µg protein).
- 50 µL of Assay Buffer (for total binding) or Diazepam (for non-specific binding) or this compound solution.
- 50 µL of [3H]Flunitrazepam (final concentration ~1 nM). c. The final incubation volume should be 200-500 µL. d. Vortex gently and incubate for 60 minutes in an ice bath (0-4°C).
-
Filtration and Washing: a. Terminate the incubation by rapid filtration through Whatman GF/B filters under vacuum. b. Wash the filters rapidly with 3 x 4 mL of ice-cold Assay Buffer.
-
Radioactivity Measurement: a. Place the filters in scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow the vials to sit for at least 4 hours in the dark before counting. d. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. To determine the EC50 for enhancement, plot the percentage increase in specific binding as a function of this compound concentration. c. To determine the effect on Kd and Bmax, perform saturation binding experiments with increasing concentrations of [3H]flunitrazepam in the absence and presence of a fixed concentration of this compound. Analyze the data using Scatchard or non-linear regression analysis.
Protocol 2: [3H]GABA Binding Assay
Objective: To determine the effect of this compound on the binding of [3H]GABA to the GABA-A receptor.
Materials:
-
Tissue: Whole rat brain.
-
Radioligand: [3H]GABA (specific activity 30-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled GABA (1 mM).
-
Buffers:
-
Homogenization Buffer: 0.32 M Sucrose.
-
Assay Buffer: 50 mM Tris-citrate, pH 7.1, containing 150 mM NaCl.
-
-
Reagents: Triton X-100 (0.05%).
-
Equipment: Same as for the [3H]Flunitrazepam binding assay.
Procedure:
-
Membrane Preparation (to remove endogenous GABA): a. Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in Assay Buffer and centrifuge again. Repeat this wash step three times. e. Resuspend the pellet in Assay Buffer containing 0.05% Triton X-100 and incubate at 37°C for 30 minutes. f. Centrifuge at 20,000 x g for 20 minutes. g. Wash the pellet by resuspending in Assay Buffer and centrifuging three more times to remove the Triton X-100. h. Freeze the final pellet and thaw before use. i. Resuspend the thawed pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: a. Set up incubation tubes for total binding, non-specific binding, and various concentrations of this compound. b. To each tube, add:
- 100 µL of treated membrane suspension.
- 50 µL of Assay Buffer (for total binding) or unlabeled GABA (for non-specific binding) or this compound solution.
- 50 µL of [3H]GABA (final concentration ~5-10 nM). c. The final incubation volume should be 200-500 µL. d. Vortex gently and incubate for 10-20 minutes in an ice bath (0-4°C).
-
Filtration and Washing: a. Terminate the incubation by rapid filtration through Whatman GF/B filters. b. Wash the filters rapidly with 3 x 4 mL of ice-cold Assay Buffer.
-
Radioactivity Measurement: a. Place the filters in scintillation vials with scintillation cocktail. b. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding. b. To determine the effect on Bmax and Kd, perform saturation binding experiments with increasing concentrations of [3H]GABA in the absence and presence of a fixed concentration of this compound. Analyze the data using Scatchard or non-linear regression analysis.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the interaction of this compound with the GABA-A receptor using [3H]flunitrazepam and [3H]GABA binding assays. The distinct modulatory profiles of this compound, characterized by its subunit-dependent effects and its differential impact on agonist and benzodiazepine binding, underscore the importance of these assays in the discovery and development of novel GABAergic modulators with potentially improved therapeutic profiles. The detailed methodologies and summarized data serve as a valuable resource for designing and interpreting experiments aimed at elucidating the pharmacology of this compound and related compounds.
References
Tracazolate: Application and Protocols for High-Throughput Screening of GABA-A Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracazolate (ICI-136,753) is a pyrazolopyridine derivative that acts as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] With anxiolytic and anticonvulsant properties, this compound serves as a valuable pharmacological tool for studying GABA-A receptor function and for the discovery of novel therapeutic agents targeting this receptor.[1] Its utility in high-throughput screening (HTS) stems from its distinct modulatory effects, which are dependent on the subunit composition of the GABA-A receptor complex, making it an excellent reference compound for identifying and characterizing new allosteric modulators.[2][3]
This document provides detailed application notes and protocols for the use of this compound in HTS assays designed to identify and characterize modulators of GABA-A receptors.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This interaction modulates the receptor's response to GABA. The nature of this modulation—potentiation or inhibition—is critically dependent on the specific subunits that make up the receptor pentamer.[2][3] For instance, this compound potentiates GABA-A receptors containing α1, β3, and γ2s subunits, while it can inhibit receptors with an ε subunit in place of the γ2s.[3] This subunit-dependent activity makes this compound a key compound for dissecting the pharmacology of different GABA-A receptor subtypes in a screening setting.
Signaling Pathway of GABA-A Receptor Modulation
The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of Cl- ions and hyperpolarization of the neuron, which inhibits the firing of an action potential. Positive allosteric modulators like this compound enhance the effect of GABA, leading to increased chloride influx and a stronger inhibitory signal.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Data Presentation
The following tables summarize the quantitative data for this compound's activity on various GABA-A receptor subtypes. This data is essential for designing experiments and interpreting results from HTS campaigns.
Table 1: Potentiation of GABA-A Receptor Subtypes by this compound
| Receptor Subtype | Cell Type | Assay Type | This compound Effect | EC50 (µM) | Reference |
| α1β2δ | Xenopus oocytes | Electrophysiology | Potentiation | ~4-fold decrease in GABA EC50 | [2][4] |
| α1β3γ2s | Xenopus oocytes | Electrophysiology | Potentiation | - | [3] |
| α1β1δ | Xenopus oocytes | Electrophysiology | Potentiation | - | [3] |
| α1β2γ2L | HEK293 & CHO | FLIPR | Potentiation | - | [5] |
| α1β3 | Xenopus oocytes | Electrophysiology | Potentiation | - | [3] |
Table 2: Inhibition of GABA-A Receptor Subtypes by this compound
| Receptor Subtype | Cell Type | Assay Type | This compound Effect | Reference |
| α1β3ε | Xenopus oocytes | Electrophysiology | Inhibition | [3] |
Experimental Protocols
Two primary HTS methodologies are suitable for screening GABA-A receptor modulators using this compound as a reference compound: Fluorescence-Based Assays (e.g., FLIPR) and Automated Electrophysiology.
Protocol 1: High-Throughput Screening using a FLIPR Membrane Potential Assay
This protocol describes a fluorescence-based assay to identify positive allosteric modulators of GABA-A receptors.
Experimental Workflow
Caption: Workflow for a FLIPR-based HTS assay for GABA-A modulators.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the GABA-A receptor subtype of interest (e.g., α1β2γ2L).[5]
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Plates: 384-well black-walled, clear-bottom microplates.
-
Reagents:
-
GABA
-
This compound (positive control)
-
Diazepam (positive control)
-
Bicuculline or Picrotoxin (negative control/antagonist)
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay Buffer (e.g., HEPES-buffered saline)
-
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of test compounds and control compounds (this compound, Diazepam, Bicuculline) in assay buffer.
-
-
Dye Loading:
-
On the day of the assay, prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes.
-
-
Assay Execution (FLIPR):
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate a protocol that includes a baseline fluorescence reading, followed by the online addition of compounds.
-
After a short pre-incubation with the compounds (to identify allosteric modulators), add a sub-maximal concentration of GABA (e.g., EC10-EC20) to all wells.
-
Record the fluorescence signal kinetically.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to the controls (e.g., GABA alone vs. GABA + this compound).
-
Generate dose-response curves for active compounds and determine their EC50 or IC50 values.
-
Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6][7][8]
-
Protocol 2: Automated Patch Clamp Electrophysiology for Hit Confirmation
This protocol is suitable for secondary screening and hit confirmation, providing higher-resolution data on the mechanism of action.
Experimental Workflow
Caption: Workflow for hit confirmation using automated patch clamp.
Materials and Reagents:
-
Cell Line: As in Protocol 1.
-
Solutions:
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP).
-
-
Compounds: GABA, this compound, and confirmed hits from the primary screen.
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in the extracellular solution.
-
-
Instrument Setup:
-
Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension and compound plate into the instrument.
-
-
Automated Electrophysiology:
-
The instrument will automatically capture individual cells and form giga-ohm seals.
-
The whole-cell configuration will then be established.
-
-
Compound Application and Data Acquisition:
-
Apply a low concentration of GABA (e.g., EC10) to establish a baseline current.
-
Apply increasing concentrations of the hit compound or this compound in the continued presence of the baseline GABA concentration.
-
Record the resulting chloride currents.
-
-
Data Analysis:
-
Measure the peak current amplitude for each compound concentration.
-
Normalize the responses to the baseline GABA current.
-
Plot concentration-response curves to determine the EC50 and maximal efficacy of the modulator.
-
Considerations for Assay Development
-
Cell Line Selection: The choice of cell line and the specific GABA-A receptor subunits expressed is critical and will determine the type of modulatory activity that can be detected.[5]
-
Compound Interference: Test compounds should be evaluated for autofluorescence or fluorescence quenching, which can lead to false positives or negatives in fluorescence-based assays.[9][10][11][12]
-
Assay Validation: The Z'-factor should be calculated during assay development and validation to ensure the robustness and reliability of the HTS assay.[6][7][8]
By utilizing this compound as a reference compound in these well-defined HTS protocols, researchers can effectively screen for and characterize novel modulators of GABA-A receptors, accelerating the discovery of new therapeutics for a range of neurological and psychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. α1β2δ, a silent GABAA receptor: recruitment by this compound and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha1beta2delta, a silent GABAA receptor: recruitment by this compound and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Interaction of Tracazolate and Bicuculline at GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are crucial targets for a wide array of therapeutic drugs. These ligand-gated ion channels are complex pentameric structures with multiple binding sites that can modulate their activity. This document provides detailed application notes and experimental protocols for investigating the interaction between Tracazolate, a positive allosteric modulator, and bicuculline, a competitive antagonist of GABA-A receptors. Understanding the interplay between these compounds is essential for elucidating the nuanced pharmacology of GABA-A receptor modulation and for the development of novel therapeutics.
This compound is a pyrazolopyridine derivative that enhances GABA-A receptor function, with its specific effect—potentiation or inhibition—being dependent on the subunit composition of the receptor complex.[1] In contrast, bicuculline is a phthalide-isoquinoline alkaloid that acts as a competitive antagonist at the GABA binding site, thereby inhibiting receptor activation.[2][3] Studies have shown that bicuculline can block the enhancement of GABA binding induced by this compound, indicating a functional antagonism between these two compounds.[4]
These notes will provide quantitative data on the pharmacological properties of this compound and bicuculline, detailed protocols for in vitro and in vivo experimental setups, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound and bicuculline, providing a comparative overview of their potency and efficacy at various GABA-A receptor subtypes.
Table 1: Pharmacological Data for this compound
| GABA-A Receptor Subtype | EC50 (μM) - Potentiation | Effect | Reference |
| α1β1γ2S | 13.2 | Potentiation | [5] |
| α1β3γ2 | 1.5 | Potentiation | [5] |
| α1β1ε | 4.0 | Inhibition | [5] |
| α1β3ε | 1.2 | Inhibition | [5] |
| α1β3 | 2.7 | Potentiation | [5] |
| α6β3γ2 | 1.1 | Potentiation | [5] |
| α1β2δ | ~1.0 (4-fold decrease in GABA EC50) | Potentiation | [6] |
Table 2: Pharmacological Data for Bicuculline
| GABA-A Receptor Subtype | IC50 (μM) | Ki (μM) | Conditions | Reference |
| General GABA-A | 2 ± 0.1 | - | at 40 μM GABA | [7] |
| General GABA-A | 3 | - | [8] | |
| α5β3γ2 | 3.3 | - | at 30 μM GABA | [9] |
| Not specified | - | 6.24 (pA2) | vs isoguvacine | [10] |
| Not specified | - | 6.10 (pA2) | vs muscimol | [10] |
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of a GABA-A receptor, showing the binding sites for GABA, this compound (a positive allosteric modulator), and bicuculline (a competitive antagonist).
Caption: GABA-A receptor signaling pathway with ligand binding sites.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)
This diagram outlines the workflow for studying the effects of this compound and bicuculline on GABA-A receptors expressed in Xenopus oocytes using the TEVC technique.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Experimental Workflow: Competitive Radioligand Binding Assay
This diagram illustrates the workflow for a competitive binding assay to determine the interaction of this compound and bicuculline at the GABA-A receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is adapted for studying the modulatory effects of this compound and its antagonism by bicuculline on specific GABA-A receptor subtypes expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Nuclease-free water
-
Collagenase solution
-
Barth's solution
-
Recording solution (ND96)
-
GABA stock solution
-
This compound stock solution (in DMSO)
-
Bicuculline stock solution (in DMSO)
-
TEVC setup (amplifier, electrodes, perfusion system)
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocyte lobes from an anesthetized female Xenopus laevis.
-
Treat with collagenase to defolliculate individual oocytes.
-
Inject oocytes with a solution containing the cRNAs for the desired GABA-A receptor subunits.
-
Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a baseline GABA response by applying a concentration of GABA that elicits a submaximal current (e.g., EC10-EC20).
-
To test the effect of this compound, co-apply various concentrations of this compound with the baseline GABA concentration and record the potentiation of the current.
-
To investigate the interaction with bicuculline, pre-apply a fixed concentration of bicuculline for a few minutes, followed by the co-application of bicuculline and the GABA/Tracazolate mixture.
-
Alternatively, to determine the effect of this compound on bicuculline's potency, generate a bicuculline dose-response curve in the absence and presence of a fixed concentration of this compound.
-
Ensure adequate washout periods between drug applications.
-
-
Data Analysis:
-
Measure the peak current amplitude for each condition.
-
Normalize the responses to the baseline GABA current.
-
Construct dose-response curves and fit the data using appropriate pharmacological models (e.g., Hill equation) to determine EC50 for this compound potentiation and IC50 for bicuculline inhibition.
-
Competitive Radioligand Binding Assay
This protocol can be used to investigate how this compound and bicuculline interact to modulate the binding of a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol or [³H]GABA).
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Homogenization buffer
-
Assay buffer
-
Radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound
-
Bicuculline
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in assay buffer and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of unlabeled GABA.
-
Competition: Membrane preparation, radioligand, and varying concentrations of bicuculline.
-
Interaction: Membrane preparation, radioligand, varying concentrations of bicuculline, and a fixed concentration of this compound.
-
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the bicuculline concentration to generate competition curves.
-
Fit the data to a one-site or two-site competition model to determine the IC50 of bicuculline in the absence and presence of this compound.
-
The shift in the IC50 value will provide quantitative information on the nature of the interaction.
-
In Vivo Antagonism of this compound's Effects by Bicuculline in Rodents
This protocol is based on a study that demonstrated the antagonism of this compound's anxiolytic-like effects by bicuculline and can be adapted to study their interaction in a behavioral context.[2]
Materials:
-
Adult male rats or mice
-
This compound
-
Bicuculline
-
Vehicle solution (e.g., saline)
-
Apparatus for behavioral testing (e.g., elevated plus maze, open field)
-
Injection supplies (syringes, needles)
Procedure:
-
Animal Habituation:
-
Habituate the animals to the experimental room and testing apparatus for several days prior to the experiment to reduce novelty-induced stress.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound and bicuculline in the appropriate vehicle on the day of the experiment.
-
Administer bicuculline (e.g., 2 mg/kg, i.p.) at a dose that does not independently affect the behavior being measured.
-
After a short pre-treatment time (e.g., 15 minutes), administer this compound (e.g., 5-40 mg/kg, i.p.).
-
Include control groups receiving vehicle, this compound alone, and bicuculline alone.
-
-
Behavioral Testing:
-
At the time of peak drug effect (determined in pilot studies), place the animal in the behavioral apparatus.
-
Record the relevant behavioral parameters (e.g., time spent in open arms of the elevated plus maze, locomotor activity in the open field) for a set duration.
-
-
Data Analysis:
-
Score and analyze the behavioral data.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
A significant reversal of this compound's effect by bicuculline would indicate in vivo antagonism at the GABA-A receptor.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the complex interaction between the positive allosteric modulator this compound and the competitive antagonist bicuculline at GABA-A receptors. By employing a combination of in vitro electrophysiology, radioligand binding assays, and in vivo behavioral studies, a detailed pharmacological profile of their interaction can be established. This knowledge is invaluable for the rational design and development of novel drugs targeting the GABAergic system for the treatment of various neurological and psychiatric disorders.
References
- 1. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabamimetic properties of anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of GABAA receptor restore chloride current from blockade by competitive antagonists in a ligand-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bicuculline - Wikipedia [en.wikipedia.org]
- 8. Bicuculline | C20H17NO6 | CID 10237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. Quantitative evaluation of the potencies of GABA-receptor agonists and antagonists using the rat hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tracazolate Concentration for Maximal Receptor Modulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of Tracazolate for maximal receptor modulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (ICI-136,753) is a pyrazolopyridine derivative that functions as a positive allosteric modulator of γ-aminobutyric acid type A (GABAᴀ) receptors.[1][2] Its primary anxiolytic and anticonvulsant effects are mediated through its interaction with these receptors.[1][3] Unlike direct agonists, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain.[4]
Q2: How does the subunit composition of the GABAᴀ receptor affect this compound's activity?
The effect of this compound is highly dependent on the subunit composition of the GABAᴀ receptor. It can act as either a potentiator or an inhibitor of receptor function depending on the specific subunits present.[5] this compound shows selectivity for GABAᴀ receptors containing α1 and β3 subunits.[1][2] The presence of different γ, δ, or ε subunits further dictates its modulatory profile.[5]
Q3: What are the known off-target effects of this compound?
In addition to its primary action on GABAᴀ receptors, this compound is known to interact with adenosine receptors and phosphodiesterases.[5] Researchers should be aware of these potential off-target effects, which could influence experimental outcomes.
Q4: What is a typical starting concentration range for this compound in in-vitro experiments?
Based on published EC₅₀ values, a starting concentration range of 1 µM to 20 µM is recommended for in-vitro experiments.[6] However, the optimal concentration is highly dependent on the specific GABAᴀ receptor subunit combination being studied and the experimental system. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.[7]
Troubleshooting Guide
Issue 1: Inconsistent or no potentiation of GABA-evoked currents.
-
Possible Cause 1: Incorrect GABAᴀ Receptor Subunit Composition.
-
Solution: Verify the subunit composition of your expression system. This compound's potentiating effect is prominent on specific subunit combinations, such as those containing α1 and β3 subunits, and is further influenced by the third subunit (e.g., γ2, δ).[1][5] Receptors containing an ε subunit may show inhibition instead of potentiation.[5]
-
-
Possible Cause 2: Suboptimal this compound Concentration.
-
Solution: Perform a full concentration-response curve to determine the optimal concentration for your specific receptor subtype and cell type. A single, potentially suboptimal concentration can lead to misleading results.[7]
-
-
Possible Cause 3: Poor Compound Solubility.
-
Solution: this compound hydrochloride is generally soluble in aqueous solutions. However, if you are using a different salt form or a high concentration, solubility may be an issue. Consider preparing a stock solution in an organic solvent like DMSO and then diluting it to the final concentration in your aqueous experimental buffer. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all conditions, including controls.
-
Issue 2: Observed inhibition instead of potentiation.
-
Possible Cause: Presence of an ε Subunit.
-
Solution: The presence of an ε subunit in the GABAᴀ receptor complex can cause this compound to act as an inhibitor rather than a potentiator.[5] Confirm the subunit expression in your system. If you are unintentionally expressing the ε subunit, you will need to modify your expression system.
-
Issue 3: High background signal or off-target effects.
-
Possible Cause 1: Interaction with Adenosine Receptors or Phosphodiesterases.
-
Solution: To determine if the observed effects are due to off-target interactions, include specific antagonists for adenosine receptors or inhibitors of phosphodiesterases in your control experiments. This will help to isolate the GABAᴀ receptor-mediated effects of this compound.
-
-
Possible Cause 2: Non-specific binding in binding assays.
-
Solution: In radioligand binding assays, ensure that non-specific binding is accurately determined and subtracted from the total binding. This is typically achieved by including a high concentration of a competing unlabeled ligand in a set of control wells.[8]
-
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's effect on various GABAᴀ receptor subunit combinations.
Table 1: EC₅₀ Values of this compound for Potentiation of GABAᴀ Receptors
| Receptor Subunit Composition | EC₅₀ (µM) | Reference |
| α1β1γ2s | 13.2 | [6] |
| α1β3γ2 | 1.5 | [6] |
| α1β3 | 2.7 | [6] |
| α6β3γ | 1.1 | [6] |
Table 2: EC₅₀ Values of this compound for Inhibition of GABAᴀ Receptors
| Receptor Subunit Composition | EC₅₀ (µM) | Reference |
| α1β1ε | 4.0 | [6] |
| α1β3ε | 1.2 | [6] |
Table 3: Fold Increase in GABA-Evoked Current by this compound (10 µM)
| Receptor Subunit Composition | GABA Concentration | Fold Increase in Current | Reference |
| α₁β₂δ | 3 µM (EC₅₀) | 59-fold | [4] |
| α₁β₂δ | 100 µM (saturating) | 23-fold | [4] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is adapted from studies investigating the modulation of recombinant GABAᴀ receptors by this compound.[4]
1.1. Oocyte Preparation and Receptor Expression:
- Harvest and defolliculate Xenopus laevis oocytes.
- Inject cRNAs encoding the desired α, β, and γ/δ/ε subunits of the GABAᴀ receptor into the oocytes.
- Incubate the injected oocytes for 2-7 days at 16-18°C.
1.2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
- Impale the oocyte with two glass microelectrodes filled with 3M KCl (resistance 0.5-2 MΩ).
- Clamp the oocyte membrane potential at -70 mV.
- Prepare stock solutions of GABA and this compound in Ringer's solution.
1.3. Experimental Procedure:
- Establish a baseline by perfusing the oocyte with Ringer's solution.
- Apply a specific concentration of GABA to elicit a control current response.
- Co-apply the same concentration of GABA with varying concentrations of this compound to determine the modulatory effect.
- To construct a concentration-response curve, apply a range of GABA concentrations in the absence and presence of a fixed concentration of this compound.
1.4. Data Analysis:
- Measure the peak amplitude of the GABA-evoked currents.
- Calculate the potentiation or inhibition by this compound as a percentage of the control GABA response.
- Fit the concentration-response data to a sigmoidal dose-response equation to determine EC₅₀ and Hill slope.
Radioligand Binding Assay
This is a general protocol for a competitive radioligand binding assay that can be adapted to study this compound's interaction with GABAᴀ receptors.
2.1. Membrane Preparation:
- Homogenize cells or tissue expressing the GABAᴀ receptor of interest in an ice-cold lysis buffer.
- Centrifuge the homogenate to pellet the membranes.
- Wash the membrane pellet by resuspension and re-centrifugation.
- Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2.2. Binding Assay:
- In a 96-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the GABAᴀ receptor (e.g., [³H]flunitrazepam), and varying concentrations of unlabeled this compound.
- For determining non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand (e.g., diazepam).
- Incubate the plate at a specified temperature and for a duration sufficient to reach binding equilibrium.
2.3. Filtration and Counting:
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and measure the retained radioactivity using a scintillation counter.
2.4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding at each this compound concentration.
- Plot the specific binding as a function of the this compound concentration.
- Fit the data to a one-site competition model to determine the IC₅₀ of this compound.
- Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[8]
Visualizations
Caption: GABAᴀ Receptor Signaling Pathway with this compound Modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of this compound: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α1β2δ, a silent GABAA receptor: recruitment by this compound and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha1beta2delta, a silent GABAA receptor: recruitment by this compound and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Tracazolate's Dual Effects on GABA-A Receptors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the dual potentiation and inhibition effects of Tracazolate on GABA-A receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a pyrazolopyridine derivative that acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[1] It is a non-benzodiazepine anxiolytic agent.[2] Unlike benzodiazepines, this compound enhances the binding of both GABA and benzodiazepines to the receptor.[3] Its primary anxiolytic and anticonvulsant effects are mediated through its interaction with GABA-A receptors.[2][4]
Q2: Why do I observe both potentiation and inhibition of GABA-A receptor currents with this compound?
The dual effect of this compound is determined by the subunit composition of the GABA-A receptor it is modulating.[4][5] The nature of the third subunit in the αβX receptor complex is a critical determinant of this compound's functional response.[2][4]
-
Potentiation is observed in receptors containing γ (gamma) or δ (delta) subunits.[2][4]
-
Inhibition is observed in receptors containing the ε (epsilon) subunit.[2][5]
-
An intermediate profile of both potentiation and inhibition can be seen with receptors containing γ1 or γ3 subunits, depending on the concentration of both GABA and this compound.[2]
Q3: How does the beta (β) subunit influence this compound's effect?
The β subunit isoform influences the potency (EC50) of this compound.[2] For example, this compound shows selectivity for β3-containing receptors over β1-containing receptors.[2]
Q4: I am not seeing any effect of this compound on my cells. What could be the reason?
There are several possibilities:
-
GABA-A Receptor Subunit Composition: Your cells may express GABA-A receptor subtypes that are insensitive to this compound or where the effect is minimal. Confirm the subunit composition of the receptors in your experimental system.
-
Concentration of this compound: The concentration of this compound is crucial. Ensure you are using a concentration range appropriate for the expected effect (potentiation or inhibition) based on the receptor subtype.
-
GABA Concentration: As an allosteric modulator, this compound's effect is dependent on the presence of GABA. Ensure you are co-applying this compound with an appropriate concentration of GABA.
-
Experimental Conditions: Verify your recording conditions, including voltage clamp parameters, solution compositions, and cell health.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Inhibition | The GABA-A receptors in your system may contain the ε (epsilon) subunit. | Verify the subunit composition of your expressed receptors or native cells. If possible, use a cell line with a known GABA-A receptor subunit composition. |
| No Potentiation Observed | The receptors may lack the γ (gamma) or δ (delta) subunits necessary for potentiation. | Use a positive control known to potentiate your specific receptor subtype. Confirm receptor expression and functionality with a full GABA dose-response curve. |
| High Variability in Response | Inconsistent this compound or GABA concentrations. Cell health and viability issues. | Prepare fresh drug solutions for each experiment. Ensure consistent cell plating density and health. Use a stable cell line or freshly isolated cells. |
| Shift in GABA EC50 but No Change in Maximal Response | This is the expected effect for some receptor subtypes, such as α1β1γ2s, where this compound causes a leftward shift in the GABA dose-response curve without altering the maximum current amplitude.[2] | This may not be an issue. Analyze the full dose-response curve to characterize the modulatory effect accurately. |
| Potentiation at Low GABA, Inhibition at High GABA | This can occur with receptors containing γ1 or γ3 subunits, which exhibit an intermediate profile.[2] | Perform a full GABA dose-response curve in the presence of a fixed concentration of this compound to characterize this dual effect. |
Data Presentation: Quantitative Effects of this compound on GABA-A Receptors
The following tables summarize the quantitative data on this compound's effects on various GABA-A receptor subtypes.
Table 1: Subunit-Dependent Effects of this compound
| Receptor Subunit Composition | Effect of this compound | Key Findings |
| α1β3γ2s | Potentiation | This compound potentiates GABA-evoked currents.[2] |
| α1β3ε | Inhibition | Replacement of the γ2s subunit with the ε subunit leads to inhibition by this compound.[2] |
| α1β1γ2s | Potentiation | This compound potentiates GABA-evoked currents, primarily by shifting the GABA EC50 to the left.[2] |
| α1β1ε | Inhibition | This compound causes a concentration-related decrease in the maximum current amplitude.[2] |
| α1β1δ | Potentiation | This compound causes a significant potentiation of the GABA EC20 response and a leftward shift in the GABA EC50 with an increased maximum response.[2] |
| α1β2δ | Potentiation | This compound dramatically increases the maximal current amplitude even at saturating GABA concentrations.[4] |
| α1β1γ1 / α1β1γ3 | Intermediate | Exhibits a profile intermediate between potentiation and inhibition.[2] |
Table 2: Quantitative Modulation of α1β2δ Receptors by this compound (10 µM)
| Parameter | Change in the Presence of this compound | Reference |
| Current at EC50 GABA | 59-fold increase | [4] |
| Maximum Current (saturating GABA) | 23-fold increase | [4] |
| GABA EC50 | 4-fold decrease | [4] |
Experimental Protocols
Key Experiment: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the general procedure for expressing GABA-A receptors in Xenopus oocytes and recording this compound's modulatory effects using TEVC.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Prepare cRNAs for the desired GABA-A receptor subunits (α, β, and γ/δ/ε) from linearized cDNA templates.
-
Microinject oocytes with a mixture of the subunit cRNAs (typically in a 1:1:1 ratio) and incubate at 16-18°C for 2-4 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a baseline current in the recording solution.
3. Drug Application and Data Acquisition:
-
Prepare stock solutions of GABA and this compound in the appropriate solvent and dilute to the final desired concentrations in the recording solution.
-
To assess potentiation or inhibition, co-apply a fixed concentration of this compound with varying concentrations of GABA to generate a full dose-response curve.
-
Alternatively, to determine the EC50 or IC50 of this compound, apply varying concentrations of this compound in the presence of a fixed, sub-maximal (e.g., EC20) concentration of GABA.
-
Record the current responses using appropriate data acquisition software. Wash the oocyte with recording solution between drug applications until the baseline current is re-established.
4. Data Analysis:
-
Measure the peak current amplitude for each GABA concentration, both in the absence and presence of this compound.
-
Normalize the responses to the maximal GABA response.
-
Fit the concentration-response data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine EC50, IC50, and Hill slope values.
Mandatory Visualizations
Signaling Pathway of this compound Modulation
Caption: Allosteric modulation of GABA-A receptors by this compound.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for studying this compound using TEVC in oocytes.
Logical Relationship of Subunit-Dependent Effects
Caption: this compound's effect is dependent on the GABA-A receptor subunit.
References
- 1. sophion.com [sophion.com]
- 2. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-specific temperature-dependent shifts in EC50 values for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α1β2δ, a silent GABAA receptor: recruitment by this compound and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Identifying and mitigating Tracazolate off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tracazolate. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (ICI-136,753) is a pyrazolopyridine derivative that functions as a positive allosteric modulator (PAM) of the GABA-A receptor.[1] It is used in scientific research as an anxiolytic and anticonvulsant agent.[1][2] Unlike benzodiazepines, which also act on GABA-A receptors, this compound has a distinct chemical structure and a unique binding profile.[1] Its primary effect is to enhance the function of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1]
Q2: Does this compound show selectivity for specific GABA-A receptor subtypes?
Yes, this compound exhibits selectivity for GABA-A receptors containing specific subunits. It has a notable preference for receptors containing α1 and β3 subunits.[1] However, its modulatory effect (potentiation or inhibition) can vary depending on the third subunit (e.g., γ, δ, or ε) present in the receptor complex.[3][4][5]
Q3: What are the known off-target effects of this compound?
This compound is known to interact with adenosine receptors and phosphodiesterases (PDEs).[3][5][6][7] While its primary anxiolytic effects are attributed to its action on GABA-A receptors, these off-target interactions can potentially influence experimental outcomes.[3][5]
Troubleshooting Guide
This guide addresses potential issues encountered during experiments with this compound, with a focus on distinguishing on-target from off-target effects.
Issue 1: Unexpected changes in cyclic AMP (cAMP) or cyclic GMP (cGMP) levels.
-
Question: I am observing changes in intracellular cAMP/cGMP levels in my cell-based assays after applying this compound, which is not expected from a GABA-A receptor modulator. What could be the cause?
-
Answer: This is likely due to this compound's off-target inhibition of phosphodiesterases (PDEs).[3][5][6][7] PDEs are enzymes that break down cAMP and cGMP.[8] Inhibition of PDEs would lead to an accumulation of these second messengers, which could affect various downstream signaling pathways.
-
Mitigation Strategies:
-
Control Experiments: Include control groups treated with a known, specific PDE inhibitor to compare the effects with those of this compound.
-
Direct PDE Activity Assay: Perform a direct in vitro phosphodiesterase activity assay with this compound to quantify its inhibitory effect on the specific PDE isoforms present in your experimental system.
-
Use of PDE Agonists: In your experimental setup, after applying this compound, you can try to reverse the observed effects by using a known PDE agonist.
-
-
Issue 2: Observations of effects consistent with adenosine receptor modulation.
-
Question: My experimental results show effects that are characteristic of adenosine receptor activation or blockade (e.g., changes in neuronal excitability independent of GABAergic signaling). Could this compound be responsible?
-
Answer: Yes, this could be an off-target effect of this compound at adenosine receptors.[3][5][6][7] Adenosine receptors are widely expressed in the nervous system and modulate various physiological processes, including neurotransmitter release and neuronal excitability.[9][10]
-
Mitigation Strategies:
-
Use of Adenosine Receptor Antagonists: To confirm if the observed effects are mediated by adenosine receptors, pre-incubate your preparation with a selective antagonist for the suspected adenosine receptor subtype (e.g., an A1 or A2A antagonist) before applying this compound.[9][10] If the antagonist blocks the effect of this compound, it indicates an off-target interaction.
-
Competitive Binding Assays: Perform radioligand binding assays to determine the affinity of this compound for different adenosine receptor subtypes. This will provide quantitative data on its off-target binding.
-
Control with Adenosine Receptor Agonists/Antagonists: Run parallel experiments with known adenosine receptor agonists and antagonists to characterize the adenosine receptor-mediated responses in your system and compare them to the effects of this compound.
-
-
Issue 3: High variability or unexpected potentiation/inhibition in electrophysiological recordings.
-
Question: I am seeing inconsistent results or an unexpected switch from potentiation to inhibition in my electrophysiology recordings of GABA-A receptor currents with this compound. What could be the cause?
-
Answer: This variability is likely due to the subunit composition of the GABA-A receptors in your preparation. This compound's effect is highly dependent on the subunits present. For example, the presence of a δ subunit can lead to significant potentiation, while an ε subunit can result in inhibition.[3][4][5]
-
Mitigation Strategies:
-
Use of Expression Systems: If possible, use a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) to express specific GABA-A receptor subunit combinations. This will allow for a more controlled investigation of this compound's effects.
-
Immunohistochemistry/Western Blotting: Characterize the expression of different GABA-A receptor subunits in your experimental model (e.g., brain region or cell line) to better understand the potential for varied responses to this compound.
-
Careful Dose-Response Analysis: Perform detailed dose-response curves to accurately determine the EC50 for potentiation or IC50 for inhibition in your specific system.
-
-
Data Presentation
Table 1: On-Target Activity of this compound on Recombinant GABA-A Receptors
| GABA-A Receptor Subunit Composition | Effect of this compound | EC50 (µM) | Reference |
| α1β1γ2s | Potentiation | 13.2 | [11] |
| α1β3γ2 | Potentiation | 1.5 | [11] |
| α1β1ε | Inhibition | 4.0 | [11] |
| α1β3ε | Inhibition | 1.2 | [11] |
| α1β3 | Potentiation | 2.7 | [11] |
| α6β3γ | Potentiation | 1.1 | [11] |
| α1β2δ | Potentiation | ~10 (used concentration) | [4][12] |
Experimental Protocols
1. Radioligand Binding Assay for Off-Target Adenosine Receptor Interaction
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for a specific adenosine receptor subtype.
-
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]CPX for A1 receptors).
-
This compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the data and calculate the IC50 value for this compound.
-
2. Phosphodiesterase (PDE) Activity Assay
This is a general protocol to assess the inhibitory effect of this compound on PDE activity.
-
Materials:
-
Purified PDE enzyme or cell lysate containing PDE activity.
-
cAMP or cGMP as a substrate.
-
This compound.
-
Assay buffer.
-
Malachite green reagent for phosphate detection (or other detection method).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the PDE enzyme/lysate and the this compound dilutions or vehicle.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction.
-
Add the malachite green reagent to detect the amount of phosphate produced from the hydrolysis of cAMP/cGMP.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC50.
-
Visualizations
Caption: On-target signaling pathway of this compound at the GABA-A receptor.
Caption: Potential off-target signaling pathways of this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of this compound: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α1β2δ, a silent GABAA receptor: recruitment by this compound and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novapublishers.com [novapublishers.com]
- 10. scispace.com [scispace.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. alpha1beta2delta, a silent GABAA receptor: recruitment by this compound and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for dissolving Tracazolate hydrochloride for experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Tracazolate hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Physicochemical and Solubility Data
Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the key solubility and stability properties of this compound hydrochloride.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₁₆H₂₅ClN₄O₂ | [1] |
| Molecular Weight | 340.85 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Solubility in DMSO | Up to 100 mg/mL (293.4 mM); sonication is recommended. | [2] |
| Aqueous Solubility | Slightly soluble in water. Soluble up to 34.09 mg/mL in 1 eq. HCl. | [1] |
| Storage of Solid | 2–8°C for long-term storage. | [1] |
| Storage of Stock Solutions | -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4] |
| Stability | The hydrochloride salt enhances stability. The compound is unstable at temperatures above 25°C. | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound hydrochloride.
Q1: My this compound hydrochloride is not dissolving completely in my aqueous buffer. What should I do?
A1: this compound hydrochloride has limited solubility in neutral aqueous solutions. For most applications, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[2] This stock solution can then be diluted into your aqueous experimental buffer. If you must dissolve it directly in an aqueous solution, using a buffer with a slightly acidic pH or adding 1 equivalent of HCl can significantly improve solubility.[1]
Q2: I observed precipitation when I diluted my DMSO stock solution into my cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "solvent shock." When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can crash out of solution. To prevent this:
-
Perform a gradual dilution: Instead of adding the stock solution directly to your final volume, first dilute it into a smaller volume of your medium with vigorous stirring, and then add this intermediate dilution to the final volume.
-
Keep the final DMSO concentration low: Aim for a final DMSO concentration of 0.5% or less in your cell culture medium, and ideally at or below 0.1%, to minimize both solvent-induced precipitation and potential toxicity to your cells.
-
Warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
Q3: How can I be sure my prepared solution is stable throughout my experiment?
A3: this compound hydrochloride solutions have limited stability, especially at room temperature or above.[1] It is best practice to prepare fresh working solutions for each experiment from a frozen stock. If the prepared solution is clear, it can be stored at 4°C for short periods (it is recommended to prepare it fresh weekly), but if it is a suspension, it should be prepared and used immediately.[2]
Q4: Does sonication affect the integrity of this compound hydrochloride?
A4: Sonication is recommended to aid the dissolution of this compound hydrochloride in DMSO.[2] It is advisable to use a low-frequency sonicator and to sonicate for short intervals to avoid excessive heating of the solution, which could potentially degrade the compound.
Experimental Protocols
Below are detailed protocols for the preparation of stock and working solutions of this compound hydrochloride for in vitro experiments.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is recommended for most applications requiring a high concentration stock solution.
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder. For a 1 mL 10 mM stock solution, weigh out 3.41 mg.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the powder in a sterile microcentrifuge tube.
-
Enhancing Dissolution:
-
Vortex: Mix the solution thoroughly by vortexing.
-
Warm (Optional): If the compound does not fully dissolve, gently warm the tube to 37°C for 10-15 minutes.
-
Sonicate (Optional): If necessary, sonicate the solution in a water bath at low frequency until the powder is completely dissolved.[2]
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store at -20°C for up to one month or -80°C for up to six months.[4]
Protocol 2: Preparation of Working Solutions for Cell Culture
This workflow illustrates the dilution of a 10 mM DMSO stock solution to a final concentration of 10 µM in a cell culture experiment.
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Prepare Intermediate Dilution (Recommended): To ensure accuracy and avoid precipitation, prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed sterile cell culture medium to create a 100 µM solution. Mix well by gentle pipetting.
-
Prepare Final Working Solution: Add the appropriate volume of the intermediate solution to your final volume of cell culture medium. For a 10 µM final concentration in 10 mL of medium, add 1 mL of the 100 µM intermediate solution.
Visualizations
Signaling Pathway of this compound Hydrochloride
This compound hydrochloride is a positive allosteric modulator of the GABA-A receptor. Its binding to the receptor enhances the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in an inhibitory effect on neurotransmission.
Caption: Modulation of the GABA-A receptor by this compound hydrochloride.
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for using this compound hydrochloride in cell-based assays.
Caption: General experimental workflow for this compound hydrochloride.
References
- 1. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound. Metabolites in dog and rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α1β2δ, a silent GABAA receptor: recruitment by this compound and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Experimental Results with Tracazolate
Welcome to the technical support center for researchers utilizing Tracazolate in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the reliability and reproducibility of your results.
Understanding this compound and its Mechanism of Action
This compound is a pyrazolopyridine derivative that functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Its primary therapeutic effects are anxiolytic and anticonvulsant. A critical factor contributing to experimental variability is that this compound's effect—potentiation or inhibition—is highly dependent on the subunit composition of the GABA-A receptor it modulates.[1] This nuanced mechanism underscores the importance of precise experimental design and control.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent dose-response curves with this compound?
A1: Variability in dose-response curves is a frequent challenge and can stem from several factors:
-
GABA-A Receptor Subtype Expression: The most significant source of variability is the specific subtype of the GABA-A receptor present in your experimental system. This compound exhibits differential effects depending on the receptor's subunit composition (e.g., α, β, γ, δ, ε). For instance, the presence of different β subunits can alter its potency, while the third subunit (e.g., γ vs. ε) can determine whether this compound acts as a potentiator or an inhibitor.[1]
-
Cell Line Stability: If you are using a recombinant cell line, ensure its stability and consistent expression of the target GABA-A receptor subunits. Genetic drift over passages can alter receptor expression levels and subunit composition.
-
Compound Stability and Solubility: this compound, like many small molecules, can be susceptible to degradation or precipitation if not handled and stored correctly. Issues with the preparation of your stock solution can lead to inaccurate concentrations.
-
Assay Conditions: Minor variations in pH, temperature, or buffer composition can influence the binding of this compound to its target.
Q2: My this compound stock solution appears to be losing potency. What are the best practices for preparation and storage?
A2: Proper handling of your this compound stock solution is critical for consistent results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
-
Stock Concentration and Aliquoting: Prepare a high-concentration stock solution (e.g., 10-20 mM) and create smaller, single-use aliquots. This practice minimizes repeated freeze-thaw cycles which can lead to compound degradation and the introduction of water from condensation, potentially causing precipitation.
-
Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Working Solutions: Prepare fresh working solutions from your stock aliquots for each experiment. Avoid storing diluted aqueous solutions for extended periods.
Q3: In my electrophysiology experiments, the effect of this compound is not consistent between patches. What could be the cause?
A3: Inconsistent effects in patch-clamp recordings can be due to both technical and biological factors:
-
"Run-down" of Currents: GABA-A receptor currents can "run-down" or decrease in amplitude over the course of a whole-cell recording. This can be misinterpreted as a drug effect. Including a stable baseline recording before and after drug application is crucial. Perforated patch-clamp techniques can sometimes mitigate this issue.
-
Incomplete Solution Exchange: Ensure your perfusion system allows for complete and rapid exchange of the solution around the patched cell. Inadequate exchange can lead to a slower and more variable apparent onset of the drug effect.
-
Variability in Receptor Expression: Even within a clonal cell line, there can be cell-to-cell variability in the level of receptor expression.
-
Technical Issues: Problems with the patch pipette, seal resistance, or grounding can all introduce noise and variability into your recordings.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions when working with this compound.
| Observed Issue | Potential Causes | Recommended Solutions |
| High variability between replicate wells in a plate-based assay | - Inaccurate pipetting- Cell seeding density variations- Edge effects in the microplate- Inconsistent incubation times or temperatures | - Calibrate pipettes regularly.- Ensure thorough mixing of cell suspensions before plating.- Avoid using the outer wells of the plate or fill them with a blank solution.- Standardize all incubation steps precisely. |
| This compound shows inhibition instead of potentiation (or vice versa) | - Different GABA-A receptor subunit composition in the experimental model. | - Verify the subunit expression profile of your cell line or primary culture.- Use a well-characterized recombinant system with a defined subunit composition if possible. |
| Low or no response to this compound | - Degraded or precipitated this compound stock solution.- Low expression of susceptible GABA-A receptor subtypes.- Incorrect concentration of GABA used for co-application. | - Prepare fresh this compound solutions.- Confirm the expression of α1 and β3 subunits in your system.- Optimize the GABA concentration to be in the EC10-EC20 range to observe potentiation. |
| Inconsistent results in behavioral studies (e.g., elevated plus maze) | - Inter-animal variability in anxiety levels.- Habituation to the testing environment.- Improper drug administration (dose, route, timing). | - Increase the number of animals per group to improve statistical power.- Acclimate animals to the testing room before the experiment.- Carefully standardize the drug administration protocol. |
Data Presentation
The following tables summarize quantitative data on the effect of this compound on different recombinant GABA-A receptor subtypes.
Table 1: Potentiation of GABA-A Receptors by this compound
| Receptor Subtype | EC50 of this compound (µM) |
| α1β3γ2s | 1.5 |
| α1β1γ2s | 13.2 |
| α1β3 | 2.7 |
| α6β3γ2 | 1.1 |
Data from Thompson et al., 2002, Mol Pharmacol.
Table 2: Inhibition of GABA-A Receptors by this compound
| Receptor Subtype | IC50 of this compound (µM) |
| α1β1ε | 4.0 |
| α1β3ε | 1.2 |
Data from Thompson et al., 2002, Mol Pharmacol.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Electrophysiology with Recombinant GABA-A Receptors
Objective: To measure the modulatory effect of this compound on specific GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the desired α, β, and γ/δ/ε subunits of the GABA-A receptor.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings 24-48 hours post-transfection.
-
Use an internal solution containing a high chloride concentration (e.g., 140 mM KCl) and an external solution mimicking physiological conditions.
-
Hold the cell at a membrane potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline recording of the response to a low concentration of GABA (e.g., EC10-EC20).
-
Co-apply the same concentration of GABA with varying concentrations of this compound using a rapid perfusion system.
-
Record the potentiation or inhibition of the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the presence and absence of this compound.
-
Plot the percentage of potentiation or inhibition as a function of this compound concentration to determine the EC50 or IC50 value.
-
Elevated Plus Maze for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Methodology:
-
Apparatus: Use a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Use adult male mice or rats, habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration:
-
Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Use a dose range determined from preliminary studies.
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[2][3][4][5][6]
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflow for Electrophysiology
References
- 1. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
Technical Support Center: Validating Tracazolate Specificity
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and control experiments to validate the on-target specificity of Tracazolate in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound (ICI-136,753) is a pyrazolopyridine derivative used in scientific research as an anxiolytic and anticonvulsant agent.[1][2] Its primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor, which is the main inhibitory neurotransmitter receptor in the brain.[3][4]
Q2: How does this compound work?
This compound functions as a positive allosteric modulator (PAM) of GABA-A receptors.[3][5] This means it binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's response to GABA, leading to increased inhibitory signaling.[3][6]
Q3: Is this compound selective for specific GABA-A receptor subtypes?
Yes, this compound's effects are highly dependent on the subunit composition of the GABA-A receptor. It shows selectivity for receptors containing α1 and β3 subunits.[1][7] Critically, the third subunit (e.g., γ, δ, or ε) determines whether this compound acts as a potentiator or an inhibitor of the receptor's function.[4][8] This subunit-specific activity is a key consideration for its use in research.
Q4: What are the known or potential off-target effects of this compound?
While its primary therapeutic effects are attributed to GABA-A receptor modulation, some studies have noted that this compound may also interact with adenosine receptors and phosphodiesterases.[4][8][9] Validating that the observed experimental effects are due to GABA-A receptor modulation is therefore crucial.
Troubleshooting Guide: Ensuring On-Target Effects
Q: I'm observing an unexpected or inconsistent phenotype with this compound. How can I confirm it's an on-target effect?
This is a common and critical question. An unexpected phenotype could arise from off-target effects or modulation of an unexpected GABA-A receptor subtype. A systematic approach using control experiments is necessary to validate specificity.
Recommended Controls:
-
Pharmacological Blockade: Pre-treat your model system with a known GABA-A receptor antagonist. If this compound's effect is on-target, the antagonist should block it.
-
Target Knockdown/Knockout: Use genetic tools like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of a specific GABA-A receptor subunit (e.g., β3) hypothesized to be this compound's target. The effect of this compound should be diminished or abolished in the knockdown/knockout model compared to a control.
-
Use of a Structurally Unrelated Modulator: Employ a different, well-characterized GABA-A receptor PAM (e.g., propofol, ganaxolone) that acts through a different binding site.[10][11] If this compound phenocopies the effect of this compound, it strengthens the evidence that the effect is mediated by the GABA-A receptor.
-
Inactive Control Compound: If available, use a close structural analog of this compound that is known to be inactive at the GABA-A receptor. This control helps rule out effects caused by the chemical scaffold itself.
Experimental Workflow for Specificity Validation
The following diagram illustrates a logical workflow for confirming that the observed effects of this compound are mediated through its intended target.
Caption: Workflow for validating this compound's on-target effects.
Quantitative Data: this compound Activity Profile
This compound's potency (EC₅₀) and action (potentiation vs. inhibition) vary significantly based on the GABA-A receptor subunit composition. The following table summarizes published data on recombinant receptors.
| Receptor Subunit Composition | This compound Action | EC₅₀ (μM) | Reference |
| α1β3γ2 | Potentiation | 1.5 | [7] |
| α1β1γ2s | Potentiation | 13.2 | [7] |
| α1β3 | Potentiation | 2.7 | [7] |
| α6β3γ | Potentiation | 1.1 | [7] |
| α1β3ε | Inhibition | 1.2 | [7] |
| α1β1ε | Inhibition | 4.0 | [7] |
This data highlights the necessity of knowing the specific GABA-A receptor subtypes expressed in your experimental system.
Key Experimental Protocols
Protocol 1: Pharmacological Blockade with Antagonist
-
Cell/Tissue Preparation: Prepare your neuronal cultures, brain slices, or animal model as per your standard protocol.
-
Baseline Measurement: Record the baseline activity or phenotype of interest (e.g., neuronal firing rate, calcium influx, behavioral response).
-
Antagonist Pre-incubation: Add a specific GABA-A receptor antagonist (e.g., 10-20 µM Bicuculline or 5-10 µM Flumazenil for benzodiazepine-site antagonists) and incubate for 15-30 minutes.
-
This compound Application: While maintaining the antagonist, add this compound at the desired concentration.
-
Effect Measurement: Record the activity/phenotype again.
-
Analysis: Compare the effect of this compound in the presence and absence of the antagonist. A significant reduction in this compound's effect in the presence of the antagonist indicates an on-target mechanism.
Signaling Pathway Context
The diagram below illustrates the central role of the GABA-A receptor in neuronal inhibition and where modulators like this compound act.
Caption: Modulation of the GABA-A receptor signaling pathway.
Protocol 2: Genetic Knockdown using siRNA
-
siRNA Design & Synthesis: Design and synthesize at least two independent siRNA sequences targeting the mRNA of the GABA-A receptor subunit of interest (e.g., GABRB3 for the β3 subunit). A non-targeting scrambled siRNA is essential as a negative control.
-
Transfection: Transfect your cells (e.g., primary neurons or a relevant cell line) with the specific siRNAs and the scrambled control siRNA using a suitable transfection reagent.
-
Incubation: Allow cells to incubate for 48-72 hours post-transfection for the knockdown to take effect.
-
Knockdown Validation: Harvest a subset of cells from each condition to validate the knockdown efficiency via qPCR (to measure mRNA levels) or Western Blot (to measure protein levels). A knockdown of >70% is generally considered effective.
-
This compound Treatment: Treat the remaining validated knockdown cells and control cells with this compound.
-
Functional Assay: Perform your functional assay and compare the results. A significantly blunted response to this compound in the target-knockdown cells compared to the scrambled-siRNA control cells confirms the target's involvement.
Control Logic: Knockdown vs. Pharmacological Inhibition
This diagram illustrates the logical relationship between two key control strategies.
Caption: Complementary logic of genetic and pharmacological controls.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of this compound: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound hydrochloride [smolecule.com]
- 4. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride () for sale [vulcanchem.com]
- 6. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROBUST PHOTO-REGULATION OF GABAA RECEPTORS BY ALLOSTERIC MODULATION WITH A PROPOFOL ANALOG - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Tracazolate Precipitation in Physiological Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Tracazolate in physiological buffers during their experiments.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon dilution into physiological buffer (e.g., PBS, pH 7.4).
Possible Cause: this compound is a lipophilic (LogP ~3.2-3.5) and weakly basic compound with a predicted pKa of ~5.01.[1][2] At a physiological pH of 7.4, it exists predominantly in its poorly soluble free base form, leading to precipitation when the concentration exceeds its aqueous solubility.
Solutions:
-
pH Adjustment: this compound is soluble in acidic solutions like 0.1 M HCl.[1] Lowering the pH of your final solution may increase its solubility. However, ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
Use of Co-solvents: Prepare a high-concentration stock solution of this compound in an organic solvent like Dimethyl Sulfoxide (DMSO).[3] When diluting into your physiological buffer, ensure the final concentration of the co-solvent is low (typically <0.5% for DMSO in cell-based assays) to avoid solvent-induced toxicity or artifacts.[4]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in the physiological buffer. This can sometimes prevent immediate precipitation by avoiding localized high concentrations.
Issue 2: this compound solution is initially clear but becomes cloudy or shows precipitation over time.
Possible Cause: The solution is likely supersaturated. While this compound may initially dissolve, it is thermodynamically unstable at that concentration and will precipitate out over time. Temperature fluctuations can also affect solubility.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound that is below its equilibrium solubility in the specific buffer and temperature conditions.
-
Maintain Constant Temperature: Ensure your experimental setup is maintained at a constant temperature, as decreases in temperature can reduce the solubility of many compounds.
-
Fresh Preparation: Prepare the this compound working solution immediately before use to minimize the time for precipitation to occur.
Issue 3: Inconsistent results in cell-based assays when using this compound.
Possible Cause: Poor solubility and precipitation can lead to an inaccurate and inconsistent final concentration of the compound in your assay, resulting in unreliable data. The organic solvent used for the stock solution might also be affecting the cells.
Solutions:
-
Verify Stock Solution: Ensure your this compound is fully dissolved in the stock solution (e.g., DMSO) before preparing dilutions. Gentle warming or sonication may aid in complete dissolution.[3]
-
Vehicle Control: Always include a vehicle control in your experiments. This is the same concentration of the solvent (e.g., DMSO) used to prepare the this compound solution, but without the drug. This will help you to distinguish between the effects of this compound and the solvent.
-
Low-Binding Labware: Hydrophobic compounds like this compound can adsorb to plastic surfaces. Using low-binding microplates and tubes can help maintain the desired concentration in the solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for in vitro experiments.[3]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid toxicity.[4] It is always recommended to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line.
Q3: Can I use other co-solvents besides DMSO?
A3: Other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can also be used. However, their compatibility and potential effects on your specific experimental system should be evaluated.
Q4: How can I determine the solubility of this compound in my specific physiological buffer?
A4: You can perform a simple solubility test. Prepare a series of dilutions of this compound in your buffer. After an incubation period with agitation, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy. The highest concentration at which no precipitation is observed is the approximate solubility.
Q5: Are there any other methods to improve the solubility of this compound in aqueous solutions?
A5: Advanced formulation strategies can be employed, such as the use of cyclodextrins to form inclusion complexes or the use of surfactants to create micellar solutions.[5] These methods can enhance the apparent solubility of poorly soluble drugs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 304.39 g/mol | [2] |
| LogP | 3.22130 | [1] |
| XLogP3 | 3.5 | [2] |
| Predicted pKa | ~5.01 | [1] |
| Solubility in 0.1 M HCl | Soluble | [1] |
| Solubility in DMSO | 100 mg/mL (293.4 mM) | [3] |
Table 2: General Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Immediate Precipitation | Low aqueous solubility at physiological pH | Adjust pH (if compatible), use a co-solvent (e.g., DMSO), perform serial dilutions. |
| Delayed Precipitation | Supersaturation, temperature changes | Lower final concentration, maintain constant temperature, prepare fresh solutions. |
| Inconsistent Assay Results | Inaccurate concentration due to precipitation, solvent effects | Verify stock solution, include vehicle control, use low-binding labware. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a this compound Working Solution in Physiological Buffer
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile physiological buffer (e.g., PBS, pH 7.4)
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the physiological buffer to reach the final desired concentration.
-
When adding the this compound stock solution to the buffer, add it dropwise while vortexing or stirring the buffer to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution in your experiment immediately.
-
Visualizations
Caption: Factors leading to this compound precipitation.
Caption: Troubleshooting decision workflow for this compound precipitation.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C16H24N4O2 | CID 5522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | GABA Receptor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Tracazolate in frozen stock solutions
This technical support center provides guidance on the long-term stability of Tracazolate in frozen stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1]
Q2: What are the recommended storage temperatures and durations for frozen this compound stock solutions?
A2: Based on supplier recommendations, this compound hydrochloride stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Another source suggests stability for up to one year when stored in a solvent at -80°C. To ensure the integrity of your experiments, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: How do multiple freeze-thaw cycles affect the stability of this compound in DMSO?
A3: Repeated freeze-thaw cycles can potentially compromise the stability of compounds stored in DMSO. This is partly due to DMSO's hygroscopic nature, which can lead to the absorption of water and potentially accelerate degradation. While some studies on diverse compound libraries have shown no significant loss after a limited number of freeze-thaw cycles, it is a best practice to minimize them. Aliquoting stock solutions is highly recommended to maintain compound integrity.
Q4: Are there any known degradation products of this compound in frozen stock solutions?
A4: Specific degradation products of this compound in frozen DMSO stock solutions are not well-documented in publicly available literature. However, this compound is a pyrazolopyridine derivative. Compounds with this structure can be susceptible to hydrolysis and oxidation. In vivo metabolism studies of this compound have identified metabolites formed through processes like de-esterification and oxidation, which could potentially occur chemically over long-term storage, albeit at a much slower rate.
Troubleshooting Guide: Stock Solution Stability Issues
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results using the same stock solution. | Degradation of this compound in the stock solution due to improper storage or handling. | 1. Prepare a fresh stock solution from powder. 2. Perform a stability validation of your frozen stock solutions using the protocol provided below. 3. Ensure aliquots are used to avoid multiple freeze-thaw cycles. |
| Visible precipitates in the stock solution after thawing. | The compound may have come out of solution, or degradation may have occurred. | 1. Gently warm the solution and vortex to try and redissolve the compound. 2. If precipitation persists, it is recommended to prepare a fresh stock solution. 3. Consider filtering the solution if redissolving is successful, but be aware this may alter the concentration. |
| Loss of biological activity in assays. | Chemical degradation of this compound leading to a lower effective concentration. | 1. Use a freshly prepared stock solution as a positive control. 2. Quantify the concentration of your stock solution using a suitable analytical method like HPLC-UV. 3. Follow the provided protocol to assess the stability of your stored stocks. |
Quantitative Data Summary
While specific long-term stability data for this compound in frozen DMSO is not extensively published, general recommendations from suppliers provide a starting point for storage conditions.
| Storage Temperature | Recommended Maximum Duration | Source |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
| -80°C (in solvent) | 1 year |
Note: These durations are guidelines. The actual stability can be influenced by factors such as the purity of the compound, the quality of the DMSO, and the handling procedures. It is highly recommended to validate the stability for long-term or critical experiments.
Experimental Protocol: Assessing the Stability of Frozen this compound Stock Solutions
This protocol outlines a method to assess the stability of your frozen this compound stock solutions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of intact this compound remaining in a frozen stock solution over time.
Materials:
-
This compound powder
-
High-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
A suitable buffer (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Sterile, single-use cryovials
Methodology:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Ensure the this compound is fully dissolved.
-
Aliquot the stock solution into multiple single-use cryovials.
-
-
Time-Point Storage:
-
Store the aliquots at your desired frozen temperature (-20°C or -80°C).
-
Designate specific vials for each time point (e.g., Time 0, 1 month, 3 months, 6 months).
-
-
HPLC Analysis:
-
Time 0 Analysis: Immediately after preparation, take one aliquot for the initial analysis.
-
Prepare a standard curve of this compound at known concentrations.
-
Dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample and the standards onto the HPLC system.
-
Develop an HPLC method that provides a sharp, well-resolved peak for this compound. A C18 column with a mobile phase of acetonitrile and water/buffer is a common starting point.
-
Record the peak area of the this compound peak. This will serve as your 100% reference.
-
-
Subsequent Time-Point Analysis:
-
At each designated time point, thaw one aliquot of the frozen stock solution.
-
Prepare and analyze the sample using the same HPLC method and conditions as the Time 0 analysis.
-
Record the peak area of the this compound peak.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the following formula:
-
Monitor the chromatograms for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
References
Managing potential Tracazolate interactions with other compounds
Technical Support Center: Managing Tracazolate Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing potential interactions between this compound and other compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pyrazolopyridine compound that acts as a positive allosteric modulator (PAM) of the GABA-A (gamma-aminobutyric acid type A) receptor. It enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to its anxiolytic and anticonvulsant properties.[1] this compound's modulatory effect is dependent on the subunit composition of the GABA-A receptor.
Q2: Which enzymes are responsible for the metabolism of this compound?
A2: While specific human cytochrome P450 (CYP) enzymes responsible for this compound metabolism have not been definitively identified in the available literature, studies on similar compounds and other GABA-A receptor modulators suggest that CYP enzymes are likely involved. For instance, piperine, another GABA-A modulator, is metabolized by CYP1A2 and CYP2C9.[2] General metabolic pathways for this compound in animal models include deesterification, N-deethylation, oxidation, and hydroxylation.
Q3: What are the known drug-drug interactions with this compound?
A3: this compound has been shown to potentiate the anticonvulsant and anxiolytic effects of benzodiazepines, such as chlordiazepoxide.[3] Unlike benzodiazepines, this compound enhances the binding of benzodiazepines to the GABA-A receptor. It is suggested to have fewer and less severe interactions with barbiturates and ethanol compared to benzodiazepines.
Q4: How can I assess the potential for this compound to inhibit or induce CYP450 enzymes?
A4: Standard in vitro assays using human liver microsomes or hepatocytes can be employed. For inhibition, an IC50 determination assay with specific CYP probe substrates should be performed. For induction, cultured human hepatocytes can be treated with this compound, and the induction of CYP enzyme expression (mRNA levels) and activity can be measured.
Troubleshooting Experimental Issues
Issue 1: High variability in my in vitro CYP450 inhibition assay results.
-
Potential Cause: Poor solubility of this compound or the inhibitor in the incubation medium.
-
Troubleshooting Tip: Ensure that the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. Test the solubility of this compound in the assay buffer at the highest concentration to be used.
-
Potential Cause: Non-specific binding of this compound to the microsomal proteins.
-
Troubleshooting Tip: Use a lower protein concentration if possible, while still maintaining sufficient enzyme activity. The impact of non-specific binding can be assessed and corrected for by measuring the unbound fraction of the compound.
Issue 2: Inconsistent potentiation of GABA-evoked currents in my electrophysiology experiments.
-
Potential Cause: Fluctuation in the concentration of GABA being applied.
-
Troubleshooting Tip: Use a stable and reliable perfusion system. Prepare fresh GABA solutions daily and ensure accurate dilution. It is recommended to use a concentration of GABA that elicits a consistent submaximal response (e.g., EC10-EC20).
-
Potential Cause: Desensitization of GABA-A receptors.
-
Troubleshooting Tip: Allow for a sufficient washout period between applications of GABA and this compound to allow the receptors to recover. The duration of the washout should be optimized for the specific cell type and receptor subunit composition being studied.
Quantitative Data Summary
Due to the limited availability of specific quantitative interaction data for this compound, the following tables provide illustrative examples of data that would be generated from key interaction assays.
Table 1: Illustrative Example of this compound CYP450 Inhibition Profile
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | > 50 |
| CYP2C9 | Diclofenac | > 50 |
| CYP2C19 | S-Mephenytoin | 25 |
| CYP2D6 | Dextromethorphan | > 50 |
| CYP3A4 | Midazolam | 15 |
Note: These are hypothetical values and should be determined experimentally.
Table 2: Illustrative Example of this compound CYP450 Induction Profile in Human Hepatocytes
| CYP Isoform | Positive Control | Fold Induction (mRNA) by this compound (10 µM) |
| CYP1A2 | Omeprazole | 1.2 |
| CYP2B6 | Phenobarbital | 1.5 |
| CYP3A4 | Rifampicin | 2.1 |
Note: These are hypothetical values and should be determined experimentally.
Table 3: Example of this compound's Effect on Benzodiazepine Binding Affinity
| Benzodiazepine | Parameter | Value (in the absence of this compound) | Value (in the presence of 1 µM this compound) |
| [³H]-Flunitrazepam | Kd (nM) | 1.5 | 0.8 |
| [³H]-Flunitrazepam | Bmax (fmol/mg protein) | 1200 | 1180 |
Note: These are hypothetical values illustrating the expected enhancement of binding affinity (decrease in Kd) with minimal change in the number of binding sites (Bmax).
Detailed Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound that causes 50% inhibition of the activity of major human CYP isoforms.
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In a 96-well plate, add human liver microsomes, the NADPH regenerating system, and the this compound dilution series.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP-specific probe substrate.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Assess GABA-A Receptor Modulation
Objective: To characterize the modulatory effect of this compound on GABA-A receptor-mediated currents.
Materials:
-
HEK293 cells transiently or stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with CsOH)
-
GABA
-
This compound
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Methodology:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ and fill with the internal solution.
-
Approach a cell with the pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a concentration of GABA that elicits a submaximal current (e.g., EC10-EC20).
-
Once a stable baseline GABA response is established, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Wash out the compounds between applications.
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
-
Calculate the percent potentiation of the GABA current by this compound at each concentration and generate a dose-response curve to determine the EC50 and maximum potentiation.[4]
Visualizations
Caption: Signaling pathway of this compound's modulation of the GABA-A receptor.
Caption: Workflow for assessing potential this compound drug interactions.
References
- 1. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of GABAARs by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
How to confirm Tracazolate activity in a new experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Tracazolate. The information is designed to assist in confirming the activity of this compound in novel experimental setups and to address common challenges that may arise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (ICI-136,753) is a non-benzodiazepine anxiolytic agent belonging to the pyrazolopyridine class of compounds.[1][2] Its primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[3] By binding to a site on the GABA-A receptor, this compound enhances the effect of GABA, leading to its anxiolytic and anticonvulsant properties.[1][3]
Q2: How does this compound's mechanism differ from benzodiazepines?
While both this compound and benzodiazepines are positive allosteric modulators of the GABA-A receptor, their interaction with the receptor complex is different. Unlike benzodiazepines, this compound has been shown to enhance the binding of both [3H]flunitrazepam (a benzodiazepine) and [3H]GABA to their respective sites on the receptor.[2][4] Furthermore, the effects of this compound are not reversed by benzodiazepine antagonists.[2]
Q3: What is the significance of GABA-A receptor subunit composition for this compound activity?
The activity of this compound is highly dependent on the subunit composition of the GABA-A receptor.[1][5] Its potency is influenced by the type of β (beta) subunit present, with a preference for β3-containing receptors.[5][6] More critically, its functional effect—whether it potentiates or inhibits the GABA-mediated current—is determined by the third subunit, which can be γ (gamma), δ (delta), or ε (epsilon).[5] For instance, replacing the γ2S subunit with the ε subunit can switch this compound's effect from potentiation to inhibition.[5]
Troubleshooting Guide
Issue 1: No observable effect of this compound in our cell line/neuron culture.
-
Possible Cause 1: Inappropriate GABA-A Receptor Subunit Expression.
-
Troubleshooting Step: Confirm the expression of GABA-A receptor subunits in your experimental system. This compound's activity is subunit-dependent.[1][5] For potentiation, the presence of β3 and γ or δ subunits is often important.[5][6] Consider using a system with known subunit composition, such as recombinant receptors expressed in Xenopus oocytes or HEK293 cells, as a positive control.
-
-
Possible Cause 2: Low GABA Concentration.
-
Troubleshooting Step: this compound is a positive allosteric modulator and requires the presence of GABA to exert its effect.[3] Ensure that your experimental buffer contains an appropriate concentration of GABA. The optimal concentration will produce a submaximal response on its own, allowing for the potentiation by this compound to be observed.
-
-
Possible Cause 3: Compound Instability or Degradation.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Verify the integrity of the compound if it has been stored for an extended period.
-
Issue 2: Observing inhibition instead of potentiation of GABA currents.
-
Possible Cause: Specific GABA-A Receptor Subunit Combination.
Issue 3: High variability in experimental results.
-
Possible Cause 1: Inconsistent GABA Application.
-
Troubleshooting Step: In electrophysiology experiments, ensure rapid and consistent application of GABA and this compound. Use a fast perfusion system to minimize variability in drug application times.
-
-
Possible Cause 2: Fluctuations in Chloride Ion Concentration.
-
Troubleshooting Step: The activity of the GABA-A receptor is dependent on the chloride ion gradient.[4] Maintain a stable and known chloride concentration in your intracellular and extracellular solutions throughout the experiment.
-
Experimental Protocols
Radioligand Binding Assays
Objective: To determine if this compound enhances the binding of a radiolabeled benzodiazepine ([3H]flunitrazepam) or GABA ([3H]GABA) to their respective binding sites on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membrane fractions from rat brain or from cells expressing the GABA-A receptor of interest.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand ([3H]flunitrazepam or [3H]GABA) in the presence and absence of varying concentrations of this compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the specific binding of the radioligand as a function of this compound concentration to determine if this compound enhances binding.
Electrophysiology
Objective: To directly measure the effect of this compound on GABA-activated chloride currents.
Methodology (Two-Electrode Voltage Clamp in Xenopus oocytes):
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the desired GABA-A receptor subunits.
-
Recording: After 2-4 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.
-
GABA Application: Perfuse the oocyte with a solution containing a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
This compound Co-application: Co-apply the same concentration of GABA along with this compound and record the change in current amplitude.
-
Data Analysis: Compare the current amplitude in the presence and absence of this compound to determine the modulatory effect. A leftward shift in the GABA concentration-response curve in the presence of this compound indicates positive allosteric modulation.[5]
Data Presentation
Table 1: Effect of this compound on GABA-A Receptor Subtypes (EC50 values)
| GABA-A Receptor Subunit Composition | This compound Effect | EC50 (μM) |
| α1β1γ2S | Potentiation | 13.2[6] |
| α1β3γ2 | Potentiation | 1.5[6] |
| α1β3 | Potentiation | 2.7[6] |
| α6β3γ | Potentiation | 1.1[6] |
| α1β1ε | Inhibition | 4.0[6] |
| α1β3ε | Inhibition | 1.2[6] |
Visualizations
Caption: this compound's mechanism of action on the GABA-A receptor.
Caption: Workflow for confirming this compound activity.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound hydrochloride [smolecule.com]
- 4. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Analysis: Tracazolate's Reduced Sedative Profile Versus Chlordiazepoxide
Abstract
This guide provides a comparative analysis of tracazolate, a nonbenzodiazepine anxiolytic, and chlordiazepoxide, a classical benzodiazepine. The primary focus is to elucidate the pharmacological mechanisms responsible for this compound's significantly lower incidence of sedative side effects compared to chlordiazepoxide. We present a synthesis of preclinical data, detailed experimental methodologies, and mechanistic diagrams to offer a clear, evidence-based comparison for researchers and drug development professionals. The core difference lies in their distinct modulatory actions at the GABA-A receptor complex, driven by differential subunit selectivity.
Introduction: The Quest for Anxiolysis Without Sedation
The therapeutic utility of anxiolytics is often hampered by undesirable side effects, most notably sedation, which can impair cognitive and motor functions. Chlordiazepoxide, the first synthesized benzodiazepine, is effective for anxiety disorders but is strongly associated with sedation and muscle relaxation[1][2][3]. In contrast, this compound, a pyrazolopyridine derivative, emerged as a novel anxiolytic agent with a distinct profile, demonstrating a wide separation between its anxiolytic and sedative doses in preclinical models[4][5]. This guide examines the underlying reasons for this critical pharmacological distinction.
Mechanism of Action: A Tale of Two Modulators
The sedative and anxiolytic effects of both compounds are mediated through the enhancement of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system[6]. Both drugs act as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel. However, the nature of this modulation differs significantly.
Chlordiazepoxide: As a conventional benzodiazepine, chlordiazepoxide binds to the interface of the α and γ subunits of the GABA-A receptor complex. This binding is relatively non-selective across various α-subunit isoforms. This action increases the frequency of the chloride channel opening in the presence of GABA, leading to neuronal hyperpolarization[6][7]. This widespread, non-selective enhancement of GABAergic inhibition across numerous brain regions contributes to its potent anxiolytic, sedative, muscle relaxant, and anticonvulsant effects[1][7].
This compound: this compound is a nonbenzodiazepine that interacts with the GABA-A receptor complex at a site distinct from the classical benzodiazepine binding site[5]. Its pharmacological profile is unique, showing a remarkable dependence on the specific subunit composition of the GABA-A receptor[8][9]. Research indicates that this compound's effects are critically influenced by the type of β, γ, and δ subunits present[9][10]. For instance, it shows selectivity for receptors containing the β3 subunit[9]. Furthermore, its modulatory effect can change from potentiation to inhibition depending on the third subunit (e.g., γ vs. ε) in the receptor complex[9]. This subunit-selective modulation is believed to underlie its ability to produce anxiolysis with diminished sedation.
Comparative Preclinical Data: Anxiolytic vs. Sedative Effects
Preclinical studies in rodents consistently demonstrate that this compound possesses a significantly wider therapeutic window between its anxiolytic and sedative effects compared to chlordiazepoxide[5]. This is often quantified by comparing the dose required to produce an anxiolytic effect (e.g., in a conflict test) with the dose that causes sedation (e.g., decreased locomotor activity).
| Compound | Anxiolytic Effect (ED₅₀) | Sedative Effect (ED₅₀) | Therapeutic Index (Sedation/Anxiolysis) | Species / Test Model | Reference |
| Chlordiazepoxide | ~5-10 mg/kg | ~15-25 mg/kg | ~2-3 | Rat / Conflict Test vs. Locomotor Activity | Synthesized from[5] |
| This compound | ~2.5-5 mg/kg | > 40 mg/kg | > 8-16 | Rat / Conflict Test vs. Locomotor Activity | Synthesized from[5] |
Table 1. Comparative therapeutic index for anxiolytic versus sedative effects. ED₅₀ values are approximate and synthesized from descriptive reports for illustrative purposes. The higher therapeutic index for this compound highlights its greater separation between desired anxiolytic effects and undesired sedative effects.
Experimental Protocols
The data presented are derived from standard, validated preclinical models designed to assess anxiolytic and sedative properties of pharmacological agents in rodents[11].
Protocol for Assessing Anxiolytic Activity (Geller-Seifter Conflict Test)
-
Animal Model: Male Wistar rats, food-deprived to 85% of their free-feeding body weight.
-
Apparatus: An operant conditioning chamber equipped with a lever, a food pellet dispenser, and a grid floor for delivering mild foot shocks.
-
Procedure:
-
Training: Rats are trained to press a lever for a food reward on a variable-interval schedule.
-
Conflict Introduction: During the test session, periods of the reward schedule are intermittently paired with a visual or auditory cue. During these cued periods, every lever press delivers both a food reward and a mild, brief foot shock.
-
Drug Administration: Animals are administered this compound, chlordiazepoxide, or vehicle intraperitoneally 30 minutes prior to the test session.
-
-
Endpoint Measurement: Anxiolytic activity is quantified by an increase in the number of lever presses during the cued (shock) periods compared to the vehicle control group. This "anti-conflict" activity is indicative of an anxiolytic effect.
Protocol for Assessing Sedative Activity (Locomotor Activity Test)
-
Animal Model: Male C57BL/6 mice[12].
-
Apparatus: An open-field arena (e.g., 40x40 cm) equipped with a grid of infrared beams to automatically track animal movement.
-
Procedure:
-
Habituation: Animals are placed in the testing room for at least 60 minutes to acclimate.
-
Drug Administration: Mice are administered this compound, chlordiazepoxide, or vehicle intraperitoneally.
-
Testing: 30 minutes post-injection, each mouse is placed in the center of the open-field arena, and its activity is recorded for a set duration (e.g., 15-30 minutes)[13].
-
-
Endpoint Measurement: Sedation is measured as a statistically significant decrease in total distance traveled, number of ambulatory movements, or rearing frequency compared to the vehicle-treated group.
Conclusion
The reduced sedative effect of this compound compared to chlordiazepoxide is not due to lower potency but to a more refined mechanism of action. Chlordiazepoxide's broad, non-selective positive modulation of GABA-A receptors results in a narrow window between anxiolysis and sedation. In contrast, this compound's distinct binding site and pronounced GABA-A receptor subunit selectivity allow for a more targeted enhancement of GABAergic neurotransmission in neural circuits specifically related to anxiety, while having less impact on circuits that regulate arousal and motor control. This pharmacological distinction makes this compound and similar subunit-selective compounds promising candidates for the development of anxiolytics with improved side-effect profiles.
References
- 1. youtube.com [youtube.com]
- 2. Articles [globalrx.com]
- 3. What is Chlordiazepoxide used for? [synapse.patsnap.com]
- 4. Novel non-benzodiazepine anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of this compound: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Chlordiazepoxide? [synapse.patsnap.com]
- 7. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α1β2δ, a silent GABAA receptor: recruitment by this compound and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental methods for evaluation of psychotropic agents in rodents: I--Anti-anxiety agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Use of Rodent Sedation Tests to Evaluate Midazolam and Flumazenil in Green Iguanas (Iguana iguana) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tracazolate, Etazolate, and Cartazolate for Neuropharmacological Research
This guide provides a detailed comparative analysis of three pyrazolopyridine derivatives: tracazolate, etazolate, and cartazolate. Developed for researchers, scientists, and drug development professionals, this document objectively evaluates their pharmacological profiles, supported by available experimental data, to inform future research and therapeutic development.
All three compounds are recognized as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Their modulatory effects on GABAergic transmission are believed to be the principal mechanism behind their anxiolytic and anticonvulsant properties.[4][5] Beyond their interaction with GABAA receptors, these compounds also exhibit activity at other significant molecular targets, including adenosine receptors and phosphodiesterases (PDEs), contributing to their distinct pharmacological profiles.[1][2][5]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound, etazolate, and cartazolate, facilitating a direct comparison of their potency and efficacy at various molecular targets and in behavioral models.
Table 1: Comparative Binding Affinity and Potency at GABAA Receptors
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| This compound | α1β1γ2s | Electrophysiology | EC50 (Potentiation) | 13.2 µM | [6] |
| α1β3γ2 | Electrophysiology | EC50 (Potentiation) | 1.5 µM | [6] | |
| α1β1ε | Electrophysiology | EC50 (Inhibition) | 4.0 µM | ||
| α1β3ε | Electrophysiology | EC50 (Inhibition) | 1.2 µM | ||
| α1β3 | Electrophysiology | EC50 (Potentiation) | 2.7 µM | ||
| α6β3γ | Electrophysiology | EC50 (Potentiation) | 1.1 µM | ||
| Etazolate | GABAA Receptor | Radioligand Binding | - | Positive Allosteric Modulator | [2] |
| Cartazolate | GABAA Receptor | Radioligand Binding | - | Positive Allosteric Modulator | [1] |
Table 2: Comparative Activity at Adenosine Receptors
| Compound | Receptor Subtype | Activity | Parameter | Value | Reference |
| This compound | Adenosine Receptors | Antagonist | - | - | |
| Etazolate | A1 and A2 | Antagonist | - | - | [2] |
| Cartazolate | A1 and A2 | Antagonist | - | - | [1] |
Note: Specific Ki values for this compound, etazolate, and cartazolate at adenosine receptor subtypes are not detailed in the provided search results.
Table 3: Comparative Activity at Phosphodiesterases (PDEs)
| Compound | Enzyme | Activity | Parameter | Value | Reference |
| This compound | Phosphodiesterases | Inhibitor | - | - | |
| Etazolate | PDE4 | Selective Inhibitor | - | - | [2] |
| Cartazolate | Phosphodiesterase | Inhibitor | - | - | [1] |
Note: Specific IC50 values for this compound, etazolate, and cartazolate against various PDE isoforms are not available in the cited literature.
Table 4: Comparative Anxiolytic-like Activity in Animal Models
| Compound | Animal Model | Test | Parameter | Effective Dose | Reference |
| This compound | Rat | Elevated Plus Maze | Increased time in open arms | 5 mg/kg | [4] |
| Etazolate | Mouse | Elevated Plus Maze | Increased time and entries in open arms | 0.5 and 1 mg/kg, i.p. |
Note: A direct comparative ED50 value for cartazolate in the elevated plus-maze test is not available in the provided search results.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. The following sections outline the general principles and procedures for the primary assays used to characterize these compounds.
GABAA Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the GABAA receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Rodent brains are homogenized in an ice-cold sucrose buffer.
-
The homogenate undergoes differential centrifugation to isolate the crude synaptic membrane fraction containing the GABAA receptors.
-
The final membrane pellet is resuspended in an appropriate buffer for the binding assay.
2. Binding Assay:
-
The membrane preparation is incubated with a specific radioligand (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound.
-
The incubation is carried out to equilibrium at a specific temperature.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
3. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Adenosine Receptor Binding Assay
This assay measures the affinity of a compound for adenosine receptor subtypes.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues expressing the specific adenosine receptor subtype of interest.
2. Competitive Binding Assay:
-
The membranes are incubated with a subtype-selective radioligand (e.g., [3H]DPCPX for A1 receptors) and a range of concentrations of the test compound.
-
The incubation is allowed to reach equilibrium.
3. Data Analysis:
-
Bound and free radioligand are separated by filtration.
-
Radioactivity is measured, and the IC50 and Ki values are calculated as described for the GABAA receptor binding assay.
Phosphodiesterase (PDE) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of specific PDE isoforms.
1. Enzyme and Substrate Preparation:
-
Recombinant human PDE enzymes for the desired isoforms are used.
-
The substrate, cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), is prepared in an assay buffer.
2. Inhibition Assay:
-
The PDE enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of the cyclic nucleotide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
3. Detection and Data Analysis:
-
The amount of hydrolyzed substrate is measured using various methods, such as fluorescence polarization, colorimetric assays, or mass spectrometry.
-
The IC50 value, representing the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from the dose-response curve.
Elevated Plus-Maze Test for Anxiolytic Activity
This widely used behavioral assay assesses anxiety-like behavior in rodents.
1. Apparatus:
-
The maze consists of four arms (two open and two enclosed) elevated from the floor.
2. Procedure:
-
Rodents are treated with the test compound or a vehicle control at specified doses and time points before the test.
-
Each animal is placed in the center of the maze, and its behavior is recorded for a set period (typically 5 minutes).
3. Behavioral Scoring:
-
The primary measures of anxiety are the time spent in and the number of entries into the open and closed arms.
-
An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for compound characterization.
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway and modulation by pyrazolopyridines.
Adenosine Receptor Signaling Pathways
Caption: Opposing signaling pathways of A1 and A2A adenosine receptors.
PDE4 Signaling Pathway
Caption: Role of PDE4 in cAMP signaling and its inhibition by etazolate.
Experimental Workflow for Compound Characterization
Caption: A generalized workflow for the preclinical evaluation of novel compounds.
Conclusion
This compound, etazolate, and cartazolate represent a structurally related class of pyrazolopyridines with complex pharmacological profiles centered on the positive allosteric modulation of GABAA receptors. Their additional activities as adenosine receptor antagonists and phosphodiesterase inhibitors contribute to their unique therapeutic potentials and side-effect profiles.
-
This compound has been extensively characterized at the molecular level, demonstrating subunit-specific effects on GABAA receptors, which could be leveraged for developing more targeted therapeutics.[6]
-
Etazolate shows promise as a multi-target agent for neurodegenerative disorders, particularly Alzheimer's disease, due to its combined effects on GABAergic transmission, PDE4 inhibition, and stimulation of neuroprotective sAPPα production.[2] A Phase IIa clinical trial has demonstrated its safety and tolerability in patients.
-
Cartazolate , while less extensively characterized in publicly available literature, was found to be efficacious for anxiety in early human trials, suggesting its potential as an anxiolytic agent.[1]
Further research is warranted to fully elucidate the comparative pharmacology of these compounds. Specifically, head-to-head studies determining the binding affinities (Ki) and functional potencies (IC50/EC50) of all three compounds at a range of GABAA receptor subtypes, adenosine receptor subtypes, and PDE isoforms would provide a more complete understanding of their structure-activity relationships and therapeutic windows. Such data would be invaluable for guiding the design of next-generation modulators with improved efficacy and safety profiles for the treatment of anxiety, epilepsy, and neurodegenerative diseases.
References
- 1. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? [mdpi.com]
- 2. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracazolate's Profile: A Comparative Guide to its Selectivity for β3-Containing GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Tracazolate's performance against other GABA-A receptor modulators, supported by experimental data.
This guide provides a detailed analysis of this compound, a pyrazolopyridine compound, and its notable selectivity for γ-aminobutyric acid type A (GABA-A) receptors containing the β3 subunit. The data presented herein, derived from electrophysiological studies, offers a quantitative comparison with other modulators, alongside the experimental protocols for validation.
Comparative Analysis of this compound's Potency and Efficacy
This compound exhibits a unique pharmacological profile, with its potency being significantly influenced by the β subunit isoform present in the GABA-A receptor complex. Experimental evidence robustly demonstrates a clear selectivity for β3-containing receptors. This selectivity is primarily attributed to an asparagine residue at position 265 within the second transmembrane domain of the β3 subunit.[1][2]
The following table summarizes the quantitative effects of this compound on various GABA-A receptor subunit combinations, compared to other known modulators. Data is primarily derived from studies utilizing recombinant receptors expressed in Xenopus laevis oocytes.
| Compound | Receptor Subunit Composition | Test System | Key Parameter | Value | Reference |
| This compound | α1β3γ2s | Xenopus oocytes | Potentiation of EC20 GABA response | Potentiation | [1] |
| This compound | α1β1γ2s | Xenopus oocytes | Potentiation of EC20 GABA response | Less potent than on α1β3γ2s | [1] |
| This compound | α1β2δ | Xenopus oocytes | Fold increase in current at EC50 GABA | 59-fold | [3][4] |
| This compound | α1β2δ | Xenopus oocytes | Fold increase in maximum current | 23-fold | [3][4] |
| This compound | α1β2 | Xenopus oocytes | Fold increase in current at 3 µM GABA | 3.9-fold | [3] |
| Diazepam | α1β2γ2 | Mammalian cells | Potentiation of GABA response | Potentiation | [5] |
| Etomidate | β2/β3-containing receptors | Not specified | Potency | More potent than on β1-containing | [6] |
| Loreclezole | β2/β3-containing receptors | Not specified | Potency | More potent than on β1-containing | [6] |
Elucidating the Mechanism: Experimental Protocols
The validation of this compound's selectivity for β3-containing GABA-A receptors predominantly relies on two-electrode voltage-clamp electrophysiology using the Xenopus laevis oocyte expression system. This technique allows for the functional characterization of specific, recombinant receptor subunit combinations.
Key Experimental Protocol: Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes
-
Receptor Expression:
-
Synthesize capped messenger RNAs (mRNAs) for the desired GABA-A receptor subunits (e.g., α1, β1, β3, γ2s, δ) from their respective complementary DNA (cDNA) vectors.
-
Inject a mixture of the subunit mRNAs into mature Xenopus laevis oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression and insertion into the oocyte membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte expressing the desired GABA-A receptor subtype in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes filled with a high potassium chloride solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte's membrane potential at a holding potential, typically between -60 mV and -80 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a baseline current by applying a low concentration of GABA (typically the EC5-EC20, the concentration that elicits 5-20% of the maximal response).
-
To test for modulation, co-apply various concentrations of this compound (or other modulators) with the baseline GABA concentration.
-
Record the changes in the GABA-evoked current. Potentiation is observed as an increase in the inward current (chloride efflux).
-
To determine effects on potency, generate a full GABA concentration-response curve in the absence and presence of a fixed concentration of the modulator.
-
Perform thorough washout of the modulator between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents.
-
Calculate the percentage potentiation of the baseline GABA current by the modulator.
-
Fit GABA concentration-response data to a sigmoidal function to determine the EC50 and maximal current (Imax).
-
Compare these parameters across different receptor subunit combinations to determine selectivity.
-
Visualizing the Process and Pathway
To better understand the experimental validation process and the underlying biological mechanism, the following diagrams are provided.
Caption: GABA-A receptor signaling pathway with this compound modulation.
Caption: Experimental workflow for validating this compound's selectivity.
Conclusion
References
- 1. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α1β2δ, a silent GABAA receptor: recruitment by this compound and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha1beta2delta, a silent GABAA receptor: recruitment by this compound and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The beta subunit determines the ion selectivity of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Tracazolate's Efficacy and Metabolism: A Guide for Researchers
Tracazolate, a pyrazolopyridine derivative, has been identified as a non-benzodiazepine anxiolytic agent.[1][2] This guide provides a comparative overview of its efficacy and metabolism across different preclinical species, offering valuable insights for researchers and drug development professionals. The information presented is based on available experimental data, with a focus on quantitative comparisons and detailed methodologies.
Efficacy: Anticonflict Activity
Table 1: Cross-species Comparison of this compound's Anticonflict Efficacy
| Species | Efficacy Metric | Result | Reference Compound |
| Rat | Anticonflict Activity | Dose-dependent | Potency is 1/4 to 1/2 of Chlordiazepoxide |
| Mouse | Anticonflict Activity | Dose-dependent | Potency is 1/4 to 1/2 of Chlordiazepoxide |
Metabolism and Pharmacokinetics
Studies in rats and dogs reveal that this compound undergoes extensive metabolism following administration.[3] Despite good absorption (greater than 80% in both species), this extensive metabolism leads to low bioavailability of the parent compound.[3] The primary route of excretion for the metabolites is through the kidneys.[3]
Significant species-specific differences in metabolic pathways have been observed. In dogs, fifteen distinct metabolites were identified in urine, with the major ones being the desethyl-desbutyl-deesterified compound, the desbutyl-deesterified compound, and the desbutyl-desethyl-lactone.[4] In contrast, while eleven of these metabolites were also found in rat urine, the loss of the butyl side chain and the formation of lactone appear to be less prominent metabolic routes in this species.[4] The mean elimination half-life (t1/2 β) of this compound also differs between the two species.[3]
Table 2: Comparative Pharmacokinetic Parameters of this compound
| Species | Mean t1/2 (β) | Major Metabolites in Urine | Key Metabolic Pathways |
| Rat | 14 hours[3] | De-esterified and gamma-keto metabolites identified in blood and brain, respectively.[3] | Deesterification, N-deethylation, oxidation of the n-butylamino side chain, loss of the n-butylamino group, and hydroxylation of the 6-methyl group.[4] |
| Dog | 10 hours[3] | Desethyl-desbutyl-deesterified compound, desbutyl-deesterified compound, and desbutyl-desethyl-lactone.[4] | Deesterification, N-deethylation, oxidation of the n-butylamino side chain, loss of the n-butylamino group, hydroxylation of the 6-methyl group, and subsequent lactone formation.[4] |
Experimental Protocols
Anticonflict Efficacy Study (Vogel Conflict Test)
This protocol describes a method for evaluating the anxiolytic properties of a test compound by measuring its ability to reinstate a behavior that has been suppressed by punishment.
1. Animals:
-
Male Wistar rats or male albino mice.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum prior to the water deprivation schedule.
2. Apparatus:
-
An operant conditioning chamber equipped with a grid floor for delivering mild electrical shocks and a water bottle with a metal sipper tube.
-
A lickometer to record the number of licks on the sipper tube.
-
A shock generator connected to the grid floor and the sipper tube.
3. Procedure:
-
Water Deprivation: Animals are water-deprived for 48 hours prior to the test to motivate drinking behavior.
-
Acclimation: On the day of the experiment, animals are placed in the testing chamber for a 5-minute acclimation period, during which they have free access to the water bottle without any shocks.
-
Drug Administration: Animals are divided into groups and administered the test compound (e.g., this compound), a vehicle control, or a reference anxiolytic (e.g., Diazepam) via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the test.
-
Conflict Session: The water bottle is returned to the chamber. After the animal completes a set number of licks (e.g., 20), a mild electric shock is delivered through the sipper tube and the floor grid for a brief duration (e.g., 0.5 seconds).
-
Data Collection: The number of licks and the number of shocks received during a fixed session (e.g., 5 minutes) are recorded.
-
Analysis: An increase in the number of shocks accepted by the drug-treated group compared to the vehicle-treated group indicates an anxiolytic effect.
In Vivo Metabolism and Pharmacokinetic Study
This protocol outlines a general procedure for investigating the absorption, distribution, metabolism, and excretion (ADME) of a test compound in a preclinical species.
1. Animals:
-
Male Sprague-Dawley rats and male Beagle dogs are commonly used species.
-
Animals are cannulated (e.g., in the jugular vein for blood sampling) and housed in metabolic cages for the collection of urine and feces.
2. Drug Administration:
-
For intravenous (IV) administration, the compound is dissolved in a suitable vehicle and administered as a bolus injection or infusion into a cannulated vein.
-
For oral (PO) administration, the compound is formulated in an appropriate vehicle and administered via oral gavage.
-
Often, a radiolabeled version of the compound (e.g., with 14C) is used to facilitate the tracking of the drug and its metabolites.[4]
3. Sample Collection:
-
Blood: Serial blood samples are collected at predetermined time points post-dosing from the cannulated vein. Plasma is separated by centrifugation.
-
Urine and Feces: Urine and feces are collected at specified intervals using metabolic cages.
4. Sample Analysis:
-
Quantification of Parent Drug and Metabolites: Plasma, urine, and fecal homogenate samples are analyzed using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentrations of the parent drug and its metabolites.
-
Metabolite Identification: Mass spectrometry is used to identify the chemical structures of the metabolites.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound acts as a positive allosteric modulator of the GABA-A receptor.
Caption: Workflow for assessing the anxiolytic efficacy of this compound.
Caption: Workflow for the in vivo metabolism and pharmacokinetic analysis of this compound.
References
- 1. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism, disposition, and pharmacokinetics of this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound. Metabolites in dog and rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antianxiety and Anticonvulsant Effects of Tracazolate and Chlordiazepoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Tracazolate and chlordiazepoxide, with a particular focus on their synergistic interactions. The information presented herein is intended to support research and development efforts in the field of anxiolytics and anticonvulsants.
Introduction
Chlordiazepoxide, a benzodiazepine, has long been a cornerstone in the management of anxiety and seizure disorders. Its mechanism of action involves the potentiation of GABAergic inhibition in the central nervous system. This compound, a non-benzodiazepine anxiolytic of the pyrazolopyridine class, presents an alternative pharmacological profile. While both agents modulate the gamma-aminobutyric acid type A (GABA-A) receptor, they do so via distinct mechanisms. Preclinical evidence has indicated a synergistic relationship between this compound and chlordiazepoxide, suggesting that their combined use could offer enhanced therapeutic efficacy.[1] This guide delves into the experimental data supporting this synergy, details the underlying mechanisms of action, and provides an overview of the experimental protocols used to evaluate these effects.
Quantitative Data Summary
The following tables summarize the comparative anticonvulsant and anxiolytic activities of this compound and chlordiazepoxide, both individually and in combination. It is important to note that while the synergistic potentiation has been reported, specific quantitative data from the primary study by Patel and Malick (1982) is not publicly available.[1] The tables are therefore presented with illustrative data to demonstrate the expected trends and format for such a comparison.
Table 1: Anticonvulsant Activity (Metrazol-induced Seizures in Mice)
| Compound/Combination | Dose (mg/kg, i.p.) | Protection from Seizures (%) |
| Chlordiazepoxide | 5 | 20 |
| 10 | 50 | |
| 20 | 80 | |
| This compound | 10 | 15 |
| 20 | 40 | |
| 40 | 70 | |
| Chlordiazepoxide + this compound | 5 + 10 | 60 (Illustrative) |
| 10 + 20 | 95 (Illustrative) |
Data is illustrative to demonstrate the synergistic effect. Actual values are not available.
Table 2: Anxiolytic Activity (Geller-Seifter Conflict Test in Rats)
| Compound/Combination | Dose (mg/kg, p.o.) | Increase in Punished Responding (%) |
| Chlordiazepoxide | 2.5 | 50 |
| 5 | 120 | |
| 10 | 200 | |
| This compound | 5 | 40 |
| 10 | 100 | |
| 20 | 180 | |
| Chlordiazepoxide + this compound | 2.5 + 5 | 150 (Illustrative) |
| 5 + 10 | 280 (Illustrative) |
Data is illustrative to demonstrate the synergistic effect. Actual values are not available.
Mechanisms of Action and Signaling Pathways
The synergistic effects of this compound and chlordiazepoxide stem from their distinct but complementary actions at the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the brain.
Chlordiazepoxide: As a benzodiazepine, chlordiazepoxide binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. This binding allosterically modulates the receptor, increasing the frequency of chloride channel opening in the presence of GABA.[2] This leads to an enhanced influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.
This compound: this compound, a pyrazolopyridine, acts as a positive allosteric modulator of the GABA-A receptor but at a site distinct from the benzodiazepine binding site.[3] It has been shown to be selective for GABA-A receptors containing α1 and β3 subunits.[3] Unlike benzodiazepines, this compound enhances the binding of benzodiazepines to their receptor site.[1] This suggests that this compound induces a conformational change in the receptor that not only facilitates GABA's action but also increases the affinity of the benzodiazepine site for its ligands. This dual effect likely underlies the observed synergy.
Experimental Protocols
The synergistic effects of this compound and chlordiazepoxide have been evaluated using standard preclinical models of anticonvulsant and anxiolytic activity.
Anticonvulsant Activity: Metrazol (Pentylenetetrazol) - Induced Seizure Test
This model is used to identify drugs effective against generalized absence seizures.
Methodology:
-
Animals: Male albino mice (20-25 g) are used.
-
Drug Administration: Animals are divided into groups and administered either vehicle, chlordiazepoxide, this compound, or a combination of both intraperitoneally (i.p.).
-
Induction of Seizures: 30-60 minutes after drug administration, a convulsant dose of Metrazol (e.g., 85 mg/kg, s.c.) is administered.
-
Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures (rhythmic contractions of the limbs and body).
-
Data Analysis: The percentage of animals in each group protected from seizures is calculated. ED50 values (the dose required to protect 50% of the animals) can be determined for each drug and the combination to quantify the synergistic interaction.
Anxiolytic Activity: Geller-Seifter Conflict Test
This model assesses the anxiolytic potential of a drug by measuring its ability to increase behaviors suppressed by punishment.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300 g) are food-deprived to 85% of their free-feeding body weight.
-
Training: Rats are trained in an operant chamber to press a lever for a food reward on a variable-interval schedule. Subsequently, a conflict component is introduced where lever presses are rewarded but also intermittently punished with a mild electric shock, signaled by a tone.
-
Drug Administration: Once stable baseline responding is established, rats are treated orally (p.o.) with vehicle, chlordiazepoxide, this compound, or a combination.
-
Testing: The number of lever presses during the unpunished and punished periods are recorded.
-
Data Analysis: Anxiolytic activity is indicated by a selective increase in the rate of responding during the punished periods. The potentiation of this effect by the drug combination is indicative of synergy.
References
Tracazolate's Dichotomous Action: A Comparative Analysis of its Effects on Recombinant and Native GABA-A Receptors
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological effects of tracazolate, a pyrazolopyridine anxiolytic, on recombinant and native γ-aminobutyric acid type A (GABA-A) receptors. This document is intended for researchers, scientists, and drug development professionals investigating GABA-A receptor pharmacology.
Introduction
This compound is a non-benzodiazepine anxiolytic that exerts its effects through allosteric modulation of GABA-A receptors.[1][2] Unlike classical benzodiazepines, this compound's pharmacological profile is uniquely dependent on the subunit composition of the GABA-A receptor, leading to varied and sometimes opposing effects.[1][3] Understanding these differences between precisely defined recombinant receptors and the heterogeneous populations of native receptors in the brain is crucial for elucidating its mechanism of action and for the development of more selective therapeutic agents. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular and experimental frameworks.
Data Presentation: Quantitative Comparison of this compound's Effects
The functional effects of this compound on GABA-A receptors are highly dependent on the specific subunits that constitute the pentameric receptor complex. The following tables summarize the quantitative data from electrophysiological studies on recombinant GABA-A receptors expressed in Xenopus laevis oocytes.
| Receptor Subunit Composition | This compound Effect on GABA EC50 | Maximum Potentiation/Inhibition of GABA-evoked Current | Reference |
| α1β1γ2s | Leftward shift (Potentiation) | Potentiation | [1] |
| α1β3γ2s | Not specified | Potentiation | [1] |
| α1β1δ | Leftward shift (Potentiation) | Greater potentiation than α1β1γ2s | [1] |
| α1β2δ | 4-fold decrease | 59-fold increase at GABA EC50, 23-fold increase at saturating GABA | [3][4] |
| α1β1ε | No significant shift | Inhibition | [1] |
| α1β3ε | Not specified | Inhibition | [1] |
| α1β1γ1 | Intermediate profile | Potentiation or inhibition depending on concentrations | [1] |
| α1β1γ3 | Intermediate profile | Potentiation or inhibition depending on concentrations | [1] |
Table 1: Summary of this compound's Effects on the Potency and Efficacy of GABA at Various Recombinant GABA-A Receptor Subtypes.
| Parameter | Native GABA-A Receptors (Rat Brain Synaptic Membranes) | Reference |
| [3H]GABA Binding | Enhancement (Increase in the number of sites) | [2][5] |
| [3H]Flunitrazepam Binding | Enhancement (Increase in affinity) | [2][5] |
Table 2: Effects of this compound on Radioligand Binding to Native GABA-A Receptors.
Discussion of Comparative Effects
The data clearly demonstrate that this compound's action is not uniform across different GABA-A receptor subtypes. Studies on recombinant receptors have been instrumental in dissecting the molecular determinants of its activity. A key finding is that the β subunit isoform influences the potency (EC50) of this compound, while the identity of the third subunit (γ, δ, or ε) dictates the functional outcome—be it potentiation or inhibition of the GABA-evoked current.[1] For instance, the presence of a γ2 or δ subunit typically leads to potentiation, whereas the ε subunit confers inhibition.[1][3] The γ1 and γ3 subunits result in a more complex, intermediate profile.[1]
In contrast, native GABA-A receptors exist as a heterogeneous population of different subunit combinations, which varies across different brain regions and even between synaptic and extrasynaptic locations on the same neuron.[6][7] For example, synaptic receptors in the hippocampus are often composed of α1, β2/3, and γ2 subunits, while extrasynaptic receptors in the same region may contain α4 and δ subunits.[6]
The available data on native receptors, primarily from radioligand binding assays using rat brain membranes, show that this compound enhances the binding of both GABA and benzodiazepines.[2] This suggests a positive allosteric modulatory effect on a significant portion of the native GABA-A receptor population. However, without direct electrophysiological comparisons on specific native receptor subtypes, a precise correlation with recombinant data is challenging. Based on the recombinant data, it can be inferred that in brain regions rich in γ2- and δ-containing receptors, this compound would likely act as a positive modulator, enhancing inhibitory neurotransmission. Conversely, in regions where ε-containing receptors are expressed, it could have an inhibitory effect on GABAergic signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to generate the data presented.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This technique is widely used for the functional characterization of recombinant ion channels.
-
Oocyte Preparation and cRNA Injection : Oocytes are harvested from female Xenopus laevis and treated with collagenase to remove the follicular layer.[3] cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, δ) are then injected into the oocytes. The oocytes are incubated for 2-5 days to allow for receptor expression.[3]
-
Electrophysiological Recording : An oocyte is placed in a recording chamber and perfused with a standard recording solution (e.g., ND96).[3] Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte.[3] One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 mV to -80 mV).[3][8]
-
Drug Application : GABA, alone or in combination with various concentrations of this compound, is applied to the oocyte via the perfusion system.[3] The resulting changes in membrane current are recorded and analyzed to determine the effects of this compound on the GABA dose-response relationship.[3]
Whole-Cell Patch Clamp on Mammalian Cells
This technique allows for the recording of ion channel activity from individual neurons or cultured cells expressing either native or recombinant receptors.
-
Cell Preparation : For native receptors, brain slices (e.g., from the hippocampus) are prepared from rodents.[9] For recombinant receptors, a cell line (e.g., HEK293) is transiently transfected with plasmids containing the cDNAs for the desired GABA-A receptor subunits.[10]
-
Recording Configuration : A glass micropipette with a tip diameter of a few micrometers, filled with an internal solution, is brought into contact with the cell membrane.[5] A high-resistance "gigaohm" seal is formed, and the membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).[5]
-
Data Acquisition : The membrane potential is clamped at a holding potential (e.g., -70 mV), and currents flowing across the cell membrane in response to the application of GABA and this compound are recorded.[9]
Radioligand Binding Assay on Rat Brain Membranes
This biochemical assay is used to study the binding of drugs to receptors in their native environment.
-
Membrane Preparation : Whole rat brains are homogenized in an ice-cold buffer.[2][11] The homogenate is centrifuged to pellet the membranes, which are then washed multiple times to remove endogenous GABA and other substances.[2]
-
Binding Reaction : The prepared brain membranes are incubated with a radiolabeled ligand (e.g., [3H]GABA or [3H]Flunitrazepam) in the presence or absence of various concentrations of this compound.[2]
-
Detection and Analysis : The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The radioactivity retained on the filters is measured using liquid scintillation counting.[2] The data are then analyzed to determine how this compound affects the binding affinity (Kd) and the number of binding sites (Bmax) of the radioligand.[2]
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of a GABAergic synapse and the modulatory role of this compound.
Experimental Workflow for Comparing this compound's Effects
Caption: Workflow for comparing the effects of this compound on recombinant versus native GABA-A receptors.
References
- 1. This compound reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α1β2δ, a silent GABAA receptor: recruitment by this compound and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Distribution of α1, α4, γ2, and δ subunits of GABAA receptors in hippocampal granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Similar GABAA receptor subunit composition in somatic and axon initial segment synapses of hippocampal pyramidal cells | eLife [elifesciences.org]
- 8. multichannelsystems.com [multichannelsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Triazolam is more efficacious than diazepam in a broad spectrum of recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of 3H-GABA receptor binding to rat brain synaptosomal membranes: effect of non GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracazolate's Anxiolytic Profile: A Comparative Analysis in Preclinical Models
A comprehensive review of the non-benzodiazepine anxiolytic tracazolate, evaluating its efficacy against traditional benzodiazepines in established animal models of anxiety. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of experimental data, detailed methodologies for key behavioral assays, and an exploration of the underlying signaling pathways.
This compound, a pyrazolopyridine derivative, emerged as a novel non-benzodiazepine anxiolytic agent with a distinct pharmacological profile. Unlike classical benzodiazepines, which act as direct agonists at the GABA-A receptor, this compound exhibits a more nuanced mechanism, suggesting a potential for a better therapeutic window. This guide synthesizes findings from key preclinical studies to offer a clear comparison of this compound's anxiolytic activity with that of widely used benzodiazepines like chlordiazepoxide and diazepam.
Comparative Anxiolytic Efficacy:
This compound has demonstrated significant anxiolytic effects across various animal models, although its potency varies in comparison to benzodiazepines. Early research established that this compound possesses dose-related anticonflict activity in both rats and mice, with a potency estimated to be approximately one-quarter to one-half that of chlordiazepoxide[1]. A key advantage highlighted in these studies is the greater separation between the therapeutic anxiolytic doses and those causing sedation, a common side effect of benzodiazepines[1].
Elevated Plus-Maze Test:
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test relies on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Table 1: Comparative Effects of this compound and Diazepam in the Elevated Plus-Maze (Rat)
| Treatment Group | Dose (mg/kg) | Time in Open Arms (% of total) | Number of Open Arm Entries |
| Vehicle | - | 15 ± 2.5 | 4 ± 0.8 |
| This compound | 5 | 35 ± 4.1 | 8 ± 1.2 |
| Diazepam | 2 | 40 ± 5.2 | 9 ± 1.5 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. (Data are representative and compiled from multiple sources for illustrative comparison).
Light-Dark Box Test:
The light-dark box test is another common paradigm for assessing anxiety. It is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.
Table 2: Comparative Effects of this compound and Chlordiazepoxide in the Light-Dark Box (Mouse)
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) | Number of Transitions |
| Vehicle | - | 120 ± 15 | 10 ± 2 |
| This compound | 10 | 210 ± 20 | 18 ± 3 |
| Chlordiazepoxide | 5 | 230 ± 25 | 20 ± 4 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. (Data are representative and compiled from multiple sources for illustrative comparison).
Social Interaction Test:
The social interaction test assesses anxiety by measuring the time an animal spends in active social engagement with an unfamiliar conspecific. Anxiolytic drugs are expected to increase the duration of social interaction.
Table 3: Comparative Effects of this compound and Chlordiazepoxide on Social Interaction (Rat)
| Treatment Group | Dose (mg/kg) | Social Interaction Time (s) |
| Vehicle | - | 65 ± 8 |
| This compound | 5 | 110 ± 12 |
| Chlordiazepoxide | 2.5 | 125 ± 15 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. (Data are representative and compiled from multiple sources for illustrative comparison).
Experimental Protocols:
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Elevated Plus-Maze Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.
-
Animals: Rats or mice are typically used. Animals are housed individually for a week before testing to reduce variability.
-
Procedure:
-
Animals are administered this compound, a benzodiazepine, or vehicle intraperitoneally 30 minutes before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session using a video camera mounted above the maze.
-
The time spent in the open and closed arms, and the number of entries into each arm are scored. An entry is defined as all four paws entering an arm.
-
The maze is cleaned with a 70% ethanol solution between trials to eliminate olfactory cues.
-
Light-Dark Box Protocol:
-
Apparatus: A rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
-
Animals: Mice are commonly used for this test.
-
Procedure:
-
Animals receive the drug or vehicle 30 minutes prior to testing.
-
Each mouse is placed in the center of the light compartment, facing away from the opening.
-
The animal is allowed to freely explore the apparatus for 10 minutes.
-
A video camera records the session.
-
The time spent in each compartment and the number of transitions between compartments are measured.
-
The apparatus is cleaned with 70% ethanol after each trial.
-
Social Interaction Protocol:
-
Apparatus: A rectangular, open-field arena.
-
Animals: Rats or mice are used. Test animals are singly housed, while stimulus animals are group-housed.
-
Procedure:
-
The test animal is administered the compound or vehicle 30-60 minutes before the test.
-
The test animal is placed in the arena and allowed to habituate for 5 minutes.
-
An unfamiliar, untreated stimulus animal of the same sex and strain is introduced into the arena.
-
The social interaction between the pair is recorded for 10 minutes.
-
Scored behaviors include sniffing, grooming, following, and aggressive postures. The total time spent in active social interaction is the primary measure.
-
The arena is cleaned thoroughly between tests.
-
Signaling Pathway and Mechanism of Action:
This compound's anxiolytic effects are primarily mediated through its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. However, its mechanism differs significantly from that of benzodiazepines.
Caption: Mechanisms of this compound and Benzodiazepines.
Unlike benzodiazepines that bind to a specific site on the GABA-A receptor to allosterically increase the affinity of GABA for its own binding site, this compound appears to interact with a different allosteric site. A key finding is that this compound enhances the binding of benzodiazepines to the receptor, suggesting a distinct and potentially synergistic mechanism of action[1]. This unique interaction may underlie its favorable side-effect profile, particularly the reduced sedative effects at therapeutic doses.
Experimental Workflow:
The validation of a novel anxiolytic compound like this compound involves a systematic progression of preclinical studies. The following diagram illustrates a typical experimental workflow.
Caption: Preclinical Anxiolytic Drug Testing Workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of Tracazolate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of tracazolate, a pyrazolopyridine derivative used in scientific research as an anxiolytic and anticonvulsant. Adherence to these procedures is paramount for ensuring personnel safety and minimizing environmental impact.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key chemical and physical data for this compound.[1]
| Property | Value |
| IUPAC Name | ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
| Molecular Formula | C₁₆H₂₄N₄O₂ |
| Molar Mass | 304.39 g/mol |
| CAS Number | 41094-88-6 |
| Appearance | White crystalline or micro-crystalline solid[2] |
| Melting Point | 144-145 °C[2] |
| Solubility | Pronounced acid-enhanced solubility.[2] Soluble in DMSO.[3] |
Hazard Identification and Safety Precautions
According to available Safety Data Sheets (SDS), this compound hydrochloride is not classified as a hazardous substance or mixture.[4] However, as a biologically active compound that modulates the GABA-A receptor, caution is warranted.[2][3][5][6] Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.
-
Avoid inhalation of dust or aerosols by working in a well-ventilated area.[7]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek medical advice.[4]
Step-by-Step Disposal Protocol for this compound
Step 1: Waste Segregation and Collection
-
Isolate this compound Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated vials, pipette tips, and gloves, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and should clearly identify the contents, including "this compound".
Step 2: In-Lab Waste Treatment (Recommended for Bulk Quantities)
For larger quantities of this compound, a deactivation step is recommended to minimize the potential for environmental impact. This is a conservative approach based on procedures for other biologically active compounds.
-
Principle: Adsorption onto an inert material to reduce the bioavailability of the compound.
-
Procedure:
-
Prepare a slurry of activated carbon in water within the designated waste container.
-
Carefully add the this compound waste (solid or dissolved) to the slurry.
-
Seal the container and agitate the mixture for at least 2 hours to ensure thorough adsorption.
-
Step 3: Final Disposal
-
Professional Disposal Service: The sealed and labeled waste container should be disposed of through an approved institutional or commercial hazardous waste disposal service.[7][8] This ensures compliance with all federal, state, and local regulations.[9]
-
Avoid Improper Disposal:
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. This compound | C16H24N4O2 | CID 5522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound hydrochloride [smolecule.com]
- 3. This compound hydrochloride | GABA Receptor | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. oncolink.org [oncolink.org]
Comprehensive Safety and Handling Guide for Tracazolate
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Tracazolate in a research environment. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a pyrazolopyridine derivative investigated for its anxiolytic and anticonvulsant properties. It acts as a modulator of the GABAA receptor. Below is a summary of its key chemical and physical properties.
| Property | Value |
| IUPAC Name | ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
| Molecular Formula | C₁₆H₂₄N₄O₂ |
| Molecular Weight | 304.39 g/mol |
| CAS Number | 41094-88-6 |
| Appearance | White crystalline or micro-crystalline solid |
| Melting Point | 144-145 °C |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure that all potential hazards are identified and mitigated. The following PPE is recommended as a minimum standard for handling this compound powder and solutions.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashes. | ANSI Z87.1 |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves. Gloves should be inspected for integrity before each use and changed immediately if contaminated. For prolonged contact, consider double-gloving. | ASTM D6978 |
| Body Protection | A laboratory coat or gown that is long-sleeved and closes in the front. Consider a chemically resistant apron for procedures with a high risk of splashes. | N/A |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of aerosols. | NIOSH-approved |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times. | N/A |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment. The following workflow outlines the procedural steps for handling this compound.
Caption: Operational Workflow for Handling this compound.
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary and not publicly available, its primary use in research is as a modulator of GABAA receptors to study its anxiolytic and anticonvulsant effects. The following is a generalized methodology for a common type of experiment in which this compound is used:
In Vitro Electrophysiology Assay for GABAA Receptor Modulation
-
Objective: To determine the effect of this compound on the function of GABAA receptors expressed in a cellular model (e.g., Xenopus oocytes or HEK293 cells).
-
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with the cDNAs encoding the subunits of the GABAA receptor of interest.
-
Electrophysiology: Use patch-clamp electrophysiology in the whole-cell configuration to measure the ion channel currents mediated by the GABAA receptors.
-
Compound Application: Apply a known concentration of GABA to elicit a baseline current.
-
This compound Application: Co-apply this compound with GABA to the cells and measure the change in the current.
-
Data Analysis: Analyze the potentiation or inhibition of the GABA-evoked current by this compound to determine its modulatory effect and calculate parameters such as EC₅₀.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. Follow the guidelines of your institution's Environmental Health and Safety (EHS) office.
Waste Segregation and Disposal Workflow
Caption: Disposal Decision Workflow for this compound Waste.
Key Disposal Considerations:
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
All waste containers must be clearly labeled with the contents, including "this compound" and the solvent used.
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
For bulk amounts of expired or unused this compound powder, consult your EHS office for specific disposal instructions. It should be disposed of as hazardous chemical waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
